2,3-Diamino-2-butenedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diaminobut-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSNGJNFHWQDC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)/C(=C(/C#N)\N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diamino-2-butenedinitrile: Synthesis, Properties, and Applications
Abstract
2,3-Diamino-2-butenedinitrile, also known as diaminomaleonitrile (DAMN), is a highly functionalized and versatile organic compound.[1][2] As a tetramer of hydrogen cyanide, it holds significant interest in the field of prebiotic chemistry as a potential precursor to the building blocks of life.[1] Beyond its theoretical importance, DAMN serves as a valuable and readily available synthon for a wide array of heterocyclic compounds, finding applications in medicinal chemistry, materials science, and the synthesis of dyes and pigments.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Hydrogen Cyanide Tetramer
First isolated in 1873 as an impure black solid from the polymerization of hydrogen cyanide, this compound was later identified as the tetramer (HCN)₄.[1] Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a reactive and versatile building block in organic synthesis.[2][6] The cis-configuration of the amino groups was confirmed in 1928.[1]
The significance of DAMN extends to the origins of life, with proposals dating back to the 1960s suggesting it as a key intermediate in the prebiotic synthesis of nucleobases.[1] Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN), a direct precursor to purines.[1][7] This potential role in abiogenesis continues to be an active area of research.[1][8][9][10]
In the realm of synthetic chemistry, DAMN's reactivity is comparable to that of o-phenylenediamine, making it a valuable precursor for a variety of heterocyclic systems including imidazoles, pyrazines, purines, and pyrimidines.[2][6] Its utility in the development of novel pharmaceuticals, functional materials, and dyes underscores its importance in modern chemical research.[3][4][5][11]
Synthesis of this compound
The primary and most fundamental route to this compound is the oligomerization of hydrogen cyanide (HCN).[1][2] This process is often catalyzed by a base and can be performed in various solvents. Industrial-scale synthesis aims to optimize yield and reaction time by employing polar aprotic solvents and basic catalysts.[12]
A common laboratory-scale synthesis avoids the direct handling of large quantities of hazardous hydrogen cyanide by utilizing a precursor. One such method involves the cyanation of aminomalononitrile p-toluenesulfonate.[13]
General Reaction Scheme: From Hydrogen Cyanide
The base-catalyzed tetramerization of hydrogen cyanide is a complex process believed to proceed through a series of nucleophilic additions. The overall transformation can be represented as:
4 HCN → C₄H₄N₄
Laboratory Scale Synthesis from Aminomalononitrile p-toluenesulfonate
This method provides a convenient and safer laboratory preparation of DAMN.[13]
-
Reaction Principle: The reaction involves the displacement of the p-toluenesulfonate group from aminomalononitrile by cyanide ions, followed by in-situ dimerization to form diaminomaleonitrile.
-
Experimental Protocol:
-
A cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared. The preparation should be conducted in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide.[13]
-
An aqueous solution of sodium cyanide is added to the suspension.
-
After a short reaction time (approximately one minute), the precipitated product is collected by filtration and washed with ice-cold water.[13]
-
The crude product is then immediately recrystallized from boiling isobutyl alcohol with the aid of activated carbon to yield white needles of this compound.[13]
-
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄ | [1][2][14] |
| Molecular Weight | 108.10 g/mol | [14][15] |
| Appearance | Brown or white crystalline powder | [1][4][14] |
| Melting Point | 178-179 °C | [1][3][4][5] |
| Solubility | Soluble in methanol, ethanol, DMF; slightly soluble in water and dioxane; insoluble in acetone, benzene, xylene, and carbon disulfide. | [4][14] |
| Density | 1.36 g/cm³ | [3][5] |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1][14] |
| CAS Number | 1187-42-4 | [1][2] |
Spectral Data:
-
¹H NMR: Spectral data for this compound is available and can be found in various databases.[14][16][17]
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound has been documented.[18]
Chemical Reactivity and Applications
This compound is a versatile reagent in organic chemistry, primarily due to the presence of its vicinal amino and nitrile functional groups.[11] This arrangement allows for the construction of a wide variety of heterocyclic ring systems.
Prebiotic Chemistry and the Origin of Life
DAMN is a cornerstone molecule in many prebiotic chemical theories.[1] Its formation from the oligomerization of hydrogen cyanide, a simple molecule believed to be abundant on early Earth, makes it a plausible precursor for more complex biomolecules.[1][19][20]
-
Synthesis of Purines: A key reaction in this context is the photochemical isomerization of DAMN to diaminofumaronitrile (DAFN), which can then cyclize to form 4-aminoimidazole-5-carbonitrile (AICN).[1][7][10] AICN is a well-established precursor for the synthesis of purines such as adenine and guanine.[21]
Caption: Versatility of DAMN in heterocyclic synthesis.
Applications in Drug Development and Materials Science
The diverse heterocyclic scaffolds accessible from DAMN are of significant interest in medicinal chemistry. [2][3]Many of these ring systems are present in biologically active molecules and approved drugs. The nitrile groups themselves can act as important pharmacophores. [22]
-
Pharmaceutical Intermediates: DAMN is a key intermediate in the synthesis of various pharmaceuticals. [3][5][23]Its derivatives have been investigated for a range of biological activities.
-
Antiviral Agents: Recent research has explored the synthesis of purine and imidazole derivatives from DAMN and its precursors with activity against viruses such as influenza A. [24][25]* Functional Materials: DAMN and its derivatives are used in the synthesis of dyes, pigments, and polymers with interesting optical and electronic properties. [3][5][11]For example, Schiff bases derived from DAMN can exhibit aggregation-enhanced emission features. [4]It is also a precursor for porphyrazines which have potential in optical sensor technology. [11]
Experimental Protocols
Synthesis of this compound from Aminomalononitrile p-toluenesulfonate
This protocol is adapted from Organic Syntheses. [13] Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved. [13]
-
Materials:
-
Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole)
-
Sodium cyanide (10.0 g, 0.204 mole)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
-
-
Procedure:
-
In a suitable flask, prepare a suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water. Cool the stirred suspension to 0°C in an ice bath.
-
Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.
-
Add the sodium cyanide solution to the stirred suspension.
-
One minute after the addition of the sodium cyanide, collect the precipitated product by vacuum filtration and wash it with 20 mL of ice-cold water. The product may darken on long standing, so proceed to the next step promptly. [13] 5. Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.
-
Add 0.4 g of activated carbon to the boiling solution and stir. Use no more than the recommended amount of carbon as the product is strongly adsorbed. [13] 7. Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 mL of hot isobutyl alcohol.
-
Allow the filtrate to cool to crystallize the product.
-
Collect the crystalline product by filtration and wash with 10 mL of isobutyl alcohol.
-
The expected yield is 0.95–1.1 g of white needles with a melting point of 181–183°C (dec.). [13]
-
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [5][26]Contact with acids can liberate very toxic gas (hydrogen cyanide). [26]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5][27][28]In case of inadequate ventilation, wear respiratory protection. [28]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [28]Avoid formation of dust and aerosols. [28]Keep away from heat and open flames. [29]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [4][28]It is sensitive to prolonged exposure to air and light. [4][14]* First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention. [26][27] * If on Skin: Wash with plenty of soap and water. [26][27] * If Inhaled: Move the person to fresh air. [28] * If in Eyes: Rinse cautiously with water for several minutes. [27] Always consult the latest Safety Data Sheet (SDS) before handling this compound. [26][28]
-
Conclusion
This compound is a molecule of dual significance. It plays a pivotal role in theories concerning the chemical origins of life and serves as a highly valuable and versatile building block in modern organic synthesis. Its ability to be transformed into a vast array of heterocyclic compounds ensures its continued importance in the fields of drug discovery, materials science, and beyond. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to exploit the synthetic potential of this remarkable compound.
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Diaminomaleonitrile - Telematique Limited. (n.d.). Retrieved from [Link]
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Diaminomaleonitrile Six Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
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Diaminomaleonitrile,DAMN - ChemBK. (n.d.). Retrieved from [Link]
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Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed. (2014). Retrieved from [Link]
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Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC - NIH. (n.d.). Retrieved from [Link]
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2,3-Diaminobut-2-enedinitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
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2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed. (2022). Retrieved from [Link]
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Diaminomaleonitrile (DAMN)-Based Salen-Type Cobalt Complexes as Cyclable Sensors for H2S/HS–: Biological Applications | Inorganic Chemistry - ACS Publications. (2025). Retrieved from [Link]
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Cas 1187-42-4,2,3-Diaminomaleonitrile - LookChem. (n.d.). Retrieved from [Link]
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(2Z)-2,3-diamino-2-butenedinitrile - 1187-42-4, C4H4N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved from [Link]
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Diaminomaleonitrile: A Cornerstone of Prebiotic Chemistry and a Versatile Synthon for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), a seemingly simple molecule with the formula C₄H₄N₄, holds a significant position at the crossroads of prebiotic chemistry and modern synthetic organic chemistry. As a tetramer of hydrogen cyanide (HCN), it is a key player in theories concerning the origin of life, acting as a plausible precursor to essential biomolecules. Beyond its prebiotic significance, DAMN's unique structure, featuring a carbon-carbon double bond flanked by two amino and two nitrile groups, makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds, polymers, and materials with valuable applications in medicine and materials science. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this remarkable compound, with a focus on providing practical insights for researchers in drug development and related fields.
A Journey Through Time: The Discovery and Elucidation of Diaminomaleonitrile
The story of diaminomaleonitrile begins in 1873, when it was first isolated as an impure black solid from the polymerization of hydrogen cyanide.[1] Initially, it was simply recognized as a polymer of HCN with the formula (HCN)x. It took another half-century for its identity as a tetramer, (HCN)₄, to be established in 1923 through ebullioscopy.[1] The plot thickened as chemists worked to unravel its precise molecular structure. A crucial piece of the puzzle fell into place in 1928 when its reaction with glyoxal yielded 2,3-diaminopyrazine, confirming the cis-configuration of the amino groups.[1] Finally, in 1955, the definitive structure of diaminomaleonitrile was confirmed, distinguishing it from its isomer, aminoiminosuccinonitrile (AISN).[1] This foundational work paved the way for decades of research into the chemistry and profound implications of this intriguing molecule.
Synthesis of Diaminomaleonitrile: From Prebiotic Plausibility to Laboratory Practice
The formation of diaminomaleonitrile from the oligomerization of hydrogen cyanide is a process of great interest, not only for its prebiotic implications but also for its practical utility in the laboratory and industry.[1] Several synthetic routes have been developed, ranging from the direct polymerization of HCN to more controlled laboratory-scale preparations.
Synthesis from Hydrogen Cyanide
The tetramerization of hydrogen cyanide is a common method for producing DAMN. This process is typically base-catalyzed and can be carried out in various solvents.[2][3]
Table 1: Representative Conditions for the Synthesis of DAMN from Hydrogen Cyanide
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | 70 | 4 | 61 | [2] |
| Potassium Cyanide (KCN) | Dimethylformamide (DMF) | 70 | 4 | 38 | [2] |
| Ammonia (NH₃) | Dimethyl Sulfoxide (DMSO) | 70 | 6 | 64 | [2] |
| Triethylamine | Toluene | 0-5 | 5 | - | [4] |
Note: Yields can vary significantly based on reaction scale and purification methods.
Laboratory Synthesis from Aminomalononitrile p-Toluenesulfonate
A convenient and safer laboratory-scale synthesis of DAMN avoids the direct handling of large quantities of hydrogen cyanide by starting from aminomalononitrile p-toluenesulfonate.[5] This method, detailed in Organic Syntheses, provides a reliable procedure for obtaining high-purity DAMN.
Experimental Protocol: Synthesis of Diaminomaleonitrile from Aminomalononitrile p-Toluenesulfonate [5]
Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved.
-
Reaction Setup: In a flask equipped with a stirrer, suspend 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water and cool the mixture to 0°C in an ice bath.
-
Addition of Sodium Cyanide: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water and add it to the stirred suspension.
-
Isolation of Crude Product: One minute after the addition of the sodium cyanide solution, collect the precipitated product by filtration and wash it with 20 ml of ice water. The product may darken on standing.
-
Recrystallization: Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.
-
Decolorization: Add 0.4 g of activated carbon (e.g., Darco) to the boiling solution and stir. Use activated carbon sparingly as the product can be strongly adsorbed.
-
Filtration: Rapidly filter the hot mixture through approximately 10 g of a filter aid (e.g., Celite). Wash the filter cake with 10 ml of hot isobutyl alcohol.
-
Crystallization and Final Product: Allow the filtrate to cool, which will cause the product to crystallize. Collect the white needles by filtration and wash them with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%), with a melting point of 181–183°C (with decomposition).
Physicochemical and Spectroscopic Properties
Diaminomaleonitrile is typically a white to brown crystalline powder.[6][7] Its unique structure gives rise to a distinct set of physical and spectroscopic characteristics that are crucial for its identification and for understanding its reactivity.
Table 2: Physical Properties of Diaminomaleonitrile
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄ | [8] |
| Molar Mass | 108.104 g·mol⁻¹ | [8] |
| Appearance | White to brown crystalline powder | [6][7] |
| Melting Point | 178–179 °C (decomposes) | [8] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in water; insoluble in benzene, acetone. | [6] |
Spectroscopic Data
The spectroscopic signature of DAMN is key to its characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum of DAMN is simple due to its symmetry. In a solvent like DMSO-d₆, the amino protons typically appear as a broad singlet.[6]
Table 3: ¹H NMR Data for Diaminomaleonitrile in DMSO-d₆
Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference 7.94 broad s 4H -NH₂ [6] -
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Table 4: ¹³C NMR Data for Diaminomaleonitrile
Chemical Shift (δ) ppm Assignment Reference 113.7, 112.9 C≡N [6] 103.9, 126.9 C=C [6] -
Infrared (IR) Spectroscopy: The IR spectrum of DAMN shows characteristic absorption bands for the amino and nitrile functional groups.
Table 5: Key IR Absorption Bands for Diaminomaleonitrile
Wavenumber (cm⁻¹) Vibration Functional Group Reference 3419, 3302, 3162 N-H stretch Amino (-NH₂) [6] 2240, 2205 C≡N stretch Nitrile (-CN) [6]
The Prebiotic Significance of Diaminomaleonitrile: A Pathway to the Building Blocks of Life
One of the most fascinating aspects of diaminomaleonitrile is its proposed role in the prebiotic synthesis of nucleobases, the fundamental components of RNA and DNA.[1][8] The "HCN world" hypothesis posits that oligomers of hydrogen cyanide, like DAMN, were key intermediates in the chemical evolution that led to life.
The Photochemical Link to Purines
A critical step in the proposed prebiotic synthesis of purines is the photochemical rearrangement of diaminomaleonitrile to 4-aminoimidazole-5-carbonitrile (AICN).[1][8] Under the influence of UV light, DAMN can isomerize to its trans isomer, diaminofumaronitrile (DAFN), which can then cyclize to form AICN.
Caption: Proposed photochemical pathway from DAMN to adenine.
AICN is a crucial intermediate, as it can subsequently react with another molecule of hydrogen cyanide or its derivatives to form purines such as adenine.[6] This series of reactions provides a plausible, non-enzymatic route to the formation of some of the most fundamental molecules of life.
Diaminomaleonitrile in Modern Organic Synthesis: A Versatile Synthon
The reactivity of diaminomaleonitrile, stemming from its vicinal amino groups and electron-withdrawing nitrile groups, makes it a powerful tool in the hands of synthetic organic chemists. It serves as a precursor for a vast array of heterocyclic compounds, many of which exhibit important biological activities.[9][10][11]
Synthesis of Heterocycles with Biological Activity
The ability of DAMN to react with various electrophiles has been exploited to synthesize a diverse range of heterocyclic systems, including imidazoles, pyrazines, and purines.[10] These scaffolds are prevalent in many pharmaceuticals.
Caption: DAMN as a versatile precursor for bioactive heterocycles.
-
Antiviral Agents: Derivatives of DAMN have shown promise as antiviral agents. For instance, multicomponent reactions involving DAMN or its precursors have been used to synthesize purine and diaminopurine analogues of peptide nucleic acids (PNAs) that exhibit significant inhibitory activity against the influenza A virus.[5][6]
-
Antichagasic Compounds: Schiff bases derived from diaminomaleonitrile have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Some of these compounds have shown potent inhibitory activity against the cruzain enzyme, a key target for anti-Chagas drug development.[2]
-
Antibacterial and Anticancer Potential: The inherent reactivity of DAMN allows for the synthesis of various Schiff bases and other derivatives that have been investigated for their antibacterial and anticancer properties.[2][12] The azomethine group (-HC=N-) in Schiff bases derived from DAMN is often implicated in their biological activity.
The Polymer Chemistry of Diaminomaleonitrile
Beyond its role in small molecule synthesis, diaminomaleonitrile can undergo self-polymerization under thermal or solvothermal conditions to produce nitrogen-rich polymers.[4][12][13] These polymers, often referred to as HCN polymers, possess interesting electronic and electrochemical properties, making them potential materials for applications in capacitors, semiconductors, and biosensors.[13]
The polymerization of DAMN is a complex process that can proceed through different mechanisms depending on the reaction conditions. Thermal polymerization in the bulk can involve a three-stage autocatalytic kinetic mechanism with the release of HCN and NH₃.[4] Solvothermal polymerization in different solvents can influence the reaction pathways and the properties of the resulting polymers.[13]
Caption: Polymerization of DAMN to form functional materials.
Conclusion
Diaminomaleonitrile is a molecule of profound dual significance. Its plausible formation in prebiotic environments and its role as a precursor to nucleobases provide a compelling glimpse into the chemical origins of life. Simultaneously, its rich and versatile chemistry makes it an invaluable tool for modern organic synthesis. For researchers in drug development and materials science, DAMN offers a readily accessible and highly functionalized building block for the creation of novel heterocyclic compounds and functional polymers. The continued exploration of diaminomaleonitrile's reactivity and applications promises to yield further exciting discoveries at the interface of fundamental science and applied technology.
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Ruiz-Bermejo, M.; Zorzano, M.-P.; Osuna-Esteban, S. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers (Basel)2023 , 15 (3), 535. [Link]
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basic chemical properties of 2,3-Diamino-2-butenedinitrile
An In-Depth Technical Guide to the Basic Chemical Properties of 2,3-Diamino-2-butenedinitrile
Authored by a Senior Application Scientist
Introduction
This compound, more commonly known as diaminomaleonitrile (DAMN), is a cornerstone of modern organic synthesis. Identified by its CAS number 1187-42-4, this compound is structurally unique, featuring two amino and two nitrile groups bonded to a central carbon-carbon double bond.[1][2] DAMN is a tetramer of hydrogen cyanide (HCN) and is recognized for its remarkable versatility as a readily accessible and cost-effective building block.[3][4] Its reactivity is often compared to that of o-phenylenediamine, making it a powerful precursor for a vast array of heterocyclic compounds.[3][4]
This guide provides an in-depth analysis of the fundamental chemical properties of DAMN, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore its structure, physicochemical and spectroscopic properties, synthesis, core reactivity, and key applications, including its significant role in prebiotic chemistry theories.[1]
Molecular Structure and Isomerism
This compound is an organic compound with the molecular formula C₄H₄N₄.[5] The molecule's core is a butene backbone with amino and nitrile functional groups at the 2 and 3 positions. The presence of the double bond gives rise to geometric isomerism.
-
(Z)-isomer (cis): This is the more common and stable isomer, known as diaminomaleonitrile (DAMN) . The amino groups are on the same side of the double bond.
-
(E)-isomer (trans): This isomer is known as diaminofumaronitrile (DAFN) .
DAMN can be converted to DAFN through photoisomerization.[6] The cis-configuration of DAMN is crucial for many of its cyclization reactions, where the proximity of the functional groups facilitates ring formation.
Caption: Simplified workflow for the synthesis of DAMN from hydrogen cyanide.
Reactivity and Synthetic Utility
DAMN's synthetic power stems from the strategic placement of its four reactive nitrogen centers (two amino and two nitrile groups). It exhibits weakly basic properties and serves as a versatile synthon for a wide range of heterocyclic compounds. [3][4] Core Reactivity Pathways:
-
Condensation and Cyclization: DAMN readily undergoes condensation reactions with 1,2-dicarbonyl compounds, α-haloketones, and other bifunctional reagents to yield a variety of heterocyclic systems, including:
-
Schiff Base Formation: The amino groups react with aromatic aldehydes to form Schiff bases, which are important intermediates in various organic syntheses. [3][7]
-
Photochemical Transformations: Under UV irradiation, DAMN can undergo a cis-trans isomerization to form diaminofumaronitrile (DAFN). [6]This can be followed by a photochemical rearrangement to produce 4-aminoimidazole-5-carbonitrile (AICN), a key precursor in the prebiotic synthesis of purine nucleobases. [1][6]
Caption: Core reactivity pathways of this compound (DAMN).
Industrial and Research Applications
The versatility of DAMN makes it indispensable across several high-impact sectors. [2]
-
Pharmaceutical Industry: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to efficiently construct complex heterocyclic scaffolds is leveraged to develop novel drugs. [2][8]* Agrochemicals: DAMN is a building block for creating more effective and targeted crop protection agents, functioning as a key component in the synthesis of pesticide intermediates. [2][5]* Dyes and Pigments: The compound is a starting material for high-performance dyes and pigments used in textiles, plastics, and coatings. [2][5][8]* Prebiotic Chemistry Research: DAMN is a molecule of great interest in abiogenesis studies. Its formation from HCN and subsequent conversion to amino acids and nucleobases under plausible early Earth conditions provide a potential route for the origin of life's building blocks. [1]
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful by inhalation, in contact with skin, and if swallowed. [5]It can cause skin and eye irritation. [9]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound. [5][9]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. [9]Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [9] Always consult the material safety data sheet (MSDS) before use for complete safety and handling information.
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diaminomaleonitrile as a tetramer of hydrogen cyanide
An In-depth Technical Guide to Diaminomaleonitrile: The Hydrogen Cyanide Tetramer as a Prebiotic Precursor and Synthetic Building Block
Authored by a Senior Application Scientist
Foreword
Diaminomaleonitrile (DAMN), the formal tetramer of hydrogen cyanide (HCN), stands as a molecule of profound significance at the intersection of prebiotic chemistry, materials science, and synthetic organic chemistry. First isolated in 1873 as an enigmatic black solid derived from HCN, it was not fully identified as the tetramer (HCN)₄ until 1923.[1] Its structure, featuring two amino and two nitrile groups on a central alkene backbone, imparts a unique reactivity profile that has positioned it as a key intermediate in theories on the origin of life and as a versatile synthon for a vast array of heterocyclic compounds.[1][2][3] This guide provides an in-depth exploration of DAMN, from its synthesis and fundamental chemical properties to its critical role in the abiogenesis of nucleobases and its modern applications in polymer science and drug development.
Physicochemical Properties and Identification
Diaminomaleonitrile is a white to brown crystalline solid, though it is often encountered as a brown powder due to its sensitivity to prolonged air exposure.[1][4][5] Its identity and purity are typically confirmed through a combination of spectroscopic and physical methods.
| Property | Value | Source(s) |
| Systematic Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1] |
| Common Names | DAMN, Hydrogen Cyanide Tetramer | [1] |
| CAS Number | 1187-42-4 | [1] |
| Molecular Formula | C₄H₄N₄ | [1] |
| Molar Mass | 108.104 g·mol⁻¹ | [1] |
| Melting Point | 178–179 °C (decomposes) | [1][5] |
| Appearance | White to brown crystalline powder | [1][4] |
| Solubility | Soluble in methanol, ethanol, DMF; slightly soluble in water; insoluble in benzene, acetone. | [5] |
Synthesis of Diaminomaleonitrile
The synthesis of DAMN is central to its study and application. While its formation via the direct oligomerization of hazardous hydrogen cyanide is of fundamental importance, safer and more practical laboratory-scale syntheses have been developed.
Base-Catalyzed Tetramerization of Hydrogen Cyanide
The formation of DAMN from HCN is a base-catalyzed process.[6] This pathway is highly significant in prebiotic chemistry models, as it demonstrates how a simple and abundant precursor (HCN) can spontaneously form a more complex and reactive molecule. The reaction can be catalyzed by various bases, including alkaline cyanides.[6]
Laboratory-Scale Synthesis from Aminomalononitrile
Causality: Direct handling of hydrogen cyanide is extremely hazardous. For laboratory research, a safer and more convenient method is paramount. The following protocol, adapted from Organic Syntheses, utilizes the more stable salt, aminomalononitrile p-toluenesulfonate, and sodium cyanide.[7] This approach generates the reactive species in situ, minimizing risk while providing good yields of DAMN.
Protocol:
-
Warning: This preparation should be conducted in a well-ventilated chemical fume hood as hydrogen cyanide may be evolved.[7]
-
Preparation: Cool a suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 mL of water to 0°C in an ice bath with stirring.
-
Reaction: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 mL of ice water and add it to the stirred suspension.
-
Isolation: Precisely one minute after the addition of sodium cyanide, collect the precipitated product by vacuum filtration. Immediately wash the solid with 20 mL of ice water.
-
Purification: Dissolve the crude solid immediately in 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon (Note: DAMN is strongly adsorbed; do not exceed this amount) and stir.
-
Filtration: Filter the hot mixture rapidly through a bed of filter aid (e.g., Celite). Wash the filter cake with 10 mL of hot isobutyl alcohol.
-
Crystallization: Allow the filtrate to cool, inducing crystallization. Collect the resulting white needles by filtration and wash with 10 mL of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%).[7]
Chemical Reactivity and Mechanistic Pathways
The reactivity of DAMN is dominated by its four functional groups: two nucleophilic amino groups and two electrophilic nitrile groups, all conjugated with a central C=C double bond. This structure makes it an exceptionally versatile precursor.
Photochemical Isomerization: The Gateway to Purines
A cornerstone of DAMN's role in abiogenesis is its photochemical rearrangement under UV light. DAMN (the cis-isomer) isomerizes to diaminofumaronitrile (DAFN, the trans-isomer).[8] DAFN can then undergo further photochemical transformation to yield 4-aminoimidazole-5-carbonitrile (AICN).[1][9] AICN is a direct and crucial precursor to purines like adenine and guanine.[10][11] Quantum-chemical calculations suggest this deexcitation occurs on a sub-picosecond timescale, making it a highly efficient process on a prebiotic Earth.[8]
Polymerization: Formation of Advanced Materials
DAMN can undergo self-polymerization when thermally activated, either in the solid state, from a melt, or under solvothermal conditions.[12][13] This process yields C=N-based polymers with properties suitable for applications in capacitors, semiconductors, and biosensors.[12][13]
Causality in Solvent Choice: The choice of solvent is critical in solvothermal polymerization. While hydrothermal (aqueous) conditions work, they often lead to lower yields due to competing hydrolysis and oxidation side reactions.[12][13] Protic n-alcohols, such as n-pentanol or n-hexanol, have been shown to suppress these side reactions, leading to nearly quantitative yields of the desired polymer.[12][13][14] This insight is crucial for researchers aiming to produce high-purity DAMN-based polymers.
| Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| Water | 80 | 24 | 15.6 |
| Methanol | 80 | 24 | 1.8 |
| Acetonitrile | 80 | 24 | 10.7 |
| n-Pentanol | 130 | 24 | 93.5 |
| n-Hexanol | 150 | 24 | 99.1 |
| Data adapted from López-García, A., et al., ACS Omega (2024).[12][14] |
Role as a Synthon for Heterocycles
With reactivity comparable to o-phenylenediamine, DAMN is a powerful building block for a wide variety of nitrogen-containing heterocyclic compounds.[3] It serves as a precursor for:
-
Imidazoles and Purines: As discussed in the prebiotic context.[1][9][15]
-
Pyrazines: Through condensation reactions with 1,2-dicarbonyl compounds like glyoxal.[1][3]
-
1,4-Diazepines and Schiff Bases: Used in the synthesis of various derivatives with applications in materials and medicinal chemistry.[9][16]
-
Other Systems: Including quinoxalines, triazoles, and porphyrazines.[3][17]
Applications in Drug Development and Materials Science
The unique chemical scaffold of DAMN makes it an attractive starting point for the development of novel compounds.
-
Pharmaceuticals: The heterocyclic cores (imidazoles, pyrazines, purines) accessible from DAMN are prevalent in many biologically active molecules and approved drugs.[2][3] Recent research has explored DAMN-derived imidazole and purine derivatives for antiviral activity, specifically against the influenza A virus.[18]
-
Materials Science: Polymers derived from DAMN are being investigated for their electronic properties.[13] Additionally, DAMN-based Schiff bases can be designed to have aggregation-enhanced emission features, making them suitable for use in sensors and optoelectronic devices.[5][9]
Safety and Handling
As a nitrile-containing compound that may be partially metabolized to cyanide, DAMN must be handled with appropriate precautions.[19]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[19][20] Minimize dust generation and accumulation.[19][21] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[19]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[19][20] It should be protected from light.[19][21]
-
First Aid:
-
Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[21]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[21]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[20]
-
Note to Physician: May be metabolized to cyanide. Always have a cyanide antidote kit available when working with cyanide compounds.[19]
-
Conclusion
From a simple tetramer of hydrogen cyanide implicated in the origins of life to a sophisticated building block in modern chemistry, diaminomaleonitrile continues to be a molecule of immense scientific interest. Its unique structure provides a direct link between the simplicity of prebiotic precursors and the complexity of biological heterocycles like adenine. For researchers, scientists, and drug development professionals, a thorough understanding of DAMN's synthesis, reactivity, and handling is essential to unlocking its full potential in creating novel materials, therapeutics, and a deeper understanding of our own chemical origins.
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Diaminomaleonitrile: A Central Intermediate in Prebiotic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, stands as a pivotal molecule in the field of prebiotic chemistry.[1] Its unique structure, featuring two amino groups and two nitrile groups on a central double bond, renders it a versatile precursor for a wide array of biologically significant molecules. This guide delves into the fundamental role of DAMN in the origin of life, exploring its synthesis under plausible prebiotic conditions and its subsequent transformations into the building blocks of life, including nucleobases, amino acids, and their polymers. We will examine the key chemical pathways, experimental evidence, and the causal logic behind the experimental designs that have solidified DAMN's position as a cornerstone in models of chemical evolution.
Introduction: The Prebiotic Puzzle and the Rise of a Key Intermediate
The quest to understand the origins of life is fundamentally a question of chemistry: how did the simple inorganic molecules abundant on the early Earth transform into the complex organic structures that underpin biology?[2] Prebiotic chemistry seeks to answer this by exploring plausible synthetic pathways for essential biomolecules.[3] Among the simple molecules thought to be present on the primitive Earth, hydrogen cyanide (HCN) has emerged as a particularly important precursor.[3] The polymerization of HCN gives rise to a variety of compounds, with diaminomaleonitrile (DAMN) being a well-recognized and crucial intermediate.[4][5] This guide will provide a comprehensive overview of the synthesis of DAMN and its multifaceted role in the prebiotic formation of life's essential components.
The Genesis of Diaminomaleonitrile: From Simple Precursors to a Versatile Building Block
The formation of DAMN from hydrogen cyanide is a critical first step in many prebiotic synthesis scenarios. This process is thought to have occurred in aqueous environments on the early Earth, potentially catalyzed by various factors.
The Pathway of HCN Polymerization
The oligomerization of HCN in a basic solution is the most cited pathway for DAMN formation.[6] This process is thought to proceed through a series of nucleophilic additions, leading to the formation of an HCN dimer, trimer, and ultimately the tetramer, DAMN.[3] The aminonitrile functionality of the intermediates plays a crucial role in the chain extension.
Below is a generalized workflow for the synthesis of DAMN from HCN, representing a plausible prebiotic scenario.
Caption: Plausible pathway for DAMN synthesis from HCN.
Experimental Protocol: Laboratory Synthesis of Diaminomaleonitrile
A common laboratory method for the preparation of DAMN avoids the direct use of hazardous hydrogen cyanide gas by starting from aminomalononitrile p-toluenesulfonate.[7]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
Procedure: [7]
-
A suspension of aminomalononitrile p-toluenesulfonate in water is cooled to 0°C with stirring.
-
A solution of sodium cyanide in ice water is added to the suspension.
-
The precipitated product is collected by filtration and washed with ice water.
-
The crude product is immediately dissolved in boiling isobutyl alcohol.
-
A small amount of activated carbon is added to the solution for decolorization.
-
The hot solution is filtered through Celite to remove the carbon.
-
The filtrate is cooled to allow for crystallization of DAMN.
-
The crystalline product is collected by filtration and washed with isobutyl alcohol.
Causality in Experimental Choices:
-
Use of Aminomalononitrile p-toluenesulfonate: This stable salt of the HCN trimer serves as a safer starting material than gaseous HCN.[8]
-
Low Temperature: The reaction is carried out at 0°C to control the exothermic nature of the reaction and minimize the formation of side products.
-
Immediate Dissolution: The crude product is dissolved immediately to prevent degradation, as it can darken upon standing.[7]
-
Activated Carbon: This is used to adsorb colored impurities, yielding a purer final product. However, its use should be minimal as DAMN can be strongly adsorbed onto it.[7]
The Central Role of Diaminomaleonitrile in Prebiotic Synthesis
DAMN's significance lies in its ability to serve as a precursor to a diverse range of biomolecules, including purines, pyrimidines, and amino acids.[1][4]
Synthesis of Purines and Pyrimidines: The Building Blocks of Nucleic Acids
Purines and pyrimidines are the nitrogenous bases that form the core of DNA and RNA.[9] The synthesis of these crucial molecules is a key step in the origin of genetic material.
A critical reaction in the prebiotic synthesis of purines is the photoisomerization of DAMN to diaminofumaronitrile (DAFN).[10][11] This is followed by a photochemical rearrangement of DAMN to form 4-aminoimidazole-5-carbonitrile (AICN), a key intermediate in the synthesis of purines like adenine and guanine.[1]
Caption: Photochemical pathways from DAMN to purines.
The formation of AICN from DAMN is a self-validating system in that the energy from ultraviolet light, a plausible energy source on the early Earth, drives the reaction forward.[3]
Once formed, AICN can undergo further reactions, such as condensation with other simple molecules like formamidine (derived from HCN), to form purines.[3] The synthesis of pyrimidines from DAMN is also considered plausible, though the pathways are less direct and may involve other HCN derivatives.[4]
Synthesis of Amino Acids and Peptides: The Foundation of Proteins
Amino acids are the monomers that polymerize to form proteins, the workhorses of modern biology. Early experiments have suggested that the acidic hydrolysis of diaminomaleonitrile can lead to the formation of simple amino acids such as glycine, alanine, and aspartic acid.[1]
More recent research has highlighted the potential of aminonitriles, the precursors to amino acids, to directly form peptides without first being converted to amino acids.[12][13] This bypasses the energy barrier associated with amino acid polymerization in aqueous environments.[14][15] While this research focuses on aminonitriles in general, the principle can be extended to the reactivity of DAMN and its derivatives.
Table 1: Representative Amino Acids Potentially Derived from DAMN
| Amino Acid | Plausible Prebiotic Synthesis from DAMN derivative |
| Glycine | Hydrolysis and decarboxylation of HCN trimer, a precursor to DAMN.[5] |
| Alanine | Acidic hydrolysis of DAMN.[1] |
| Aspartic Acid | Acidic hydrolysis of DAMN.[1] |
The Broader Context and Future Directions
The study of DAMN is not confined to terrestrial prebiotic chemistry. Its potential formation in extraterrestrial environments, such as on comets or in interstellar clouds where HCN is abundant, suggests that it could have been delivered to the early Earth.[1] The analysis of meteorites for DAMN and its derivatives is an active area of research that could provide further evidence for its role in the origins of life.[16][17]
Furthermore, the catalytic properties of DAMN and its derivatives are being explored. For instance, diiminosuccinonitrile (DISN), formed by the oxidation of DAMN, has been investigated as a potential prebiotic phosphorylating agent, capable of facilitating the formation of cyclic nucleotides.[18][19]
Conclusion
Diaminomaleonitrile occupies a central and indispensable position in our understanding of prebiotic chemistry. Its facile synthesis from the simple and likely abundant precursor, hydrogen cyanide, and its remarkable versatility as a chemical intermediate for the synthesis of nucleobases and amino acids, provide a robust and scientifically grounded pathway from the simple to the complex. The continued investigation into the chemistry of DAMN, both in terrestrial and extraterrestrial contexts, will undoubtedly continue to illuminate the chemical origins of life.
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An In-depth Technical Guide to the Solubility and Stability of 2,3-Diamino-2-butenedinitrile (DAMN)
Abstract
2,3-Diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (DAMN), is a highly functionalized molecule of significant interest in synthetic chemistry and astrobiology.[1][2][3] As a tetramer of hydrogen cyanide (HCN), it is considered a key precursor in the prebiotic synthesis of nucleobases and amino acids.[1] In contemporary research, DAMN serves as a versatile building block for a wide array of heterocyclic compounds, including purines, pyrazines, and imidazoles, and for the development of novel polymers.[2][4][5][6] This guide provides a comprehensive technical overview of the solubility and stability characteristics of DAMN, offering field-proven insights and detailed experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who handle or utilize this compound in their work.
Physicochemical Properties and Molecular Structure
This compound is an organic compound with the chemical formula C₄H₄N₄.[7] Its structure features a central carbon-carbon double bond with two amino (-NH₂) groups and two nitrile (-C≡N) groups attached, predominantly existing as the cis isomer ((Z)-2,3-diaminobut-2-enedinitrile).[1][7][8] This unique arrangement of electron-donating amino groups and electron-withdrawing nitrile groups across a double bond confers a rich and complex chemical reactivity.[4]
The molecule's planarity and the presence of multiple hydrogen bond donors (N-H) and acceptors (N in nitrile and amino groups) are critical determinants of its solubility and intermolecular interactions.
Solubility Profile of Diaminomaleonitrile
The solubility of a compound is fundamental to its application in synthesis, purification, and formulation. The principle of "like dissolves like" provides a preliminary framework for understanding DAMN's behavior. Its structure possesses both polar functionalities (amino and nitrile groups) and a non-polar hydrocarbon backbone, leading to a nuanced solubility profile.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for DAMN across a wide range of organic solvents is not extensively documented in publicly available literature. The existing data, particularly for aqueous solubility, shows some variation, which may be attributable to differences in experimental conditions (e.g., temperature, pH) and purity of the compound. For many applications, direct experimental determination is recommended.
| Solvent | Chemical Formula | Type | Reported Solubility | Reference(s) |
| Water | H₂O | Polar Protic | Insoluble to sparingly soluble. Reported values range from <1 g/L to 5 g/L at ~20-25°C. | [7][10][11] |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble. Used as a solvent for polymerization reactions. | [3] |
| n-Pentanol | C₅H₁₂O | Polar Protic | Soluble. Used as a solvent for solvothermal polymerization. | [2] |
| n-Hexanol | C₆H₁₄O | Polar Protic | Soluble. Used as a solvent for solvothermal polymerization. | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Used as a solvent for NMR spectroscopy, indicating good solubility. | [12] |
Expert Insight: The variability in reported aqueous solubility underscores the importance of in-house verification. Factors such as pH can significantly alter the protonation state of the amino groups, thereby influencing water solubility. In organic synthesis, its demonstrated solubility in polar aprotic solvents like acetonitrile and DMSO makes these suitable media for reactions.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for determining the equilibrium solubility of DAMN in a solvent of interest. The causality behind this choice is its status as a gold-standard, robust method that ensures the solution reaches true equilibrium.
Methodology:
-
Preparation: Add an excess amount of DAMN powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or rotator. Equilibrium may take several hours to days to establish; a 24-72 hour period is typically sufficient.[13][14]
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid material.
-
Sampling: Carefully extract a precise volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the concentration of DAMN in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[15][] A pre-established calibration curve with known concentrations of DAMN is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of DAMN in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Workflow Visualization:
Caption: Workflow for quantitative solubility determination.
Stability Profile of Diaminomaleonitrile
Understanding the chemical stability of DAMN is critical for defining its storage conditions, shelf-life, and compatible reaction environments.[17] It is susceptible to degradation from several environmental factors.
Key Stability Factors and Degradation Pathways
-
Thermal Stability: DAMN is stable at ambient temperatures but can undergo exothermic self-polymerization when heated.[2][3] This polymerization can occur in the solid state or from the melt.[3] Upon heating, it may also decompose and generate highly toxic gases, including hydrogen cyanide and oxides of nitrogen.[18]
-
Photostability: The compound is explicitly noted to be light-sensitive.[10][18][19] Exposure to UV light can induce a cis-trans photoisomerization to its isomer, diaminofumaronitrile (DAFN).[8] Further UV irradiation can cause a photochemical rearrangement of DAMN into 4-aminoimidazole-5-carbonitrile (AICN), a crucial intermediate in prebiotic nucleobase synthesis.[1][8] Therefore, storage in amber vials or protected from light is mandatory.[18][19]
-
Atmospheric and Oxidative Stability: DAMN is sensitive to prolonged exposure to air.[7][10] Oxidation can occur, leading to the formation of byproducts. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Hydrolytic Stability (pH): The stability of DAMN is pH-dependent.
-
Acidic Conditions: Acidic hydrolysis of DAMN has been shown to produce various amino acids, including aspartic acid, alanine, and glycine, a reaction of interest in prebiotic chemistry studies.[1]
-
Neutral/Basic Conditions: In neutral or basic solutions, DAMN can react with certain metal ions to form colored complexes.[6] Some microorganisms can enzymatically degrade DAMN, liberating hydrogen cyanide.[20] The presence of water during heating can also lead to hydrolysis byproducts.[2]
-
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. This protocol provides a systematic approach to evaluating the stability of DAMN under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of DAMN in a suitable, stable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled containers for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Neutral Hydrolysis: Add purified water.
-
Oxidative: Add a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal: Store the solution (and a solid sample) in a calibrated oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Store all samples under their respective conditions and pull aliquots for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: For reactive conditions (acid, base, oxidative), the reaction should be neutralized or quenched before analysis to prevent further degradation. For example, acid samples can be neutralized with base and vice-versa.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically a gradient HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[15][][21]
-
HPLC-PDA: Allows for the separation and quantification of the parent DAMN peak and any degradation products. Peak purity analysis can be performed to ensure the main peak is not co-eluting with impurities.
-
LC-MS: Enables the identification of degradation products by providing their mass-to-charge ratio, which aids in structural elucidation.
-
-
Data Interpretation: Compare the chromatograms of stressed samples to the control sample to identify new peaks (degradants). Calculate the percentage of degradation and, where possible, propose degradation pathways based on the identified products.
Workflow Visualization:
Caption: Workflow for a forced degradation stability study.
Safe Handling and Storage
Given its potential for degradation and its toxicological profile, strict adherence to safety protocols is paramount when handling DAMN.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][19]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[19]
-
Avoid contact with skin and eyes.[18] In case of contact, wash the affected area immediately and thoroughly with water.[7][18]
-
-
Storage:
Conclusion
This compound is a compound with significant synthetic potential, but its utility is intrinsically linked to a thorough understanding of its physical and chemical properties. Its solubility is highest in polar aprotic solvents, while its aqueous solubility is limited and variable. The stability of DAMN is a critical consideration; it is sensitive to heat, light, air, and non-neutral pH conditions. Proper handling and storage under inert, dark, and dry conditions are essential to maintain its integrity. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of DAMN, ensuring reliable and reproducible results in research and development settings.
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physical appearance and melting point of diaminomaleonitrile
An In-depth Technical Guide to the Physicochemical Properties of Diaminomaleonitrile (DAMN)
Introduction
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide with the chemical formula C₄H₄N₄, is a pivotal precursor in the synthesis of a multitude of heterocyclic compounds.[1] Its unique structure, featuring a central carbon-carbon double bond flanked by amino and nitrile functional groups, imparts significant reactivity, making it a valuable building block for pharmaceuticals, dyes, and polymers.[2][3] Furthermore, DAMN has garnered considerable interest in the field of prebiotic chemistry, where it is studied as a potential intermediate in the abiogenesis of nucleobases.[4] A thorough understanding of its fundamental physicochemical properties, such as physical appearance and melting point, is critical for its handling, characterization, and application in research and development.
Physical Appearance and Crystalline Morphology
The physical state of diaminomaleonitrile at ambient temperature is consistently reported as a crystalline solid.[2][5][6] However, the literature presents a notable variance in its described color, which is a crucial initial indicator of sample purity and stability.
Reports on the color of DAMN include:
-
Brown: Several sources describe it as a brown or dark brown powder.[2][3][6][7]
-
Yellow: It has also been characterized as a yellow or light yellow to brown crystalline solid.[1][2][8][9]
-
White: Some suppliers and databases list it as a white solid.[4]
This variability in color can likely be attributed to the compound's sensitivity. Diaminomaleonitrile is known to be sensitive to prolonged exposure to air and light.[2][3][7] Oxidation or gradual polymerization upon exposure can lead to the formation of colored impurities, causing the appearance to shift from white or pale yellow to darker shades of brown. Therefore, a white or light yellow appearance is generally indicative of a higher purity sample, while a brown coloration may suggest some level of degradation or the presence of residual impurities from its synthesis.
Thermal Analysis: Melting Point
The melting point is a definitive physical constant used to identify a pure crystalline solid and assess its purity. For diaminomaleonitrile, there is a strong consensus in the scientific literature regarding its melting point.
The majority of reliable sources report the melting point of diaminomaleonitrile to be in the range of 178–179 °C (352–354 °F) .[3][4][5][6][10] Another source provides a slightly broader but consistent range of 178 to 185 °C (352 to 365 °F).[7] The narrowness of this range is characteristic of a well-defined, pure crystalline compound. Deviations below this range, or a broad melting range, would typically signify the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Quantitative Data Summary
For ease of reference, the melting point data from various sources are consolidated in the table below.
| Parameter | Reported Value | Source(s) |
| Melting Point | 178–179 °C | Wikipedia[4], Sigma-Aldrich[6], ChemicalBook[3][10], LookChem[5] |
| Melting Point | 352 to 365 °F (178 to 185 °C) | PubChem (NTP, 1992)[7] |
Experimental Protocol: Melting Point Determination
To ensure the identity and purity of a diaminomaleonitrile sample, a precise melting point determination is essential. The following protocol outlines a standard methodology using a capillary melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the diaminomaleonitrile sample is completely dry and in the form of a fine powder. If necessary, gently crush any larger crystals using a mortar and pestle.
-
Secure a capillary tube, sealed at one end.
-
Tap the open end of the capillary tube into the DAMN powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.
-
-
Instrument Setup:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set a plateau temperature approximately 10-15 °C below the expected melting point of 178 °C.
-
-
Measurement:
-
Initiate heating. The apparatus will heat rapidly to the plateau temperature.
-
Once the plateau is reached, set a slow ramp rate, typically 1-2 °C per minute. A slow rate is crucial for accurately observing the melting transition.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely transitioned to a clear liquid (the completion of melting).
-
The recorded range between these two temperatures constitutes the melting point range. For a pure sample, this range should be narrow and fall within the literature value of 178-179 °C.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining the melting point of DAMN.
Summary of Key Physicochemical Properties
| Property | Description | Source(s) |
| IUPAC Name | (2Z)-2,3-diaminobut-2-enedinitrile | PubChem[7] |
| Synonyms | DAMN, Hydrogen cyanide tetramer | PubChem[7] |
| Molecular Formula | C₄H₄N₄ | PubChem[7], Wikipedia[4] |
| Molar Mass | 108.10 g/mol | PubChem[7], Wikipedia[4] |
| Physical Appearance | Crystalline solid; color varies from white/pale yellow to brown, likely depending on purity and age. | [1][2][4][6][7] |
| Melting Point | 178–179 °C (352–354 °F) | [3][4][5][6][10] |
| Water Solubility | Sparingly soluble; reported as <1 mg/mL and also as 5 g/L at 25 °C. | [2][7][11][12] |
| Organic Solubility | Soluble in methanol, ethanol, DMF, and DMSO; insoluble in benzene, acetone, and xylene. | [3][11] |
| Stability | Sensitive to prolonged exposure to air and light. | [2][3][7] |
Conclusion
Diaminomaleonitrile is a crystalline solid whose color, ranging from white to brown, serves as an initial qualitative indicator of its purity, with purer samples typically being lighter in color. The definitive melting point for pure DAMN is firmly established at 178–179 °C . This sharp melting range is a key specification for researchers and drug development professionals to confirm the identity and quality of the material before its use in synthesis or other applications. Adherence to proper handling and storage, shielded from air and light, is essential to maintain the integrity of this versatile chemical intermediate.
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Introduction: The Significance of a Hydrogen Cyanide Tetramer
An In-Depth Technical Guide to the Chemistry and Applications of Diaminomaleonitrile
As a cornerstone of both prebiotic and contemporary synthetic chemistry, Diaminomaleonitrile (DAMN) presents a fascinating case study in molecular versatility. This guide, intended for researchers, scientists, and professionals in drug development, provides a deep dive into the core chemistry, synthesis, and multifaceted applications of this pivotal molecule. We will move beyond simple protocols to explore the underlying principles that make DAMN an invaluable tool in contexts ranging from the origins of life to the development of advanced materials and novel therapeutics.
Diaminomaleonitrile ((2Z)-2,3-Diaminobut-2-enedinitrile), a tetramer of hydrogen cyanide (HCN), is an organic compound featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[1] First isolated in 1873 as an impure black solid derived from hydrogen cyanide, its structure was fully elucidated in 1955.[1] Its significance stems from its unique electronic architecture: the electron-donating amino groups and electron-withdrawing nitrile groups create a push-pull system, rendering the molecule highly reactive and an exceptionally versatile building block for a vast array of organic compounds.[2][3][4]
This reactivity has placed DAMN at the center of two major scientific narratives. Firstly, in prebiotic chemistry, it is considered a key intermediate in the abiotic synthesis of life's fundamental building blocks.[1][5] Since the 1960s, DAMN has been implicated as a plausible precursor on a prebiotic Earth for nucleobases and amino acids, given the presumed abundance of its own precursor, HCN, in the early Earth's atmosphere and in interstellar space.[1][6] Secondly, in modern synthetic chemistry, DAMN is a readily accessible and inexpensive synthon for a wide variety of heterocyclic compounds, including imidazoles, pyrazines, purines, and pyrimidines, which are crucial scaffolds in pharmaceuticals, dyes, and materials science.[2][7][8][9]
Synthesis of Diaminomaleonitrile
The synthesis of DAMN is critical for its application. While it can be formed through the base-catalyzed tetramerization of hydrogen cyanide, this method can be hazardous and challenging to control.[10][11][12] A more common and convenient laboratory-scale synthesis involves the cyanation of aminomalononitrile, which avoids the direct handling of liquid HCN.[1][13]
Experimental Protocol: Laboratory Synthesis from Aminomalononitrile p-toluenesulfonate
This procedure provides a reliable method for preparing DAMN in a laboratory setting, adapted from established protocols.[13] The rationale is to generate aminomalononitrile in situ and then have it react with an additional cyanide source to form DAMN.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite filter aid
-
Ice bath, beakers, magnetic stirrer, Buchner funnel, and filter paper
Procedure:
-
Preparation of Reactant Solution: In a fume hood, prepare a suspension of aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole) in 20 mL of water in a beaker. Cool the suspension to 0°C using an ice bath and stir continuously.
-
Cyanation Reaction: Prepare a solution of sodium cyanide (10.0 g, 0.204 mole) in 30 mL of ice-cold water. Add this NaCN solution to the stirred suspension from Step 1.
-
Causality: The cyanide ion acts as both a reactant and a base. It facilitates the formation of the desired tetramer. The reaction is rapid.
-
-
Isolation of Crude Product: Precisely one minute after the addition of the sodium cyanide solution, collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with 20 mL of ice-cold water.
-
Recrystallization and Purification: Immediately dissolve the crude solid in 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon and stir.
-
Causality: Isobutyl alcohol is an effective solvent for recrystallization. Activated carbon is used to adsorb colored impurities; however, an excess should be avoided as it strongly adsorbs the product itself.[13]
-
-
Final Filtration and Collection: Rapidly filter the hot solution through a bed of Celite (approx. 10 g) to remove the activated carbon. Wash the filter cake with 10 mL of hot isobutyl alcohol.
-
Causality: A pre-heated filtration setup is recommended to prevent premature crystallization of the product on the filter.
-
-
Crystallization and Drying: Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization. Collect the resulting white needles by filtration, wash with 10 mL of cold isobutyl alcohol, and dry to yield the final product (typical yield: 22-26%).
Core Chemistry and Reactivity
DAMN's versatility is rooted in its structure, which allows it to participate in a wide range of chemical transformations. Its reactivity is comparable to that of o-phenylenediamine.[2][7]
Key Reaction Pathways
-
Cyclization Reactions: DAMN is a classic precursor for N-heterocycles. For instance, reaction with glyoxal yields 2,3-diaminopyrazine, a reaction that was historically important in confirming the cis-configuration of the amino groups in DAMN.[1] It is widely used to synthesize imidazoles, pyrazines, quinoxalines, and 1,4-diazepines.[2][7]
-
Condensation Reactions: The amino groups of DAMN readily react with aldehydes and ketones to form Schiff bases (imines).[2][14][15] These reactions can be performed under green chemistry conditions, using water as a solvent or even solvent-free conditions.[15][16] These Schiff base derivatives are of significant interest in medicinal chemistry and materials science.[15][17]
-
Polymerization: DAMN can undergo self-polymerization when thermally activated, both in bulk (solid-state or melt) and under solvothermal conditions (e.g., in water or alcohols).[18][19][20] This process involves complex condensation reactions leading to the elimination of HCN and NH₃, forming highly conjugated C=N based polymers.[18] These polymers exhibit interesting properties, including semiconductivity, making them suitable for applications in capacitors, biosensors, and catalysts.[18][20]
-
Photochemical Rearrangement: Under UV light, DAMN undergoes a crucial photochemical rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN).[1] This reaction is a cornerstone of prebiotic chemistry models, as AICN is a direct precursor to purines like adenine and guanine.[1][21] Computational studies suggest this conversion is an ultrafast process, proceeding through an excited state.[18][21]
Caption: Core Reaction Pathways of Diaminomaleonitrile.
Applications of Diaminomaleonitrile
The unique reactivity of DAMN translates into a broad spectrum of applications across diverse scientific fields.
Pillar of Prebiotic Chemistry
DAMN is a central molecule in theories concerning the chemical origins of life.[1] It serves as a plausible intermediate linking simple prebiotic molecules like HCN to complex biomolecules.
-
Synthesis of Nucleobases: The photochemical conversion of DAMN to AICN is the most widely accepted pathway for the prebiotic formation of purines.[1][18] AICN can subsequently react with other simple C1 compounds (like HCN or formamide) to form adenine, hypoxanthine, and guanine.[5][6]
-
Formation of Amino Acids: Early experiments have suggested that acidic hydrolysis of DAMN can produce amino acids such as glycine, alanine, and aspartic acid, providing a potential route to prebiotic peptides.[1]
Caption: Prebiotic Synthesis of Purines from DAMN.
Advanced Materials Science
The ability of DAMN to self-polymerize into conjugated macromolecules has opened avenues for its use in materials science.[20]
-
Semiconducting Polymers: DAMN-based polymers, produced through thermal or solvothermal methods, are rich in C=N bonds and possess semiconducting properties.[18][20] The choice of solvent and temperature during solvothermal polymerization significantly impacts the yield and properties of the resulting polymer.[18][22]
-
Functional Coatings and Films: Like its trimeric cousin aminomalononitrile (AMN), DAMN can be used to create functional polymer coatings on various surfaces.[23] These materials have potential applications in biomedical devices due to their biocompatibility.[18][23]
-
Chemosensors: The unique electronic structure of DAMN makes it an excellent building block for chemosensors designed to detect metal ions, anions, and reactive oxygen species.[3][4]
| Polymerization Method | Solvent | Temperature (°C) | Yield (%) | Key Properties/Applications | Reference |
| Solvothermal | n-Pentanol | 130 | ~95% | High yield, eco-friendly process for C=N polymers | [18][22] |
| Solvothermal | n-Hexanol | 150 | ~98% | Optimal green solvent for DAMN self-polymerization | [18][22] |
| Hydrothermal (Microwave) | Water | 170-190 | Moderate | Formation of semiconducting submicron particles | [20] |
| Bulk Polymerization | None (Melt) | >180 | High | Efficient for modifying electrodes, biosensor development | [18][20] |
Drug Discovery and Medicinal Chemistry
DAMN derivatives, particularly Schiff bases, have emerged as promising scaffolds in medicinal chemistry.[17][24]
-
Enzyme Inhibition: A series of Schiff bases derived from DAMN have been synthesized and evaluated as potent inhibitors of cruzain, a critical cysteine protease in Trypanosoma cruzi, the parasite that causes Chagas disease.[24][25][26] Molecular docking studies have shown that these compounds interact effectively with the enzyme's catalytic site.[24][26]
-
Antimicrobial and Antifungal Agents: The imine linkage and the overall structure of DAMN derivatives make them attractive candidates for the development of new antimicrobial and antifungal compounds.[26]
| Derivative Class | Target | Most Active Compound (IC₅₀) | Key Finding | Reference |
| Schiff Bases | Cruzain (T. cruzi) | 263 nM | Potent inhibitors with potential for Chagas disease treatment | [24][25][26] |
Experimental Protocol: Synthesis of a DAMN-derived Schiff Base
This protocol outlines the general synthesis of a mono-imine from DAMN and a substituted aromatic aldehyde, a common procedure in drug discovery programs.[14][17]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve DAMN (1 mmol) in 15 mL of ethanol. In a separate beaker, dissolve the substituted aldehyde (1 mmol) in 15 mL of ethanol.
-
Combine and Catalyze: Add the ethanolic aldehyde solution to the DAMN solution. Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Causality: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of DAMN.
-
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and air dry.
Safety and Handling
Diaminomaleonitrile is a toxic compound and must be handled with appropriate care in a laboratory setting.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[27][28] Acute exposure can cause severe injury.[27] Contact with acids can liberate highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Always handle DAMN in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye protection.[28][29] For weighing and handling the neat chemical, a NIOSH-approved respirator is recommended.[29]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light, strong acids, and oxidizing agents.[29][30] It is sensitive to prolonged exposure to air.[8][27]
Conclusion and Future Outlook
Diaminomaleonitrile is far more than a simple laboratory chemical; it is a molecular bridge connecting theories of life's origins with the frontiers of materials science and medicine. Its rich and accessible chemistry, stemming from a unique electronic structure, ensures its continued relevance. Future research will likely focus on refining the synthesis of DAMN-based polymers to achieve tailored electronic and physical properties for next-generation devices. In drug discovery, the DAMN scaffold will continue to be exploited for the rational design of novel enzyme inhibitors and therapeutic agents. The story of DAMN, from a component of primordial ooze to a tool for modern innovation, is a compelling testament to the power and elegance of organic chemistry.
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López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]
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López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]
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Szabla, R., & Šponer, J. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry – A European Journal, 20(9), 2515-2521. [Link]
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de Oliveira, A. S., Mello, L. dos S., Döring, T. H., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry, 13(24), 2167-2183. [Link]
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de Oliveira, A. S., Mello, L. dos S., Ogihara, C. A., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. ResearchGate. [Link]
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Bizzarri, B. M., Fanelli, A., Cesarini, S., & Saladino, R. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega, 7(49), 45719–45727. [Link]
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Ferris, J. P., & Orgel, L. E. (1965). Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-cyanoimidazole. Journal of the American Chemical Society, 87(21), 4976–4977. [Link]
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de Oliveira, A. S., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry, 13(24), 2167-2183. [Link]
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Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2022). Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. Polymers, 14(17), 3505. [Link]
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Ríos-Motta, J., Rivera, A., & Mejía-Ospino, E. (2007). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 12(5), 1056-1066. [Link]
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ResearchGate. (2007). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. [Link]
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Kumar, M., et al. (2020). Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. Analytical Methods, 12(2), 138-157. [Link]
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D'Souza, L. (2015). Prebiotic Chemistry: Common Origins of Glycerol, Amino Acids, and Pyrimidines, and Cosmic Origin of Nature's Enantiomeric Excess of Amino Acids. Journal of Astronomy & Astrophysics. [Link]
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Methodological & Application
The Cornerstone of Prebiotic Chemistry and Modern Synthesis: A Guide to Purine and Pyrimidine Synthesis from Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Significance of Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, stands as a molecule of profound interest, bridging the enigmatic origins of life with the frontiers of modern organic synthesis.[1] Its structure, featuring two amino and two nitrile groups on an alkene backbone, imparts a unique reactivity that makes it a versatile precursor for a vast array of heterocyclic compounds.[2] In the realm of prebiotic chemistry, DAMN is a plausible starting material for the abiotic formation of nucleobases, the fundamental building blocks of RNA and DNA.[3][4] This significance is mirrored in contemporary drug development and materials science, where DAMN serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][5]
This comprehensive guide delves into the synthesis of purines and pyrimidines from DAMN, offering detailed application notes and protocols. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and contextualize the importance of these transformations in both prebiotic and modern synthetic chemistry.
PART 1: The Prebiotic Pathway - From DAMN to the Building Blocks of Life
The emergence of nucleic acids is a central question in understanding the origin of life. The "RNA world" hypothesis posits that RNA, with its dual capacity for information storage and catalysis, preceded DNA and proteins. A critical step in this hypothesis is the prebiotic synthesis of its constituent nucleobases. Diaminomaleonitrile, formed from the oligomerization of hydrogen cyanide (HCN), a simple molecule believed to be abundant on early Earth, is a key player in this narrative.[3][6]
Mechanism of Purine Synthesis: A Photochemical Cascade
The synthesis of purines, such as adenine, from DAMN is thought to be initiated by a photochemical event.[7][8][9]
-
Photoisomerization: Diaminomaleonitrile (cis-DAMN) undergoes photoisomerization to diaminofumaronitrile (DAFN or trans-DAMN) upon exposure to UV-C radiation.[7][8] Quantum-chemical calculations suggest that this process can occur through a singlet reaction channel on a sub-picosecond timescale.[7]
-
Cyclization to Imidazole Intermediate: DAFN can then be further converted, upon absorbing more UV-C photons, into the crucial imidazole intermediate, 4-amino-1H-imidazole-5-carbonitrile (AICN).[3][8]
-
Formation of the Purine Ring: AICN is a well-established precursor to purines.[3] Through a thermal reaction with another molecule of HCN or its derivatives (like formamide), the second ring of the purine structure is formed, leading to molecules like adenine.[3][8]
Diagram: Photochemical Synthesis of Adenine from DAMN
Caption: A simplified workflow for the prebiotic synthesis of adenine from DAMN.
Experimental Protocol: Simulated Prebiotic Synthesis of Adenine
This protocol outlines a laboratory simulation of the prebiotic synthesis of adenine from DAMN. Safety Precaution: Hydrogen cyanide and its derivatives are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Formamide (anhydrous)
-
UV-C lamp (254 nm)
-
Quartz reaction vessel
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Adenine standard
Procedure:
-
Prepare a solution of DAMN in anhydrous formamide (e.g., 0.1 M) in a quartz reaction vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to create an anaerobic environment, simulating early Earth's atmosphere.
-
Irradiate the solution with a UV-C lamp at a controlled distance and temperature (e.g., 25 °C) for a specified duration (e.g., 24-72 hours).
-
After irradiation, analyze the reaction mixture using HPLC.
-
Compare the retention time and UV spectrum of the product peak with that of an authentic adenine standard to confirm its identity.
-
Quantify the yield of adenine using a calibration curve.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Formamide | A plausible prebiotic solvent and a source of HCN for the final cyclization step.[3] |
| Atmosphere | Inert (N₂ or Ar) | Simulates the anoxic conditions of the early Earth. |
| Radiation | UV-C (254 nm) | A plausible energy source on the prebiotic Earth's surface.[8] |
| Analysis | HPLC | Provides a reliable method for the separation, identification, and quantification of the product. |
PART 2: Modern Synthetic Applications - DAMN as a Versatile Synthon
Beyond its prebiotic significance, DAMN is a highly valuable and versatile building block in modern organic synthesis.[1] Its unique arrangement of functional groups allows for the construction of a wide variety of heterocyclic compounds with important biological activities. This has led to its extensive use in the development of pharmaceuticals and other functional molecules.[2][10][11]
Synthesis of Purine Derivatives: Multicomponent Reactions
Modern synthetic strategies often employ multicomponent reactions (MCRs) to build molecular complexity in a single step, offering efficiency and atom economy. DAMN is an excellent substrate for such reactions.
Mechanism: The synthesis of purine analogues can be achieved through a two-step, one-pot procedure.
-
Formation of Imidazole Intermediate: DAMN can react with reagents like trimethyl orthoacetate and an amino acid in the presence of a base and microwave irradiation to form a substituted 4-aminoimidazole-5-carbonitrile derivative.[12]
-
Annulation to Form the Purine Ring: This intermediate can then undergo a ring-closing annulation with reagents like guanidine or urea to form the final diaminopurine or guanine analogues.[12]
Diagram: Multicomponent Synthesis of Purine Analogues
Caption: A two-step multicomponent approach to synthesize purine analogues from DAMN.
Protocol: Microwave-Assisted Synthesis of a Diaminopurine Analogue
This protocol describes the synthesis of a diaminopurine analogue using a microwave-assisted, multicomponent approach.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Trimethyl orthoacetate
-
Glycine methyl ester hydrochloride
-
Triethylamine
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Microwave reactor
Procedure:
Step 1: Synthesis of the Imidazole Intermediate
-
In a microwave vial, combine DAMN (1 mmol), trimethyl orthoacetate (1.2 mmol), glycine methyl ester hydrochloride (1.1 mmol), and triethylamine (1.1 mmol) in ethanol.
-
Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 120 °C for 15 minutes).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and use the crude product directly in the next step.
Step 2: Synthesis of the Diaminopurine Analogue
-
To the crude imidazole intermediate, add guanidine hydrochloride (1.5 mmol) and sodium ethoxide (1.5 mmol) in ethanol.
-
Seal the vial and irradiate in the microwave reactor (e.g., 150 °C for 30 minutes).
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired diaminopurine analogue.
| Parameter | Condition | Rationale |
| Energy Source | Microwave Irradiation | Accelerates reaction rates, often leading to higher yields and cleaner products.[12] |
| Reaction Type | Multicomponent | Increases efficiency by forming multiple bonds in a single operation.[12] |
| Purification | Column Chromatography | A standard and effective method for isolating the final product from the reaction mixture. |
Synthesis of Pyrimidine Derivatives: Reaction with Isocyanates
DAMN can also serve as a precursor for the synthesis of pyrimidine derivatives. One notable method involves the reaction with isocyanates.[13] The specifics of the mechanism and reaction conditions can vary depending on the desired pyrimidine structure. Generally, the reaction involves the nucleophilic attack of the amino groups of DAMN on the electrophilic carbon of the isocyanate, followed by cyclization and subsequent rearrangement to form the pyrimidine ring.
Conclusion: A Molecule of Enduring Importance
Diaminomaleonitrile's journey from a key player in prebiotic chemical evolution to a versatile synthon in modern organic chemistry underscores its fundamental importance. The synthetic pathways from DAMN to purines and pyrimidines not only provide insights into the potential origins of life's building blocks but also offer powerful tools for the construction of complex molecules with significant therapeutic and industrial applications. The continued exploration of DAMN's reactivity promises to unlock further innovations in drug discovery and materials science.
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Roy, D., Najafian, K., & von Ragué Schleyer, P. (2007). Chemical Evolution: The Mechanism of the Formation of Adenine under Prebiotic Conditions. PNAS. [Link]
-
Bizzarri, B. M., Fanelli, A., Cesarini, S., & Saladino, R. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega. [Link]
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Szabla, R., et al. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry – A European Journal. [Link]
-
Boulanger, E., et al. (2013). Photochemical steps in the prebiotic synthesis of purine precursors from HCN. Angewandte Chemie International Edition. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Inno Pharmchem. [Link]
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Ohtsuka, Y. (1978). Chemistry of diaminomaleonitrile. 3. Reaction with isocyanate: a novel pyrimidine synthesis. The Journal of Organic Chemistry. [Link]
-
Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis. [Link]
-
Request PDF. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]
-
Ferris, J. P., et al. (1974). Chemical Evolution. XVIII. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution. [Link]
-
de Oliveira, A. S., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry. [Link]
-
Saladino, R., et al. (2005). On the Prebiotic Synthesis of Nucleobases, Nucleotides, Oligonucleotides, Pre-RNA and Pre-DNA Molecules. ResearchGate. [Link]
-
Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1984). The prebiotic chemistry of nucleotides. Origins of Life. [Link]
-
de Oliveira, A. S., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry. [Link]
-
El-Kashef, H. S. (n.d.). Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Choudhary, A. (2023). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
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Taylor, E. C., & Loeffler, J. E. (1960). Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Abiogenesis. Wikipedia. [Link]
-
Barbatti, M., et al. (2013). Photochemical steps in the prebiotic synthesis of purine precursors from HCN. Angewandte Chemie International Edition. [Link]
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- 9. Photochemical steps in the prebiotic synthesis of purine precursors from HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2,3-Diamino-2-butenedinitrile in the Pharmaceutical Industry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (DAMN), is a remarkably versatile and economically significant building block in organic synthesis.[1][2][3] As a tetramer of hydrogen cyanide, this compound, with its unique arrangement of two amino and two nitrile groups on an alkene backbone, serves as a foundational precursor for a vast array of nitrogen-containing heterocyclic compounds.[1][2] These heterocyclic scaffolds, including pyrazines, imidazoles, purines, and pyrimidines, are at the core of numerous active pharmaceutical ingredients (APIs).[3][4] This document provides an in-depth guide to the applications of DAMN in the pharmaceutical industry, detailing its synthesis and its use in the construction of medicinally relevant molecules. Furthermore, it outlines rigorous analytical protocols for quality control and essential safety and handling procedures.
Introduction: The Strategic Importance of Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (CAS 1187-42-4) is a stable, crystalline solid that has garnered significant attention for its utility as a synthon for complex molecular architectures.[2][3] Its reactivity is often compared to that of o-phenylenediamine, allowing it to participate in a variety of cyclization and condensation reactions.[4] The primary application of DAMN in the pharmaceutical sector lies in its role as a precursor to a multitude of heterocyclic systems that are central to the development of novel therapeutics.[2][3] Its ability to be transformed into diverse molecular frameworks makes it an invaluable tool in drug discovery and development.[3]
Key Physicochemical Properties of Diaminomaleonitrile:
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄ | [1] |
| Molar Mass | 108.10 g/mol | [1] |
| Appearance | Brown crystalline powder | [5] |
| Melting Point | 178-179 °C | [1] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in water. | [2] |
Synthesis of Diaminomaleonitrile
The industrial synthesis of DAMN is typically achieved through the base-catalyzed tetramerization of hydrogen cyanide (HCN) in a polar aprotic solvent.[6] For laboratory-scale preparations, alternative methods starting from more readily handled reagents are often preferred.
Protocol 2.1: Laboratory Synthesis of DAMN from Acetone Cyanohydrin
This protocol describes a method for synthesizing DAMN from acetone cyanohydrin, which serves as a safer in-situ source of HCN.
Reaction Scheme:
4 RR'C(OH)CN → (CN)₂C=C(NH₂)₂ + 4 RCOR'[7]
Materials:
-
Acetone cyanohydrin
-
Sodium cyanide (NaCN)
-
Methyl mercaptan (CH₃SH)
-
Sodium carbonate (Na₂CO₃)
-
Autoclave
-
Rotary evaporator
Procedure:
-
To a suitable autoclave, add acetone cyanohydrin (130 ml).
-
Carefully add sodium cyanide (10 g) to the acetone cyanohydrin.
-
Add methyl mercaptan (6.54 g) to the reaction mixture.
-
Seal the autoclave and stir the mixture at 60°C for 2 hours. A color change to orange should be observed.
-
After the reaction is complete, cool the mixture and carefully neutralize the excess acetone cyanohydrin by the addition of sodium carbonate.
-
Filter the reaction solution to remove any solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DAMN as an orange solid.[8]
-
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Acetone cyanohydrin is used as a less hazardous source of cyanide compared to gaseous HCN.
-
Sodium cyanide acts as a basic catalyst to initiate the polymerization of cyanide.
-
Methyl mercaptan is believed to play a role in the reaction mechanism, though the exact details are proprietary in some industrial processes.[8]
-
The reaction is performed in an autoclave to safely contain the reactants and any pressure buildup at elevated temperatures.
Application in the Synthesis of Key Pharmaceutical Scaffolds
DAMN is a cornerstone for the synthesis of a variety of heterocyclic compounds with proven or potential therapeutic applications.
Synthesis of Pyrazine Derivatives
Pyrazine rings are present in a number of biologically active molecules. The reaction of DAMN with 1,2-dicarbonyl compounds provides a direct route to substituted 2,3-dicyanopyrazines.
Workflow for Pyrazine Synthesis:
Caption: General workflow for the synthesis of 2,3-dicyanopyrazine derivatives from DAMN.
Protocol 3.1.1: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile
This protocol details the synthesis of a specific dicyanopyrazine derivative from DAMN and benzil.
Materials:
-
This compound (DAMN)
-
Benzil
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 mmol) in ethanol (10 mL).
-
Add DAMN (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5,6-diphenylpyrazine-2,3-dicarbonitrile.
Synthesis of Imidazole Derivatives
The imidazole moiety is a common feature in many pharmaceuticals. DAMN can be derivatized and then cyclized to form highly substituted imidazoles.
Protocol 3.2.1: Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides
This protocol outlines a method for the synthesis of complex imidazole derivatives from a DAMN-derived imine.
Reaction Scheme:
2-Hydroxybenzylidene imine of DAMN + Aromatic Aldehyde → Imidazole Derivative
Materials:
-
2-Hydroxybenzylidene imine of DAMN
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Triethylamine (Et₃N)
Procedure:
-
Prepare a suspension of the 2-hydroxybenzylidene imine of DAMN (0.45 M) in ethanol.
-
Add the desired aromatic aldehyde (1.0–1.5 equivalents) to the suspension.
-
Add triethylamine (2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 7–24 hours.
-
Upon completion of the reaction (monitored by TLC), cool the resulting suspension in an ice bath for 2 hours.
-
Collect the precipitated product by filtration.
-
Wash the solid sequentially with cold methanol or ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Causality Behind Experimental Choices:
-
The 2-hydroxyaryl group on the imine plays a crucial role in directing the regioselectivity of the cyclization towards the imidazole product.
-
Triethylamine acts as a base to facilitate the cyclization reaction.
-
The reaction is performed at room temperature to ensure selectivity and minimize side reactions.
Analytical Methods for Quality Control
Ensuring the purity of DAMN is critical for its use in pharmaceutical synthesis, as impurities can lead to undesired side products and affect the yield and quality of the final API.[2] High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification and purity assessment of DAMN.
Workflow for HPLC-MS Analysis of DAMN:
Caption: Workflow for the quality control of DAMN using HPLC-MS.
Protocol 4.1: HPLC-UV/MS Quantification of DAMN
This protocol is adapted from a validated method for the quantification of DAMN in complex matrices.
Instrumentation and Reagents:
-
HPLC system with UV and Mass Spectrometric (MS) detectors.
-
Reverse-phase column (e.g., Acclaim PolarAdvantage C16, 5 µm, 120 Å, 4.6 x 250 mm).
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Formic acid (for MS compatibility).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 80:20 Water:Acetonitrile (with 0.1% formic acid for MS) |
| Flow Rate | 0.75 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| UV Detection | 296 nm |
| MS Detection | Electrospray Ionization (ESI), positive mode, monitoring m/z 107 |
Procedure:
-
Standard Preparation: Prepare a stock solution of DAMN in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the DAMN sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Determine the concentration of DAMN in the sample by interpolating its peak area on the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
DAMN is a toxic compound and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide).[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from acids.[9]
-
First Aid:
Conclusion
This compound is a pivotal intermediate in the pharmaceutical industry, offering a versatile and efficient entry point to a wide range of medicinally important heterocyclic compounds. Its strategic use in the synthesis of pyrazines, imidazoles, and other key scaffolds underscores its value in drug discovery and development. The protocols and analytical methods outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective and safe utilization of this important chemical building block.
References
-
Diaminomaleonitrile. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from a relevant chemical supplier website.
- Diaminomaleonitrile (1187-42-4) Applications in Pharma, Cosmetics, and Beyond. (n.d.). A relevant chemical supplier website.
- Okada, T., & Asai, N. (1972). Process for preparing diaminomaleonitrile. U.S. Patent No. 3,701,797. Washington, DC: U.S.
- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
- Diaminomaleonitrile, 98% 1187-42-4. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 16, 2026, from a relevant chemical supplier website.
- Dimethyl malononitrile. (n.d.). Enamine. Retrieved January 16, 2026, from a relevant chemical supplier website.
- Method for preparing diaminomaleonitrile. (2015).
- The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.). In ResearchGate.
- Recent Developments in the Chemistry of Diaminomaleonitrile. (2015). Current Organic Synthesis, 12.
- Synthesis method of diphenylpyrazine derivative. (2021).
- SAFETY DATA SHEET - Diaminomaleonitrile. (2025). Sigma-Aldrich.
-
Diaminomaleonitrile | C4H4N4. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
- Phototransformations of this compound (DAMN)
- Construction of 5-(Alkylamino)
- ChemInform Abstract: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the Useful Synthetic Reagent. (2011). ChemInform, 42(48).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Journal of the Iranian Chemical Society.
- A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). Medicinal Chemistry Research, 26(6).
- A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (2014). Green Chemistry Letters and Reviews, 7(3).
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- 5. Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. CN104411680A - Method for preparing diaminomaleonitrile - Google Patents [patents.google.com]
- 8. Diaminomaleonitrile | 1187-42-4 [chemicalbook.com]
- 9. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diaminomaleonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of Diaminomaleonitrile (DAMN) in Agrochemical Design
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), stands as a cornerstone in modern organic synthesis due to its remarkable versatility as a chemical intermediate.[1][2] Identified by its CAS number 1187-42-4, this C4N4 compound, with its unique arrangement of two amino and two nitrile groups on an alkene backbone, is a potent precursor for a vast array of heterocyclic compounds.[1][3][4][5][6] While its applications span pharmaceuticals and high-performance dyes, DAMN is of particular and critical importance to the agrochemical industry.[1] Its reactivity, which is often compared to that of o-phenylenediamine, makes it an accessible and cost-effective starting point for constructing the complex molecular scaffolds that form the basis of many modern insecticides, fungicides, and herbicides.[7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic application of DAMN in the synthesis of key agrochemical classes. We will explore the conversion of DAMN into pivotal heterocyclic systems and provide detailed, field-proven protocols for the synthesis of key intermediates.
Core Synthetic Pathways: From DAMN to Agrochemical Scaffolds
The primary utility of DAMN lies in its capacity for cyclocondensation reactions to form stable, aromatic N-heterocyclic systems. The vicinal diamine functionality, combined with the electron-withdrawing nitrile groups, facilitates reactions with a wide range of electrophiles to build pyrazoles, imidazoles, pyrazines, and triazoles—scaffolds frequently found in active agrochemical ingredients.[3][7][8][9][10]
Caption: Key agrochemical scaffolds derived from DAMN.
Application Note 1: Synthesis of Phenylpyrazole Insecticide Precursors
The phenylpyrazole class of insecticides, which includes commercially significant compounds like Fipronil, functions by disrupting the central nervous system of insects. A critical structural component of these molecules is the 5-aminopyrazole ring system, which can be efficiently synthesized from DAMN.[11] The synthesis involves the cyclocondensation of DAMN with a substituted hydrazine, a reaction that establishes the core pyrazole ring with the necessary amino and cyano functionalities for further elaboration.
Caption: Synthesis pathway to Phenylpyrazole insecticides.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-3-carbonitrile
This protocol details a representative synthesis of a 5-aminopyrazole intermediate. The choice of an arylhydrazine as the reactant is pivotal, as the aryl substituent will ultimately form a key part of the final agrochemical's structure, influencing its target specificity and potency. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction without requiring high-pressure apparatus.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a 250 mL round-bottom flask, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add phenylhydrazine (10.8 g, 0.1 mol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL). The acid protonates one of the nitrile groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile as a crystalline solid.
Characterization:
-
The final product should be characterized by melting point determination, IR spectroscopy (to confirm the presence of amine and nitrile functional groups), and NMR spectroscopy to confirm the structure.
| Parameter | Value | Reference |
| Reactant 1 | Diaminomaleonitrile | - |
| Reactant 2 | Phenylhydrazine | - |
| Solvent | Ethanol | [12] |
| Catalyst | Acetic Acid | - |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 75-85% | - |
Application Note 2: Synthesis of Imidazole-Based Fungicide Precursors
Imidazole derivatives are a well-established class of fungicides used to protect a wide variety of crops.[13] Their mode of action often involves the inhibition of sterol biosynthesis in fungi. DAMN serves as an excellent starting material for 4,5-dicyanoimidazoles, which are versatile intermediates that can be further modified to produce a range of fungicidal compounds.[3] The synthesis typically involves the reaction of DAMN with a one-carbon electrophile, such as triethyl orthoformate, which provides the final carbon atom to close the five-membered imidazole ring.
Caption: Synthesis pathway to Pyrazine-based agrochemical precursors.
Protocol 3: Synthesis of 2,3-Dicyanopyrazine
This procedure utilizes the straightforward condensation between the vicinal diamine of DAMN and the two carbonyl groups of glyoxal to form the pyrazine ring. The reaction is typically performed in an aqueous or alcoholic solvent and proceeds readily due to the formation of the stable aromatic pyrazine system.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% solution in water)
-
Ethanol
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a 500 mL beaker, suspend diaminomaleonitrile (10.8 g, 0.1 mol) in ethanol (150 mL).
-
Stir the suspension to ensure it is well-dispersated.
-
Slowly add a 40% aqueous solution of glyoxal (14.5 g, 0.1 mol) to the suspension over 15 minutes. An exothermic reaction may be observed.
-
Continue stirring the mixture at room temperature for 2 hours. A yellow precipitate of 2,3-dicyanopyrazine will form.
-
Collect the product by vacuum filtration.
-
Wash the filter cake with water (50 mL) followed by a small amount of cold ethanol (20 mL).
-
Dry the product in a desiccator or a vacuum oven at 50°C. The product is generally of high purity but can be recrystallized from ethanol if needed.
Characterization:
-
The product should be analyzed via melting point determination and spectroscopic methods (IR, NMR) to confirm its structure.
| Parameter | Value |
| Reactant 1 | Diaminomaleonitrile |
| Reactant 2 | Glyoxal (40% aq.) |
| Solvent | Ethanol |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
References
- The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. (2022). Current Organic Synthesis.
- Request PDF: 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. (n.d.). ResearchGate.
- Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.). ResearchGate.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org.
- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.).
- Request PDF: The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate.
- Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). MDPI.
- Request PDF: ChemInform Abstract: Synthesis of 1,4,5-Trisubstituted-1,2,3-triazoles via Coupling Reaction of Diaminomaleonitrile with Aromatic Diazonium Salts. (n.d.). ResearchGate.
- Process of producing pyrazinamide. (1955). Google Patents.
- Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. (n.d.). Longdom Publishing.
- Chemoselective reactions of Diaminomaleonitrile (Damn) in water. (2015). Longdom Publishing.
- Direct synthesis of pyrazinamide (an antitubercular drug). (n.d.). ResearchGate.
- Diaminomaleonitrile. (n.d.). Wikipedia.
- Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
- Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). Molecules.
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Introduction: From Prebiotic Chemistry to Advanced Materials
An Application Guide to the Polymerization of Diaminomaleonitrile (DAMN)
Prepared by: Gemini, Senior Application Scientist
Diaminomaleonitrile (DAMN), the formal tetramer of hydrogen cyanide (HCN), is a molecule of profound interest, bridging the gap between prebiotic chemistry and modern materials science.[1][2] Its unique structure, featuring a central carbon-carbon double bond flanked by two amine and two nitrile groups, makes it an exceptionally versatile building block, or synthon, for a variety of N-heterocycles.[3][4] Beyond its role in the synthesis of small molecules, DAMN can self-polymerize under various conditions to form poly(diaminomaleonitrile) (PDAMN), a complex, nitrogen-rich conjugated polymer.[5]
These polymers, often possessing a thermally stable ladder-type structure, have garnered significant attention for their potential applications as semiconductors, materials for capacitors and biosensors, and functional coatings.[4][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary techniques for DAMN polymerization, focusing on the underlying mechanisms, critical experimental parameters, and step-by-step protocols for synthesis and characterization.
Section 1: Thermal and Solvothermal Polymerization
Thermal activation is the most direct and widely studied method for polymerizing DAMN. This can be performed in bulk (solid-state) or with a solvent under elevated temperature and pressure (solvothermal/hydrothermal conditions). The process is generally considered a form of polycondensation, where intramolecular cyclization of nitrile groups leads to the formation of a highly conjugated, thermally robust polymer backbone, often accompanied by the release of ammonia (NH₃) and hydrogen cyanide (HCN).[3]
Scientific Rationale: The driving force for thermal polymerization is the thermodynamic favorability of forming a stable, conjugated heterocyclic system from the high-energy nitrile groups. The reaction kinetics often exhibit an autocatalytic profile, suggesting that the polymer product helps to catalyze further monomer conversion.[7] The choice between bulk and solvothermal methods depends on the desired polymer morphology and purity. Solvothermal methods, particularly with protic solvents like long-chain alcohols, can facilitate higher conversion rates and minimize undesirable side reactions like hydrolysis and oxidation that are more prevalent in aqueous (hydrothermal) conditions.[3][8]
Protocol 1.1: Bulk Thermal Polymerization (Solid-State)
This method is valued for its simplicity and for producing solvent-free polymer.
Step-by-Step Protocol:
-
Place 100-500 mg of crystalline diaminomaleonitrile powder into a 20 mL glass vial.
-
For polymerization in air, cap the vial loosely to allow for the escape of evolved gases.[9] For an inert atmosphere, place the vial in a tube furnace or Schlenk flask and purge with nitrogen or argon for 15-20 minutes.
-
Transfer the vessel to a preheated oven, heating block, or furnace set to the desired temperature (typically between 170°C and 250°C).
-
Heat for the specified duration (e.g., 2 to 24 hours). The white DAMN powder will gradually darken, turning yellow, then brown, and finally black as polymerization progresses.
-
After the designated time, turn off the heat and allow the vessel to cool to room temperature.
-
The resulting black solid is the crude PDAMN. It can be ground into a fine powder for characterization and use.
Protocol 1.2: Solvothermal Polymerization
This technique offers better control over the reaction and can lead to higher yields with fewer impurities.[8]
Step-by-Step Protocol:
-
Add 100 mg of diaminomaleonitrile to a 25 mL Teflon-lined stainless-steel autoclave.
-
Add 10 mL of the desired solvent. Protic n-alcohols such as n-pentanol or n-hexanol have been shown to produce nearly quantitative yields.[3][8]
-
Seal the autoclave tightly.
-
Place the autoclave in an oven preheated to the target temperature (e.g., 80°C to 170°C).
-
Maintain the temperature for the desired reaction time (e.g., 24 to 168 hours).
-
Allow the autoclave to cool completely to room temperature before opening in a fume hood.
-
Collect the precipitated black polymer by vacuum filtration.
-
Wash the solid with a small amount of fresh solvent to remove any unreacted monomer.
-
Dry the polymer product in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved.[4]
Protocol 1.3: Microwave-Assisted Hydrothermal Polymerization
This protocol provides a rapid route to producing PDAMN submicron particles.[6]
Step-by-Step Protocol:
-
Prepare an aqueous suspension of DAMN (e.g., 50 mg in 10 mL of deionized water) in a specialized microwave reactor vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Set the temperature program (e.g., heat to 190°C) and a short reaction time (e.g., 3 to 16 minutes).[6]
-
After the program completes and the vessel has cooled, collect the resulting polymeric particles by centrifugation or filtration.
-
Wash with water and dry appropriately (e.g., freeze-drying).
Table 1: Influence of Parameters on Thermal/Solvothermal Polymerization
| Parameter | Condition | Effect on Polymerization | Rationale & Causality |
| Temperature | 150°C to 250°C | Higher temperature increases the reaction rate but may lead to more degradation at the upper end. | Provides the necessary activation energy for nitrile cyclization. Higher temperatures accelerate the elimination of small molecules like NH₃ and HCN. |
| Atmosphere | Inert (N₂, Ar) vs. Air | Polymerization proceeds in both, but an inert atmosphere can prevent oxidative side reactions, leading to a more defined structure.[9] | Oxygen can react with the monomer or polymer at high temperatures, incorporating oxygen heteroatoms and altering electronic properties. |
| Solvent Type | Protic (n-alcohols) vs. Aprotic vs. Water | Protic n-alcohols (pentanol, hexanol) give the highest yields. Water can lead to hydrolysis and oxidation byproducts.[3][8] | Protic solvents can stabilize reaction intermediates through hydrogen bonding, promoting the desired polymerization pathway over competing side reactions.[4] |
| Reaction Time | 1 to 168 hours | Longer times generally lead to higher conversion. | Polymerization is a step-growth process; sufficient time is needed for the polymer chains to propagate and cyclize. |
Diagram: General Workflow for Thermal Polymerization
Caption: Workflow for Thermal and Solvothermal Polymerization of DAMN.
Section 2: Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent films of conductive polymers directly onto an electrode surface.[10] This method provides precise control over film thickness and morphology by manipulating electrochemical parameters. For DAMN, this results in a redox-active PDAMN film with potential applications in sensing and electrocatalysis.
Scientific Rationale: The process is initiated by applying a potential to a working electrode immersed in a solution of the monomer and a supporting electrolyte.[10] The DAMN monomer is oxidized at the electrode surface to form a radical cation. These reactive species then couple and propagate, depositing a growing polymer film onto the electrode. The most common technique is potentiodynamic polymerization using cyclic voltammetry (CV), where repeated potential sweeps facilitate gradual and controlled film growth.[11]
Protocol 2.1: Potentiodynamic Electropolymerization on a Glassy Carbon Electrode (GCE)
Materials & Setup:
-
Three-Electrode Cell:
-
Working Electrode: Glassy Carbon Electrode (GCE), polished and cleaned.[11]
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Electropolymerization Solution: 5-10 mM DAMN and 0.1 M supporting electrolyte (e.g., LiClO₄ or TBAPF₆) in a suitable solvent (e.g., acetonitrile).
-
Potentiostat: Instrument for controlling and measuring potential and current.
Step-by-Step Protocol:
-
Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by ultrasonic cleaning in ethanol and deionized water.[11]
-
Assemble the three-electrode cell with the GCE as the working electrode. Add the electropolymerization solution.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Connect the electrodes to the potentiostat.
-
Initiate potentiodynamic polymerization by cycling the potential. A typical range is from 0 V to +1.8 V (vs. Ag/AgCl).
-
Perform a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s). During cycling, an oxidation peak for the monomer should be visible on the first scan, and new redox peaks corresponding to the polymer film should appear and grow with subsequent cycles.
-
After the final cycle, remove the modified electrode from the solution.
-
Gently rinse the electrode surface with fresh solvent to remove non-adherent oligomers and electrolyte.
-
The PDAMN-modified GCE is now ready for characterization or use.
Table 2: Influence of Parameters on Electrochemical Polymerization
| Parameter | Condition | Effect on Polymerization | Rationale & Causality |
| Potential Window | e.g., 0 to +1.8 V | Must be wide enough to oxidize the monomer but not so high as to cause polymer degradation or excessive solvent decomposition. | The oxidation potential of DAMN initiates the polymerization. An inappropriate window can lead to poor film quality or no deposition. |
| Scan Rate | 20 to 100 mV/s | Affects film morphology. Slower scan rates often lead to more uniform, compact films. | The scan rate controls the diffusion of monomer to the electrode and the timescale of the coupling reactions, influencing film structure. |
| Number of Cycles | 5 to 50 cycles | Directly controls the thickness of the polymer film. More cycles result in a thicker film. | Each cycle deposits a new layer of polymer, allowing for precise control over the final film thickness. |
| Monomer Conc. | 1 to 20 mM | Higher concentrations increase the rate of polymerization and lead to thicker films for a given number of cycles. | A higher concentration ensures a sufficient flux of monomer to the electrode surface to sustain the polymerization reaction. |
| Solvent/Electrolyte | Acetonitrile, Water / LiClO₄, TBAPF₆ | The choice affects monomer solubility, potential window, and film properties. The electrolyte is crucial for solution conductivity. | The solvent/electrolyte system must be electrochemically stable within the potential window and support the dissolution of the monomer. |
Diagram: Electrochemical Polymerization Setup & Process
Caption: Setup and Workflow for Electrochemical Polymerization of DAMN.
Section 3: Essential Characterization of PDAMN
Confirming the successful polymerization of DAMN and understanding the properties of the resulting polymer requires a suite of analytical techniques.
Table 3: Key Characterization Techniques for PDAMN
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | Structural Confirmation | Disappearance or significant reduction of the C≡N stretch (~2200 cm⁻¹). Appearance of a strong, broad band around 1630 cm⁻¹, corresponding to C=N and C=C stretching in the conjugated polymer backbone.[3][4] |
| Thermal Analysis (TGA/DSC) | Assess Thermal Stability | TGA typically shows high thermal stability, with decomposition onset often above 300-400°C. DSC of the monomer may show a sharp melting point followed by a broad exotherm indicating polymerization.[6][7] |
| Solid-State NMR | Detailed Structural Analysis | Provides information on the carbon and nitrogen environments, helping to confirm the proposed ladder-type structure.[3][4] |
| Scanning Electron Microscopy (SEM) | Morphological Analysis | Visualizes the surface topography. Bulk polymers may appear as irregular particles, while electrochemically deposited films can be evaluated for uniformity and smoothness.[6][9] |
| Cyclic Voltammetry (CV) | Electrochemical Properties | For PDAMN films on electrodes, CV reveals the redox activity, electrochemical stability, and charge transfer characteristics of the polymer.[6] |
References
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López-Gómez, A., de la Fuente, J. L., Ruiz-Bermejo, M., & Mateo-Martí, E. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link][3][8][12]
-
López-Gómez, A., de la Fuente, J. L., Ruiz-Bermejo, M., & Mateo-Martí, E. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health (NIH). [Link][4]
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Ruiz-Bermejo, M., et al. (2022). Polymers inspired by prebiotic chemistry and surface characterization. ResearchGate. [Link][5]
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Gehret, T. C., & Raftery, D. (2023). Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification. The Journal of Physical Chemistry A. [Link][1]
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de la Fuente, J. L., et al. (2019). A Comparative Study on HCN Polymers Synthesized by Polymerization of NH4CN or Diaminomaleonitrile in Aqueous Media. ResearchGate. [Link][13]
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de la Fuente, J. L., et al. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link][7]
-
El-Ghazawy, R. A., & El-Sawy, N. M. (2017). Synthesis And Characterization of Diaminomaleonitrile Functionalized Polystyrene Grafts and Heterocyclic Crosslinked Polymer Membrane of Microporosity. TSI Journals. [Link][14]
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El-Ghazawy, R. A., & El-Sawy, N. M. (2017). Synthesis and characterization of diaminomaleonitrile functionalized crosslinked polymer membrane of microporosity polystyrene grafts and heterocyclic. ResearchGate. [Link][15]
-
Ruiz-Bermejo, M., et al. (2022). Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. MDPI. [Link][6]
-
PubMed. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PubMed. [Link]
-
Ball, V., et al. (2021). Films and Materials Derived from Aminomalononitrile. MDPI. [Link][16]
-
ResearchGate. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Wikipedia. [Link]
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Bohrium. (2024). Diaminomaleonitrile as a high-throughput precursor for alternative layered C/N-based conjugated polymers to carbon nitrides. Ask this paper. [Link]
-
Digital INTA. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Digital INTA. [Link][17]
-
Webster, O. W. (1971). U.S. Patent No. 3,629,318. Google Patents. [18]
-
Fomo, G., Waryo, T. T., & Baker, P. G. (2017). Electrochemical Polymerization. ResearchGate. [Link][10]
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Niazi, A., et al. (2016). Electropolymerized molecular imprinting on glassy carbon electrode for voltammetric detection of dopamine in biological samples. PubMed. [Link][19]
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Zhang, L., et al. (2017). Electrochemical Polymerization of Methylene Blue on Glassy Carbon Electrode. Proceedings of the 2017 International Conference on Biomedical Engineering and Informatics. [Link][11]
-
Huynh, T. P., et al. (2025). Electrochemical Behavior of Glassy Carbon Electrodes Modified with Electropolymerized Film... PubMed. [Link][20]
-
ResearchGate. (2025). Electrochemical Preparation of a MIP-Glassy Carbon Electrode for the Determination of Dimethoate. ResearchGate. [Link][21]
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- 20. Electrochemical Behavior of Glassy Carbon Electrodes Modified with Electropolymerized Film of N,N'-bis (2-thienylmethylene)-1,X-diaminobenzene toward Homovanillic Acid and 4-Hydroxyphenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of Diaminomaleonitrile (DAMN) in the Synthesis of Advanced Dyes and Pigments
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
I. Introduction: Diaminomaleonitrile as a Cornerstone Synthon
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and economically significant chemical intermediate.[1][2] Its unique molecular architecture, featuring two amino and two nitrile groups attached to a central carbon-carbon double bond (C₄H₄N₄), establishes it as a foundational C4N4 building block for a vast array of nitrogen-containing heterocyclic compounds.[3][4][5] While its applications span the pharmaceutical and agrochemical industries, DAMN's role in the synthesis of dyes and pigments is particularly noteworthy.[1][6][7] The electron donor (-NH₂) and acceptor (-CN) moieties within its π-conjugated system provide a unique electronic structure, making it an excellent precursor for chromophores.[8]
This guide provides an in-depth exploration of DAMN's applications in the dye and pigment industry, focusing on the synthesis of robust and vibrant colorants such as porphyrazines and Schiff bases. We will detail the underlying chemical principles and provide field-proven protocols for their synthesis and characterization.
| Property | Value | Reference |
| Chemical Formula | C₄H₄N₄ | [9] |
| Molar Mass | 108.10 g·mol⁻¹ | [10] |
| Appearance | Brown crystalline powder | [1][11] |
| Melting Point | 178-179 °C | [1][11] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in water. | [1][7] |
| CAS Number | 1187-42-4 | [10] |
Table 1: Key Physicochemical Properties of Diaminomaleonitrile (DAMN).
II. Core Application: Synthesis of Porphyrazine Pigments
Porphyrazines (tetraazaporphyrins) are synthetic analogues of phthalocyanines, a class of intensely colored macrocyclic pigments renowned for their exceptional thermal and chemical stability.[12] Unlike traditional phthalocyanines synthesized from phthalonitrile derivatives, porphyrazines can be constructed from heterocyclic dinitriles, for which DAMN is an ideal starting material. The general workflow involves a two-step process: first, the synthesis of a pyrazine-based dinitrile from DAMN, followed by a metal-templated cyclotetramerization.
Figure 1: General workflow for the synthesis of a porphyrazine pigment from DAMN.
Experimental Protocol: Synthesis of Copper(II) 2,3,9,10,16,17,23,24-octacyanoporphyrazine
This protocol details the synthesis of a stable blue-green porphyrazine pigment. The procedure is divided into the preparation of the key intermediate, 2,3-dicyanopyrazine, and its subsequent cyclization.
Part A: Synthesis of 2,3-Dicyanopyrazine Intermediate
Causality: This step utilizes the reactivity of the vicinal diamine structure of DAMN, which is comparable to o-phenylenediamine, to undergo a condensation reaction with a 1,2-dicarbonyl compound (glyoxal).[2][5] This cyclization reaction is a robust method for forming the pyrazine ring, which serves as the monomer for the final pigment.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% solution in water)
-
Ethanol
-
Activated charcoal
-
Standard reflux apparatus, filtration equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.8 g (0.1 mol) of diaminomaleonitrile in 100 mL of ethanol. Gentle heating may be required.
-
Reagent Addition: Slowly add 14.5 g (0.1 mol) of a 40% aqueous glyoxal solution to the stirred DAMN solution over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will typically darken in color.
-
Decolorization & Isolation: After cooling to room temperature, add 1 g of activated charcoal and stir for 20 minutes to remove colored impurities. Filter the mixture through a pad of celite to remove the charcoal.
-
Crystallization: Reduce the volume of the filtrate to approximately 40 mL using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the 2,3-dicyanopyrazine product.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow solid.
Part B: Synthesis of Copper(II) Tetrapyrazinoporphyrazine Pigment
Causality: This is a template-assisted cyclotetramerization reaction. Four molecules of the 2,3-dicyanopyrazine monomer arrange around a central copper(I) ion, which acts as a template.[13] The high temperature promotes the intramolecular cyclization and subsequent oxidation to form the stable, aromatic macrocycle. Urea is added to act as a source of ammonia and prevent the formation of side products.[13]
Materials:
-
2,3-Dicyanopyrazine (from Part A)
-
Copper(I) chloride (CuCl)
-
Urea
-
Ammonium heptamolybdate (catalyst)
-
1-Pentanol or Quinoline (high-boiling solvent)
-
Hydrochloric acid (HCl), Ethanol
Procedure:
-
Reaction Mixture: In a 100 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 5.12 g (0.04 mol) of 2,3-dicyanopyrazine, 0.99 g (0.01 mol) of copper(I) chloride, 12 g (0.2 mol) of urea, and a catalytic amount (~50 mg) of ammonium heptamolybdate.
-
Solvent Addition: Add 40 mL of 1-pentanol (or quinoline) to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes.
-
Heating: Heat the stirred mixture to 150-160 °C (for 1-pentanol) or 200-220 °C (for quinoline) and maintain for 5-6 hours under a slow stream of nitrogen. The formation of the dark-colored pigment will be observed.
-
Cooling and Initial Purification: Allow the mixture to cool to approximately 80 °C. Add 50 mL of ethanol and stir for 30 minutes.
-
Isolation: Filter the hot suspension to collect the crude pigment. Wash the solid sequentially with hot ethanol until the filtrate is colorless.
-
Acid Washing: To remove any unreacted metal salts and other impurities, suspend the crude product in 100 mL of 1 M HCl and heat at 60-70 °C for 1 hour. Filter, wash with distilled water until the filtrate is neutral (pH 7), and then wash again with ethanol.
-
Final Drying: Dry the purified pigment in a vacuum oven at 80 °C. The final product is a dark blue or green powder, insoluble in most common solvents.
Self-Validation: The successful synthesis of the porphyrazine pigment is confirmed by UV-Visible spectroscopy. A characteristic and intense absorption peak, known as the Q-band, should be observed in the 600-700 nm region, which is responsible for its vibrant color.
III. Application Note: DAMN-derived Schiff Bases and Azo Dyes
The versatile reactivity of DAMN extends to the synthesis of other classes of colorants, including Schiff bases and azo dyes.
Schiff Base Colorants
The amino groups of DAMN readily condense with aromatic aldehydes to form highly conjugated Schiff bases (imines).[12] These compounds are often colored and can exhibit interesting photophysical properties, such as aggregation-induced emission, making them suitable for applications in fluorescent sensors and materials science.[7]
Figure 2: Synthesis of a colored Schiff base from DAMN.
Azo Dye Intermediates
The presence of primary amino groups allows DAMN to undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.[6] The resulting bis-diazonium salt is a highly reactive intermediate that can be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored bis-azo dyes. This classic reaction pathway opens up a vast library of potential colorants derived from the DAMN core.
The development of dyes and pigments from DAMN is a testament to its importance as a versatile synthon. Its ability to form stable, conjugated heterocyclic systems ensures its continued relevance in the creation of advanced colorants for textiles, plastics, and high-performance coatings.[1][11]
IV. References
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Vertex AI Search. (2026). Diaminomaleonitrile (1187-42-4) Applications in Pharma, Cosmetics, and Beyond. Available at:
-
Vertex AI Search. (2026). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Available at:
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Vertex AI Search. (2026). Diaminomaleonitrile - Telematique Limited. Available at:
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Ingenta Connect. (2015). Recent Developments in the Chemistry of Diaminomaleonitrile. Available at:
-
ResearchGate. (n.d.). Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. Available at:
-
Guidechem. (n.d.). What are the properties, applications, and preparation methods of diaminomaleonitrile?. Available at:
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ChemicalBook. (2025). Diaminomaleonitrile | 1187-42-4. Available at:
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PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Available at:
-
RSC Publishing. (n.d.). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available at:
-
RSC Publishing. (2019). diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive. Available at:
-
LookChem. (n.d.). Cas 1187-42-4,2,3-Diaminomaleonitrile. Available at:
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PubMed Central. (n.d.). Syntheses and Functional Properties of Phthalocyanines. Available at:
-
University of Regensburg. (n.d.). Synthesis of copper phthalocyanine. Available at:
-
ResearchGate. (n.d.). Synthesis of phthalocyanine derivatives a One-step condensation to.... Available at:
-
ResearchGate. (2025). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF. Available at:
-
Wikipedia. (n.d.). Diaminomaleonitrile. Available at:
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RSC Publishing. (2019). Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. Available at:
-
PubChem. (n.d.). Diaminomaleonitrile | C4H4N4 | CID 2723951. Available at:
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Sigma-Aldrich. (n.d.). Diaminomaleonitrile 98 1187-42-4. Available at:
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The-Versatile-Building-Block:-A-Guide-to-2,3-Diamino-2-butenedinitrile-in-Advanced-Materials
Introduction: Unveiling a Prebiotic Molecule with Modern Applications
2,3-Diamino-2-butenedinitrile, commonly known in the scientific community as diaminomaleonitrile (DAMN), is a deceptively simple molecule with a rich history and a vibrant future in materials science.[1] As a tetramer of hydrogen cyanide (HCN), DAMN is a subject of great interest in prebiotic chemistry, with theories suggesting it played a role in the abiogenesis of nucleobases on early Earth.[1][2] Beyond its astrochemical significance, its unique structure—a central carbon-carbon double bond functionalized with two electron-donating amino groups and two electron-accepting nitrile groups—makes it an exceptionally versatile and powerful synthon in modern synthetic chemistry.[3][4][5][6]
This guide provides researchers, scientists, and development professionals with an in-depth look at the practical applications of DAMN. We will move beyond simple descriptions to explore the causal relationships behind its use, providing detailed protocols and workflows to empower your research and development efforts in polymer chemistry and advanced materials.
Core Physicochemical Properties of Diaminomaleonitrile (DAMN)
Understanding the fundamental properties of DAMN is crucial for designing experiments and predicting its behavior in various synthetic contexts. Its reactivity is often compared to that of o-phenylenediamine, highlighting its utility as a building block for a variety of organic compounds.[3]
| Property | Value | Source |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1][7] |
| Common Name | Diaminomaleonitrile (DAMN) | [1][4] |
| Molecular Formula | C₄H₄N₄ | [1][7] |
| Molar Mass | 108.104 g·mol⁻¹ | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 178–179 °C | [1] |
| Key Feature | Symmetrical structure with conjugated amine and nitrile groups | [4][6] |
Application I: Self-Polymerization for C=N Based Functional Polymers
One of the most intriguing properties of DAMN is its ability to self-polymerize under thermal activation.[4][6][8] This allows for the creation of nitrogen-rich, conjugated polymers that are emerging as alternatives to traditional graphitic carbon nitrides (g-CNs) for applications in catalysis, sensing, and energy storage.[6][8] The choice of solvent and temperature is critical, as it directly influences reaction kinetics, yield, and the microstructure of the final polymer.
Mechanistic Insight: Why Solvent Choice Matters
Solvothermal polymerization (STP) of DAMN has been shown to be highly effective, with the solvent playing a more complex role than merely a medium for the reaction.[8][9] Studies have demonstrated that protic solvents, particularly long-chain alcohols like n-pentanol and n-hexanol, can lead to nearly quantitative yields.[8][9] This is attributed to a combination of factors:
-
Favorable Solubility and Polarity: These solvents provide an optimal environment for the monomer.
-
Suppression of Side Reactions: Compared to hydrothermal (aqueous) conditions, organic alcohols significantly reduce undesirable hydrolysis and oxidation of DAMN, leading to a cleaner polymer product.[8][9]
-
Protic Nature: The protic nature of the solvent is believed to facilitate the polymerization mechanism, which involves the interaction between the amine and nitrile groups of adjacent monomers.
The polymerization pathway can be visualized as a cascade of reactions leading to complex, conjugated macrostructures.
Caption: Workflow for the solvothermal self-polymerization of DAMN.
Protocol: Solvothermal Synthesis of Poly(diaminomaleonitrile)
This protocol is adapted from studies demonstrating high-yield synthesis in green solvents.[8][9]
Materials:
-
This compound (DAMN), 98%
-
n-Hexanol (anhydrous)
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
-
Centrifuge and tubes
-
Vacuum oven
Procedure:
-
Preparation: In a typical experiment, add 500 mg of DAMN to a 50 mL Teflon-lined autoclave.
-
Solvent Addition: Add 25 mL of n-hexanol to the autoclave. The choice of a long-chain alcohol like n-hexanol is deliberate to achieve high yields and minimize byproducts.[8][9]
-
Sealing and Heating: Seal the autoclave tightly. Place it in a programmable oven and heat to 150 °C for 24 hours. This temperature provides the necessary thermal energy for polymerization without excessive solvent pressure.[8][9]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot.
-
Product Isolation: Open the autoclave in a fume hood. A solid precipitate (the polymer) should be visible. Transfer the entire contents to a centrifuge tube.
-
Washing (Self-Validation Step): Centrifuge the mixture to pellet the solid polymer. Decant the supernatant. Wash the polymer by re-suspending it in fresh ethanol, vortexing, and centrifuging again. Repeat this washing step three times to remove any unreacted monomer and solvent. This purification is essential for accurate characterization.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C overnight until a constant weight is achieved.
-
Characterization (Self-Validation System):
-
FTIR Spectroscopy: Confirm the polymerization by observing the appearance of C=N stretching bands and the reduction or disappearance of the primary amine N-H stretching bands of the monomer.
-
UV-Vis Spectroscopy & HPLC: Monitor the consumption of DAMN in the supernatant to determine reaction kinetics and conversion rate.[8][9]
-
Thermal Gravimetric Analysis (TGA): Assess the thermal stability of the resulting polymer.
-
Application II: Precursor for Nitrogen-Doped Carbon Materials
The high nitrogen content of DAMN and its polymers makes them excellent precursors for producing nitrogen-doped carbon materials. These materials are highly sought after for applications in energy storage (supercapacitors), catalysis, and sensors, as nitrogen doping enhances surface properties and electronic conductivity.[10][11]
Rationale: From Polymer to Functional Carbon
The synthesis is a two-step process:
-
Polymerization: DAMN is first polymerized (as described in Application I or via other methods) to create a stable, nitrogen-rich macromolecular framework.
-
Pyrolysis: The polymer is then heated to a high temperature (e.g., 600-800 °C) under an inert atmosphere. During this process, the polymer carbonizes, non-carbon elements are partially removed, and the nitrogen atoms are incorporated into the resulting graphitic carbon lattice in various configurations (pyridinic-N, pyrrolic-N, graphitic-N).[10]
The advantage of using a DAMN-based polymer is that it ensures a uniform and high concentration of nitrogen throughout the carbon precursor, leading to a more homogeneously doped final material compared to methods that attempt to dope pre-existing carbon.
Caption: Two-step workflow for synthesizing and validating N-doped carbon from DAMN.
Protocol: Synthesis of N-Doped Carbon from Poly(DAMN)
Materials:
-
Poly(diaminomaleonitrile) synthesized as per the previous protocol.
-
Tube furnace with gas flow control (Argon or Nitrogen).
-
Ceramic combustion boats.
Procedure:
-
Sample Preparation: Place approximately 200 mg of the dried Poly(DAMN) powder into a ceramic combustion boat.
-
Furnace Setup: Place the boat in the center of the tube furnace. Purge the tube with an inert gas (e.g., Argon) at a flow rate of 100 sccm for at least 30 minutes to remove all oxygen. Causality: The inert atmosphere is critical to prevent the combustion of the polymer into CO₂ and to ensure it carbonizes instead.
-
Pyrolysis Program: While maintaining the inert gas flow, heat the furnace to 800 °C at a ramp rate of 5 °C/min. Hold the temperature at 800 °C for 2 hours.
-
Cooling: After the hold time, turn off the furnace and allow it to cool naturally to room temperature under the inert gas flow.
-
Collection: Once cooled, carefully remove the combustion boat. The sample inside will be a black powder, which is the nitrogen-doped carbon material.
-
Characterization (Self-Validation System):
-
X-ray Photoelectron Spectroscopy (XPS): This is the most crucial technique to confirm successful nitrogen doping. The N 1s spectrum will show peaks corresponding to pyridinic-N, pyrrolic-N, and graphitic-N, validating the material's composition.
-
Raman Spectroscopy: Analyze the D and G bands to determine the degree of graphitization and defects in the carbon structure.[10]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): Visualize the morphology and microstructure of the resulting carbon material.
-
Electrochemical Analysis: For energy storage applications, fabricate electrodes and test their specific capacitance, rate capability, and cycling stability using cyclic voltammetry and galvanostatic charge-discharge tests.
-
Application III: Ligand and Linker in Coordination Chemistry
The electron-rich nature of DAMN, combined with its multiple coordination sites (amine and nitrile groups), makes it a valuable ligand for synthesizing Schiff bases, coordination polymers, and Metal-Organic Frameworks (MOFs).[12][13] In this context, DAMN can act as a bridge or linker, connecting metal centers to form extended one-, two-, or three-dimensional networks.
These DAMN-based coordination complexes are being explored for:
-
Chemosensors: The electronic properties of DAMN can be fine-tuned, making its derivatives excellent candidates for fluorescent or colorimetric sensors for detecting metal ions and other species.[5][6]
-
Catalysis: The incorporation of metal centers into a DAMN-derived framework can create active sites for various catalytic reactions.[12]
-
Molecular Magnetism and Conducting Materials: The conjugated π-system of DAMN provides a pathway for electronic communication between metal centers, a key requirement for designing materials with interesting magnetic or conductive properties.
Conclusion and Future Outlook
This compound is far more than a chemical curiosity. Its unique molecular architecture provides a robust platform for the synthesis of a new generation of functional materials. From high-performance conjugated polymers to tailored nitrogen-doped carbons and sophisticated coordination networks, the applications of DAMN are diverse and expanding. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to harness the remarkable potential of this versatile building block to develop the advanced materials of tomorrow.
References
-
García-López, J., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. Available at: [Link]
-
ACS Omega. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). DAMN derived complexes with one and two coordination sites obtained by Thompson. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of diaminomaleonitrile functionalized crosslinked polymer membrane of microporosity polystyrene grafts and heterocyclic. ResearchGate. Available at: [Link]
-
Reva, I., et al. (2022). Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Nitrogen doping graphite oxide with 2,3‐Diaminomaleonitrile: a study of the structural, morphological and electrochemical behavior. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Research Advances on Nitrogen-Doped Carbon Materials in CO x Hydrogenation. MDPI. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Experimental and computational study on the reactivity of 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile, a key intermediate for the synthesis of tribenzoporphyrazine bearing peripheral methyl(3-pyridylmethyl)amino substituents. NIH. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs-. ICMol. Available at: [Link]
-
PharmaCompass. (n.d.). 2,3-Diaminobut-2-enedinitrile Drug Information. PharmaCompass. Available at: [Link]
-
PubMed. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. NIH. Available at: [Link]
-
ACS Publications. (n.d.). Diaminomaleonitrile (DAMN)-Based Salen-Type Cobalt Complexes as Cyclable Sensors for H2S/HS–: Biological Applications. ACS Publications. Available at: [Link]
-
RSC Publishing. (2019). Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. NIH. Available at: [Link]
Sources
- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
- 6. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminobut-2-enedinitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 11. mdpi.com [mdpi.com]
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- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Diamino-2-butenedinitrile
Welcome to the technical support center for the purification of crude 2,3-Diamino-2-butenedinitrile, also known as diaminomaleonitrile (DAMN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile synthetic building block. Adherence to proper laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory when handling this compound and the associated reagents.
Introduction
This compound is a valuable precursor in the synthesis of numerous heterocyclic compounds, including imidazoles, pyrazines, and purines.[1][2] As a tetramer of hydrogen cyanide, its crude form often contains polymeric byproducts and other impurities that can interfere with subsequent reactions.[3][4] Achieving high purity is therefore critical for reliable and reproducible downstream applications. This guide provides detailed protocols and troubleshooting strategies for the most common purification methods.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or black solid. Is this normal?
A1: Yes, it is common for crude this compound to appear as a dark-colored solid, sometimes even black.[3] This is often due to the presence of higher-order polymers of hydrogen cyanide formed during the synthesis. The compound is also known to darken over time upon standing.[5] The purification methods outlined in this guide are designed to remove these colored impurities.
Q2: What are the most common impurities in crude this compound?
A2: The primary impurities are typically soluble and insoluble higher polymers of hydrogen cyanide.[4] Unreacted starting materials and side-products from the specific synthetic route may also be present. Hydrolysis of the nitrile groups to amides or carboxylic acids is another possibility, especially if the compound is exposed to moisture for extended periods.
Q3: Which purification method is best for my sample?
A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is a robust and scalable method for removing most common impurities and is often the first choice.
-
Column chromatography can provide very high purity but may be less practical for large quantities.
-
A specialized thermal treatment followed by solvent extraction is particularly effective for removing polymeric HCN impurities.[4]
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a good starting point.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities. The 1H NMR spectrum in DMSO-d6 should show a characteristic signal for the amine protons.[9][10]
-
Melting Point Analysis: Pure this compound has a reported melting point of 178-179 °C.[11] A sharp melting point range close to this value indicates high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. | - Select a different recrystallization solvent or a solvent system where the compound has lower solubility when cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.[12] |
| Product is Still Colored After Recrystallization | - Highly colored impurities are co-crystallizing with the product.- The impurities are strongly adsorbed to the crystal surface. | - Add a small amount of activated carbon (e.g., Darco) to the hot solution before filtration to adsorb colored impurities. Be cautious, as excessive use of activated carbon can reduce your yield.[5]- Perform a second recrystallization. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Add a small amount of a solvent in which the compound is less soluble to the "oiled out" mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The presence of soluble impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and then cool again.- Try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.[12] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Adjust the solvent system polarity. A gradient elution from a non-polar to a more polar solvent system may improve separation.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase.- If the product elutes too slowly (high Rf), increase the polarity of the mobile phase. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved or is precipitating on the column. | - Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the mobile phase.- Ensure the crude sample is fully dissolved in the loading solvent before applying it to the column. |
Experimental Protocols
Protocol 1: Recrystallization from Isobutyl Alcohol
This protocol is adapted from a procedure in Organic Syntheses and is effective for general purification and decolorization.[5]
Materials:
-
Crude this compound
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite or other filter aid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isobutyl alcohol to the flask.
-
Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of hot isobutyl alcohol until the solid is completely dissolved. Avoid using an excess of solvent to ensure good recovery.
-
Caution: The product is strongly adsorbed by activated carbon.[5] Add a very small amount of activated carbon to the hot solution to decolorize it. Stir for a few minutes.
-
Prepare a fluted filter paper in a funnel and pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Filter the hot solution through the fluted filter paper to remove the activated carbon and any insoluble impurities. For finer particles, a pad of Celite on the filter paper can be used.[5]
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified white to off-white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isobutyl alcohol.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Thermal Treatment and Solvent Extraction
This method is particularly useful for crude material containing significant amounts of HCN polymers.[4]
Materials:
-
Crude this compound
-
An inert, high-boiling point liquid (e.g., toluene, xylene) OR an inert atmosphere (e.g., nitrogen, argon)
-
Extraction solvent (e.g., methanol, ethanol, acetonitrile)
-
Reaction flask with a condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Thermal Treatment:
-
In an inert liquid: Suspend the crude this compound in an inert liquid such as toluene or xylene in a reaction flask. Heat the suspension to 100-120 °C for 1-3 hours. This process helps to convert soluble polymeric impurities into insoluble forms.[4]
-
In an inert atmosphere: Alternatively, heat the crude solid in a flask under a gentle stream of nitrogen or argon at 100-120 °C for 1-3 hours.[4]
-
-
After the thermal treatment, cool the mixture to room temperature.
-
If an inert liquid was used, filter the solid and discard the liquid.
-
Solvent Extraction:
-
Transfer the heat-treated solid to a flask.
-
Add a suitable extraction solvent such as methanol, ethanol, or acetonitrile.
-
Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for 15-30 minutes.[4] this compound will dissolve, while the insoluble polymers will not.
-
-
Filter the hot mixture to remove the insoluble impurities.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
- Google Patents. (1972). Process for preparing diaminomaleonitrile.
-
SIELC Technologies. (n.d.). Separation of Diaminomaleonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diaminomaleonitrile (hydrogen cyanide tetramer). Retrieved from [Link]
-
PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
SpectraBase. (n.d.). Diaminomaleonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (2015). Method for preparing diaminomaleonitrile.
-
TSI Journals. (n.d.). Synthesis And Characterization of Diaminomaleonitrile Functionalized Polystyrene Grafts and Heterocyclic Crosslinked Polymer Membrane of Microporosity. Retrieved from [Link]
- Google Patents. (1977). Process for the purification of diaminomaleonitrile.
-
ResearchGate. (2021). Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. Retrieved from [Link]
-
ResearchGate. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Diaminomaleonitrile, 98%. Retrieved from [Link]
Sources
- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 4. US4011254A - Process for the purification of diaminomaleonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation of Diaminomaleonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diaminomaleonitrile(1187-42-4) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Diaminomaleonitrile, 98% 1187-42-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,3-Diamino-2-butenedinitrile (Diaminomaleonitrile, DAMN)
Welcome to the technical support center for the synthesis of 2,3-Diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (DAMN) or hydrogen cyanide tetramer. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic precursor.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. Is this normal, and what does it indicate?
A1: A dark coloration, ranging from yellow-orange to dark brown or even black, is a very common observation, especially in crude reaction mixtures. This is primarily due to the formation of higher-order polymers of hydrogen cyanide (HCN). While a slight orange or brown tint in the crude product is often manageable with proper purification, a very dark or black precipitate suggests that polymerization is a significant side reaction, which can trap your desired product and reduce yields. The key is to control the reaction conditions to minimize this polymerization.
Q2: The yield of my DAMN synthesis is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Deviations can favor side reactions.
-
Moisture Contamination: Water in the reaction can lead to hydrolysis of DAMN and its precursors.[3][4]
-
Oxidation: Exposure to air (oxygen) can oxidize DAMN to diiminosuccinonitrile (DISN).[3][4]
-
Loss During Workup and Purification: DAMN has moderate solubility in several organic solvents, and significant product can be lost if the purification protocol is not optimized.[5]
Q3: My final product, which was initially white, is darkening over time. How can I prevent this?
A3: The discoloration of purified DAMN upon standing is a known issue.[5] This is often due to slow decomposition or oxidation upon exposure to light and air. To ensure stability, store your purified DAMN in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place, preferably refrigerated.
Q4: What are the key safety precautions when synthesizing DAMN?
A4: The synthesis of DAMN often involves highly toxic reagents, such as hydrogen cyanide or cyanide salts.[5] All manipulations must be performed in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the potential for HCN gas evolution, especially if the reaction is performed under acidic conditions or if cyanide salts are used.[5]
II. Troubleshooting Guide: From Synthesis to Purification
This section provides a more detailed breakdown of specific problems, their underlying causes, and actionable solutions.
Problem 1: Low Yield and Excessive Polymer Formation
Low yields are often directly correlated with the formation of insoluble, dark-colored byproducts.
Probable Causes:
-
High Reaction Temperature: Elevated temperatures can accelerate the polymerization of HCN and other intermediates.
-
Incorrect Catalyst Concentration: Using too much of a basic catalyst (e.g., triethylamine) can aggressively promote polymerization over the desired tetramerization.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the gradual formation of higher-order polymers.
Solutions & Protocols:
-
Optimize Reaction Conditions: A systematic approach to optimizing your reaction is crucial.[6] The table below provides a starting point for typical conditions.
| Parameter | Recommended Range | Rationale |
| Temperature | -10°C to 0°C | Lower temperatures disfavor the higher activation energy pathways leading to polymerization.[7] |
| Catalyst | Triethylamine, Trimethylamine | These are effective basic catalysts for the tetramerization of HCN.[7][8] |
| Solvent | Toluene, Acetonitrile | These solvents provide good solubility for the reactants while being relatively inert.[9][7] |
-
Workflow Diagram for Optimizing Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Product Contamination with Hydrolysis or Oxidation Byproducts
Even with good yields, the purity of DAMN can be compromised by side reactions with residual water or atmospheric oxygen.
Probable Causes:
-
Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the nitrile groups or the entire molecule. In aqueous conditions, byproducts such as oxalic acid, glycine, urea, and formamide have been identified.[4]
-
Oxidation: DAMN is susceptible to oxidation, which converts it to diiminosuccinonitrile (DISN), another common impurity.[3][4] This is often facilitated by exposure to air during the reaction or workup.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture and oxygen from entering the system.
-
-
Mechanism Overview: Main Reaction vs. Side Reactions
Caption: Synthesis of DAMN and common side reactions.
Problem 3: Difficulty in Removing Colored Impurities from Crude Product
The crude product is often a pale brown to dark solid that requires significant purification to yield the desired white, crystalline DAMN.
Probable Causes:
-
Trapped HCN Polymers: The primary colored impurities are higher molecular weight polymers of HCN that co-precipitate with the product.[9]
-
Strong Adsorption of Impurities: Some colored byproducts can be strongly adsorbed onto the surface of the DAMN crystals.
Solutions & Protocols:
-
Protocol 1: Two-Step Solvent Purification [9]
-
Toluene Wash: Suspend the crude DAMN in toluene and heat the mixture (e.g., to 110°C) for a few hours. This step helps to dissolve some organic impurities while the DAMN and HCN polymers remain largely insoluble.
-
Filtration and Drying: After cooling, filter the solid, wash with fresh toluene, and dry it.
-
Acetonitrile Extraction/Recrystallization: Add the pre-washed solid to a minimal amount of warm acetonitrile (e.g., 55-60°C) and stir. DAMN has good solubility in warm acetonitrile, while the polymeric impurities are much less soluble.
-
Hot Filtration: Quickly filter the hot solution to remove the insoluble polymer.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of pure DAMN. If needed, the solution can be concentrated and a non-polar solvent like heptane can be added to precipitate the product.
-
-
Protocol 2: Activated Carbon Treatment [5]
-
Dissolution: Dissolve the crude product in a suitable boiling solvent, such as isobutyl alcohol.[5]
-
Carbon Addition: Add a small amount of activated carbon (e.g., Darco) to the hot solution. Caution: Use activated carbon sparingly, as DAMN can be strongly adsorbed onto it, which will reduce your yield.[5]
-
Hot Filtration: Stir for a few minutes and then rapidly filter the hot mixture through a pad of filter aid (e.g., Celite) to remove the carbon and adsorbed impurities.
-
Crystallization: Cool the filtrate to allow the purified DAMN to crystallize as white needles.
-
III. References
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (n.d.). National Institutes of Health. Available from: [Link]
-
Diaminomaleonitrile. (n.d.). Wikipedia. Available from: [Link]
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2006). Molecules. Available from: [Link]
-
Process for the purification of diaminomaleonitrile. (1977). Google Patents. Available from:
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (2022). ACS Omega. Available from: [Link]
-
Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile. (1971). Google Patents. Available from:
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). ResearchGate. Available from: [Link]
-
Method for preparing diaminomaleonitrile. (2015). Google Patents. Available from:
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
-
diaminomaleonitrile (hydrogen cyanide tetramer). (n.d.). Organic Syntheses. Available from: [Link]
-
2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. (2022). PubMed. Available from: [Link]
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2006). National Institutes of Health. Available from: [Link]
-
The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate. Available from: [Link]
-
Diaminomaleonitril. (n.d.). Wikipedia (German). Available from: [Link]
Sources
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Diaminomaleonitrile (DAMN) Technical Support Center: Stabilization & Storage Guide
Welcome to the dedicated technical support center for diaminomaleonitrile (DAMN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilization and storage of this versatile yet sensitive reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the longevity of your DAMN supply.
Introduction: Understanding the Instability of Diaminomaleonitrile
Diaminomaleonitrile (CAS 1187-42-4), a tetramer of hydrogen cyanide, is a critical building block in the synthesis of various nitrogen-containing heterocycles, purines, and pyrimidines, making it invaluable in pharmaceutical and prebiotic chemistry research.[1][2][3][4] However, its utility is matched by its inherent instability. The presence of two amino and two nitrile groups on a central alkene unit creates a reactive molecule susceptible to several degradation pathways.[3][5]
This guide will address the common challenges encountered when handling and storing DAMN, providing both troubleshooting solutions for immediate issues and a comprehensive FAQ section for preventative care and deeper understanding.
Troubleshooting Guide: Common Issues with DAMN
Immediate problems during experimentation often trace back to the handling and storage of DAMN. The following table outlines common issues, their probable causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of Solid DAMN (e.g., darkening from brown to black) | 1. Prolonged Air Exposure: Oxidation of the compound.[2][6][7] 2. Light Exposure: DAMN is light-sensitive, which can induce degradation or polymerization.[6][8][9] | 1. Immediately transfer the solid to a fresh, tightly sealed container and purge with an inert gas (e.g., argon or nitrogen) before storage. 2. Always store DAMN in amber vials or containers wrapped in aluminum foil to protect from light.[8][9] |
| Poor Solubility or Incomplete Dissolution | 1. Degradation/Polymerization: The product may have already started to polymerize, forming insoluble materials.[10][11] 2. Incorrect Solvent Choice: DAMN has varying solubility in different solvents.[4][12] | 1. Before use, visually inspect the solid for any signs of clumping or significant darkening. If polymerization is suspected, it is best to use a fresh, unopened batch. 2. Consult the solubility chart in the FAQ section. DAMN is soluble in methanol, ethanol, DMF, and DMSO, but only slightly soluble in water and insoluble in nonpolar solvents like benzene and acetone.[4][12] |
| Unexpected Side Products in Reactions | 1. Hydrolysis: Presence of water can lead to hydrolysis of DAMN, forming byproducts like oxalic acid, urea, glycine, and formamide.[5][10] 2. Oxidation: Reaction with atmospheric oxygen. | 1. Use anhydrous solvents for your reactions. If an aqueous medium is necessary, be aware of these potential side reactions and consider alternative solvents if they interfere with your synthesis.[5][10] Protic n-alcohols like n-pentanol or n-hexanol have been shown to reduce hydrolysis byproducts compared to aqueous conditions.[5][10][13] 2. Perform reactions under an inert atmosphere. |
| Inconsistent Reaction Yields | 1. Inconsistent Quality of DAMN: Using DAMN from different batches or of varying purity. 2. Degradation of Stock Solutions: DAMN solutions can degrade over time. | 1. Always use high-purity DAMN and try to use the same batch for a series of related experiments. 2. Prepare DAMN stock solutions fresh whenever possible. If a stock solution must be stored, even for a short period, store it under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions about the stabilization and storage of DAMN, explaining the scientific principles behind the recommended practices.
Handling and Storage of Solid DAMN
Q1: What are the ideal storage conditions for solid diaminomaleonitrile?
A1: Solid DAMN should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] It is crucial to protect it from light and air.[2][6][7] The recommended storage temperature is room temperature, but for long-term storage, refrigeration under an inert atmosphere is advisable.[6][7]
Q2: Why is protection from air and light so critical for DAMN?
A2: DAMN is sensitive to prolonged exposure to air, which can lead to oxidation and degradation, often indicated by a darkening of the material.[2][6][7] It is also light-sensitive; UV light can induce a photochemical rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN), a key step in prebiotic nucleobase synthesis but an undesired side reaction in many synthetic applications.[1][3][10]
Q3: My DAMN has turned from a brown powder to a darker, almost black solid. Can I still use it?
A3: Significant color change is a strong indicator of degradation, likely through oxidation and/or polymerization.[6] While it may still contain some viable DAMN, the presence of impurities and insoluble polymers can lead to lower yields, difficult purification, and inconsistent results. For sensitive applications, especially in drug development, it is highly recommended to discard the degraded material and use a fresh batch.
Preparation and Storage of DAMN Solutions
Q4: What is the best solvent for preparing a stable stock solution of DAMN?
A4: The choice of solvent depends on the intended application. For minimizing hydrolysis and oxidation, protic n-alcohols such as n-pentanol or n-hexanol are excellent choices, as they have been shown to yield cleaner reactions compared to hydrothermal (aqueous) conditions.[5][10][13] For general laboratory use, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective at dissolving DAMN.[4][12] While DAMN is slightly soluble in water, aqueous solutions are prone to hydrolysis, leading to the formation of various byproducts.[5][10]
Q5: How long can I store a DAMN solution?
A5: It is strongly recommended to prepare DAMN solutions fresh for each use. The stability of DAMN in solution is significantly lower than in its solid state. If short-term storage is unavoidable, the solution should be kept in a tightly sealed container, purged with an inert gas, protected from light, and stored at a low temperature (e.g., 2-8 °C). The stability will depend on the solvent and concentration.
Q6: Does the pH of the solution affect the stability of DAMN?
A6: Yes, pH can influence the stability of DAMN, particularly in aqueous media. While specific studies on the effect of a wide pH range on DAMN are not extensively detailed in the provided results, it is known that hydrolysis can be a significant degradation pathway in water.[5][10] Generally, extreme pH values (highly acidic or alkaline) can promote the hydrolysis of nitrile and amine functional groups.[14] For compounds with amino groups, acidic conditions can lead to protonation, which may alter reactivity and stability.
Safety and Incompatibilities
Q7: What are the main safety precautions when handling DAMN?
A7: DAMN is harmful if swallowed, in contact with skin, or if inhaled.[7][15] It is essential to use adequate ventilation, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Minimize dust generation when handling the solid powder.[8][9] In case of a spill, dampen the solid material with alcohol before sweeping it up to prevent dust from becoming airborne.[7][16]
Q8: What substances are incompatible with DAMN?
A8: DAMN should be stored away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8][9] Contact with strong acids can liberate toxic gas.[15]
Experimental Protocols
Protocol for Preparation of a Stabilized DAMN Stock Solution in Anhydrous DMF
This protocol describes the preparation of a 0.1 M DAMN stock solution in anhydrous dimethylformamide (DMF) for use in organic synthesis, with precautions to maximize stability.
Materials:
-
Diaminomaleonitrile (high purity)
-
Anhydrous Dimethylformamide (DMF)
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas supply with a needle adapter
-
Syringes and needles
Procedure:
-
Preparation of the Vial: Dry the amber glass vial and cap in an oven at 120 °C for at least 2 hours and allow to cool to room temperature in a desiccator.
-
Weighing DAMN: In a fume hood, quickly weigh the required amount of DAMN and transfer it to the prepared vial.
-
Adding Solvent: Using a syringe, add the calculated volume of anhydrous DMF to the vial to achieve a 0.1 M concentration.
-
Inert Gas Purge: Insert a needle connected to the inert gas supply into the vial through the cap's septum, ensuring the needle tip is above the liquid level. Insert a second, shorter needle to act as an outlet.
-
Purging: Gently bubble the inert gas through the headspace for 2-3 minutes to displace any air.
-
Sealing: Remove the outlet needle first, followed by the gas inlet needle, and immediately tighten the screw cap.
-
Dissolution: Gently swirl or sonicate the vial until the DAMN is completely dissolved.
-
Storage: Wrap the vial in aluminum foil for extra light protection and store at 2-8 °C. Use the solution as soon as possible, preferably within 24 hours.
Visual Guides
Logical Workflow for DAMN Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of diaminomaleonitrile to ensure its stability and the integrity of experimental results.
Caption: Key degradation pathways for DAMN.
References
-
López-García, A., Manjavacas, M., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PubMed Central. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Available at: [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Available at: [Link]
-
ACS Publications. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Available at: [Link]
-
MDPI. (2021). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem. Available at: [Link]
-
Six Chongqing Chemdad Co., Ltd. (n.d.). Diaminomaleonitrile. Available at: [Link]
-
Telematique Limited. (n.d.). Diaminomaleonitrile. Available at: [Link]
-
ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Available at: [Link]
-
MDPI. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI. Available at: [Link]
-
ResearchGate. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Available at: [Link]
-
J-Stage. (n.d.). Liberation of Hydrogen Cyanide from Diaminomaleonitrile by Trichoderma sp. MB519. Available at: [Link]
- Google Patents. (n.d.). CN104411680A - Method for preparing diaminomaleonitrile.
- Google Patents. (n.d.). US3701797A - Process for preparing diaminomaleonitrile.
-
SpringerLink. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Available at: [Link]
-
Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). EFFECT OF PH ON THE STABILITY OF COORDINATION COMPOUNDS OF CO(III) WITH DIAMINOETHANOL LIGANDS IN NON-AQUEOUS SOLUTIONS. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Diaminomaleonitrile (DAMN) Polymerization
Welcome to the technical support center for diaminomaleonitrile (DAMN) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of DAMN-based polymers. The following content is structured to address common challenges and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of DAMN. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Polymer Yield
You've set up your DAMN polymerization reaction, but upon completion, you observe a disappointingly low yield of the polymer, or in the worst case, no polymer formation at all.
Potential Causes and Solutions:
-
Inadequate Temperature: DAMN polymerization is a thermally activated process.[1][2] If the reaction temperature is too low, the rate of polymerization will be negligible.
-
Solution: Ensure your reaction is heated to the appropriate temperature. For solvothermal polymerization, temperatures typically range from 80°C to 170°C.[1][3][4] Higher temperatures generally lead to higher conversion rates. For instance, quantitative yields have been achieved with n-pentanol at 130°C and n-hexanol at 150°C.[1][3][4]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in DAMN polymerization, affecting both monomer solubility and reaction kinetics.
-
Solution: Protic n-alcohols, such as n-pentanol and n-hexanol, have been shown to be optimal solvents for achieving high yields.[1][3][4] In contrast, aqueous polymerization can lead to lower yields due to competing hydrolysis and oxidation side reactions.[1][3] If you are using an aqueous system, consider switching to a high-boiling point alcohol to minimize these side reactions.
-
-
Insufficient Reaction Time: Polymerization is not instantaneous. If the reaction time is too short, the monomer may not have had sufficient time to polymerize completely.
-
Solution: Extend the reaction time. Monitoring the reaction progress by taking aliquots and analyzing for monomer consumption via techniques like HPLC or UV-vis spectroscopy can help determine the optimal reaction duration.[3][4][5] Reaction times of 24 to 168 hours have been reported for solvothermal polymerization.[1]
-
-
Monomer Impurity: The purity of the DAMN monomer is crucial. Impurities can inhibit the polymerization process. DAMN can be synthesized from the oligomerization of hydrogen cyanide, and its purity should be verified.[6]
-
Solution: Use high-purity DAMN. If you are synthesizing it in-house, ensure proper purification steps are taken. Characterize your starting material using techniques like NMR or melting point determination to confirm its identity and purity. The melting point of pure DAMN is 178–179 °C.[6]
-
Issue 2: Inconsistent Polymer Properties (Color, Solubility)
You are able to produce a polymer, but the batches are inconsistent. The color varies from light brown to black, and the solubility characteristics are not reproducible.
Potential Causes and Solutions:
-
Side Reactions: The dark coloration of DAMN polymers is often attributed to the formation of complex, conjugated structures. However, variations in color can indicate the extent of side reactions, such as hydrolysis and oxidation, particularly in hydrothermal synthesis.[1][3]
-
Thermal History: The thermal history of the polymerization, including the heating rate and final temperature, can influence the polymer's microstructure. Bulk thermal polymerization, for instance, can occur in both the solid state and from the melt, leading to different polymer structures.[1][2]
-
Solution: Standardize your heating protocol. Use a programmable reaction block or oil bath with a temperature controller to ensure a consistent heating rate and stable final temperature for all your reactions.
-
-
Polymer Work-up and Purification: The method used to isolate and purify the polymer can affect its final properties. Residual solvent or byproducts can alter its characteristics.
-
Solution: Develop a standardized work-up procedure. This typically involves vacuum filtration to collect the precipitated polymer, followed by thorough washing with an appropriate solvent to remove unreacted monomer and soluble oligomers. For polymers synthesized in high-boiling point solvents, ensure they are dried under vacuum at an elevated temperature (below the solvent's boiling point) to remove all residual solvent.[1][3] For polymers synthesized in water, freeze-drying after filtration is an effective method for water removal.[1][3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need an initiator or a catalyst for DAMN polymerization?
No, in most reported procedures for thermal and solvothermal polymerization, an initiator or catalyst is not required.[1][3] DAMN can self-polymerize when thermally activated.[1][2] The process is often a precipitation polymerization where the growing polymer chains become insoluble and phase separate from the reaction medium.[1][3]
Q2: What is the expected structure of the DAMN polymer?
The polymerization of DAMN is complex and can result in a variety of structures. The reaction involves the participation of both the amine and nitrile groups. Spectroscopic analysis, such as FTIR, is a key tool for characterizing the polymer. Typical FTIR spectra of DAMN polymers show characteristic bands around 3300 cm⁻¹ (N-H stretching), 2200 cm⁻¹ (C≡N stretching), and 1640 cm⁻¹ (C=N stretching), indicating a complex structure with C=N bonds.[1][3]
Q3: How can I control the molecular weight of the resulting polymer?
Controlling the molecular weight of DAMN polymers can be challenging due to the nature of the precipitation polymerization. However, some strategies can be employed:
-
Reaction Temperature and Time: Lowering the reaction temperature or shortening the reaction time may lead to lower molecular weight polymers, but this will also likely reduce the overall yield.
-
Monomer Concentration: Adjusting the initial concentration of DAMN in the solvent may influence the polymerization kinetics and, consequently, the molecular weight.
-
Chain Transfer Agents: While not commonly reported for DAMN polymerization, the introduction of a chain transfer agent could be a potential, albeit exploratory, method for controlling molecular weight.
Q4: What are the safety precautions I should take when working with DAMN?
DAMN should be handled with care, following the specifications on its safety data sheet.[3] As a nitrile-containing compound, it is important to avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocols and Data
Table 1: Recommended Solvents and Temperatures for DAMN Solvothermal Polymerization
| Solvent | Boiling Point (°C) | Recommended Polymerization Temperature (°C) | Expected Yield | Reference |
| Water | 100 | 80 - 90 | Moderate (yields can be decreased by side reactions) | [1][3] |
| n-Butanol | 117.7 | 110 | High | [1][3] |
| n-Pentanol | 138 | 130 | Nearly Quantitative | [1][3][4] |
| n-Hexanol | 157 | 150 | Nearly Quantitative | [1][3][4] |
| Acetonitrile (MeCN) | 81.6 | 80 | Moderate | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 189 | 110 | High | [1][3] |
Protocol 1: General Procedure for Solvothermal Polymerization of DAMN
-
Preparation: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (DAMN).
-
Solvent Addition: Add the desired solvent (e.g., n-hexanol) to achieve the desired monomer concentration. A typical ratio is 135 mg of DAMN in 5 mL of solvent.[3]
-
Inert Atmosphere (Optional but Recommended): Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 150°C for n-hexanol) with vigorous stirring.
-
Reaction: Maintain the reaction at the set temperature for the desired duration (e.g., 24-168 hours). The formation of a dark, insoluble solid indicates polymer formation.
-
Isolation: After cooling to room temperature, collect the solid polymer by vacuum filtration.
-
Washing: Wash the polymer with a suitable solvent (e.g., the same solvent used for the reaction or another solvent in which the monomer is soluble but the polymer is not) to remove any unreacted monomer.
-
Drying: Dry the polymer under vacuum. For high-boiling point solvents, drying at an elevated temperature (e.g., 20°C below the solvent's boiling point) is recommended to ensure complete removal of residual solvent.[1][3] For aqueous preparations, freeze-drying is effective.[1][3]
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
References
-
López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega, 9(40), 41867–41883. [Link]
-
Ruiz-Bermejo, M., et al. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 15(3), 733. [Link]
-
López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. National Institutes of Health. [Link]
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers | ACS Omega - ACS Publications. (2024). ACS Publications. [Link]
-
López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ResearchGate. [Link]
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (2024). PubMed. [Link]
-
Abdel-Razik, H. H. (n.d.). Synthesis And Characterization of Diaminomaleonitrile Functionalized Polystyrene Grafts and Heterocyclic Crosslinked Polymer Membrane of Microporosity. TSI Journals. [Link]
- Process for preparing diaminomaleonitrile. (1972).
-
Diaminomaleonitrile. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Process for the preparation of diaminomaleonitrile. (1976).
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
Diaminomaleonitrile Reactions: A Technical Support Guide to Identifying and Minimizing Byproducts
Welcome to the technical support center for diaminomaleonitrile (DAMN) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the byproduct formation landscape in a practical question-and-answer format. Our goal is to empower you with the expertise to optimize your reactions, maximize yields of your desired products, and ensure the purity of your compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during DAMN reactions. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My DAMN reaction is producing a significant amount of an insoluble, dark-colored precipitate. What is it and how can I prevent it?
A1: The insoluble, dark-colored precipitate is most likely a polymer of diaminomaleonitrile. DAMN can undergo self-polymerization, especially at elevated temperatures. This process is often autocatalytic and can be a significant competing reaction, reducing the yield of your desired product.[1][2]
Causality and Prevention:
-
Thermal Stress: High temperatures are a primary driver of DAMN polymerization.
-
Solution: Maintain the lowest possible reaction temperature that still allows for the desired transformation to proceed at a reasonable rate. Careful monitoring and control of the reaction temperature are crucial.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can promote polymerization.
-
Solution: Monitor your reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to the desired extent.
-
-
Solvent Choice: The choice of solvent can influence the rate of polymerization. While DAMN is soluble in polar solvents, some can facilitate polymerization.
Experimental Protocol: Minimizing Polymerization in a Generic DAMN Reaction
-
Solvent Selection: Choose a solvent with a boiling point that allows for a suitable reaction temperature while minimizing thermal stress. Consider using protic n-alcohols if compatible with your reaction chemistry.
-
Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable and uniform temperature throughout the reaction.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that can initiate polymerization.
-
Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to monitor the consumption of DAMN and the formation of the desired product.
-
Work-up: Once the reaction is complete, promptly proceed with the work-up to isolate the product and remove any unreacted DAMN.
Q2: My reaction is performed in an aqueous medium, and I am observing a complex mixture of byproducts with low yields of my target molecule. What are these byproducts and how can I avoid them?
A2: In aqueous media, particularly at elevated temperatures or non-neutral pH, diaminomaleonitrile is susceptible to hydrolysis. This can lead to the formation of several small, polar byproducts, including oxalic acid, glycine, urea, and formamide.[3] Acidic hydrolysis of DAMN has been noted as a potential prebiotic route to some amino acids.[5]
Causality and Prevention:
-
Hydrolysis Pathway: The nitrile and amine groups in DAMN can be hydrolyzed in the presence of water. The exact product distribution can depend on the pH and temperature.
-
pH Influence: Both acidic and basic conditions can catalyze the hydrolysis of nitriles and amides (which can be intermediates in the hydrolysis of DAMN).
-
Solution: If your reaction chemistry allows, maintain a neutral pH to minimize hydrolysis. Buffering the reaction mixture may be necessary.
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Solution: As with polymerization, use the lowest effective temperature for your reaction.
-
-
Solvent System: The presence of water is the root cause.
Workflow for Minimizing Hydrolysis Byproducts
Caption: Workflow for mitigating hydrolysis byproducts in DAMN reactions.
Q3: I have an unexpected peak in my HPLC analysis that has a similar retention time to DAMN. What could it be?
A3: An unexpected peak with a retention time similar to diaminomaleonitrile could be one of its isomers or an oxidation product. The two most common culprits are:
-
Diaminofumaronitrile (DAFN): The trans-isomer of DAMN. DAFN can be formed from DAMN via photoisomerization upon exposure to UV light.[1]
-
Diiminosuccinonitrile (DISN): The oxidation product of DAMN. This can form if the reaction is exposed to air (oxygen), especially at elevated temperatures or in the presence of certain catalysts.[1]
Identification and Prevention:
-
Co-elution: DAFN often co-elutes with DAMN under standard reversed-phase HPLC conditions, making it difficult to resolve.[1]
-
Solution: Protect your reaction and starting material from light, especially UV sources. Use amber glassware or cover your reaction setup with aluminum foil.
-
-
Oxidation: The formation of DISN is an oxidative process.
-
Solution: Run your reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. Ensure your solvents are degassed before use.
-
Q4: How can I purify my crude DAMN to remove polymeric and other byproducts before use in a critical reaction?
A4: The purity of your starting DAMN is crucial for obtaining high yields and minimizing byproducts in subsequent reactions. Several methods can be employed for purification:
-
Recrystallization: This is a common and effective method for purifying DAMN.
-
Recommended Solvents: Water or isopropyl alcohol are effective solvents for recrystallization.[6]
-
-
Solvent Extraction: This can be used to remove impurities that have different solubilities than DAMN.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help remove colored impurities. However, be aware that DAMN can be strongly adsorbed by activated carbon, so use it sparingly.[7]
-
Thermal Treatment for Crude DAMN from HCN Synthesis: For crude DAMN produced from the tetramerization of hydrogen cyanide, a specific purification process involves heating the crude material to convert soluble higher polymers into insoluble forms, followed by extraction of the pure DAMN.[8]
General Protocol for Recrystallization of DAMN
-
Dissolution: In a fume hood, dissolve the crude DAMN in a minimum amount of boiling isobutyl alcohol.[7]
-
Decolorization (Optional): Add a very small amount of activated carbon to the hot solution and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper or a Celite pad to remove insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified DAMN crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isobutyl alcohol.[7]
-
Drying: Dry the purified crystals under vacuum.
Section 2: Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.
Table 1: Common Byproducts in DAMN Reactions and their Analytical Considerations
| Byproduct Name | Formation Pathway | Recommended Analytical Technique | Key Considerations |
| DAMN Polymers | Thermal self-polymerization | Size Exclusion Chromatography (SEC), Insoluble | Insoluble in common HPLC solvents. Can be characterized by spectroscopic methods (FTIR, solid-state NMR) after isolation. |
| Oxalic Acid | Hydrolysis | HPLC-UV, GC-MS (after derivatization) | Highly polar. Good separation can be achieved on a C18 column with an aqueous mobile phase.[3] |
| Glycine | Hydrolysis | HPLC with pre-column derivatization, GC-MS (after derivatization) | Lacks a strong chromophore for UV detection. Derivatization is often required. |
| Urea | Hydrolysis | HPLC-UV, GC-MS (after derivatization) | Can be analyzed by reversed-phase HPLC. |
| Formamide | Hydrolysis | GC-MS | Volatile and suitable for GC analysis. |
| Diaminofumaronitrile (DAFN) | Photoisomerization | HPLC-UV | Often co-elutes with DAMN. Method development may be needed for separation. Protect samples from light.[1] |
| Diiminosuccinonitrile (DISN) | Oxidation | HPLC-UV | Can be separated from DAMN by reversed-phase HPLC.[1] |
Detailed HPLC-UV Protocol for DAMN and Byproduct Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 3 x 150 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0 95 5 10 5 95 15 5 95 15.1 95 5 | 20 | 95 | 5 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 296 nm for DAMN.[3] A PDA detector is recommended to monitor for other chromophoric impurities at different wavelengths.
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
Diagram of Analytical Workflow for Impurity Profiling
Caption: A typical workflow for the HPLC analysis of DAMN reaction mixtures.
Section 3: Byproduct Formation Mechanisms
A deeper understanding of how byproducts are formed is key to their prevention.
1. Hydrolysis of Diaminomaleonitrile
In the presence of water, the nitrile groups of DAMN can undergo hydrolysis to form carboxylic acid functionalities, and the amine groups can also be involved in subsequent reactions. The reaction can proceed through amide intermediates. Under acidic or basic conditions, this process is accelerated. A plausible simplified pathway is as follows:
-
Step 1: Hydrolysis of one nitrile group to a carboxylic acid and the other to an amide.
-
Step 2: Further hydrolysis of the remaining amide and decarboxylation can lead to the formation of amino acids like glycine.
-
Step 3: Complete hydrolysis and breakdown of the carbon backbone can result in smaller molecules like oxalic acid and ammonia (which can lead to urea formation).
2. Oxidation to Diiminosuccinonitrile (DISN)
The conversion of DAMN to DISN is an oxidation reaction where the two amino groups are converted to imino groups. This is a two-electron oxidation process.
3. Thermal Polymerization
The thermal polymerization of DAMN is a complex process that can involve both condensation reactions between the amino and nitrile groups of different DAMN molecules, leading to the elimination of small molecules like ammonia and hydrogen cyanide, and addition reactions across the nitrile groups. The resulting polymer is a highly conjugated, nitrogen-rich material. The mechanism is thought to be autocatalytic.[1][2]
Diagram of Major Byproduct Pathways
Caption: Major byproduct formation pathways from diaminomaleonitrile.
By understanding these common issues, analytical techniques, and reaction mechanisms, researchers can proactively design experiments to minimize byproduct formation and achieve higher purity and yields in their diaminomaleonitrile reactions.
References
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. [Link]
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. [Link]
-
Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]
-
Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. MDPI. [Link]
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PubMed. [Link]
-
Diaminomaleonitrile. Request PDF on ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Diaminomaleonitrile. Wikipedia. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses Procedure. [Link]
-
diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses Procedure. [Link]
-
Derivatization in Analytical Chemistry. MDPI. [Link]
- Process for preparing diaminomaleonitrile.
-
2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
- Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.
- Process for the purification of diaminomaleonitrile.
-
Dinuclear PhosphoiminoBINOL-Pd Container for Malononitrile: Catalytic Asymmetric Double Mannich Reaction for Chiral 1,3-Diamine Synthesis. Nature. [Link]
-
Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. ResearchGate. [Link]
-
The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Request PDF on ResearchGate. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Organic reactions: Hydrolysis. Monash University. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Chemistry Stack Exchange. [Link]
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Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. MDPI. [Link]
-
Catalysts and catalysis for acid–base reactions. Request PDF on ResearchGate. [Link]
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5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Impurities Application Notebook. Waters. [Link]
-
Hydrolysis reaction – Knowledge and References. Taylor & Francis. [Link]
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Green Chemistry Approaches for Diaminomaleonitrile Reactions: A Technical Support Guide
Welcome to the technical support center for green chemistry approaches in diaminomaleonitrile (DAMN) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of implementing sustainable practices in their experimental workflows. Diaminomaleonitrile is a highly versatile reagent, serving as a precursor for a wide variety of heterocyclic compounds, including purines, pyrimidines, pyrazines, and imidazoles.[1][2][3] Traditionally, reactions involving DAMN have often utilized toxic solvents like methanol.[1][4][5] This guide provides in-depth troubleshooting and frequently asked questions to facilitate the transition to greener, more efficient, and cost-effective synthetic methods.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for reactions involving diaminomaleonitrile (DAMN)?
A1: The main green chemistry strategies for DAMN reactions focus on replacing hazardous solvents, utilizing alternative energy sources, and employing solvent-free conditions. Key approaches include:
-
Water as a Solvent: Using water as a reaction medium is a cornerstone of green chemistry. For DAMN reactions, such as the synthesis of monoimines from aromatic aldehydes, water has been shown to be an effective solvent, often proceeding without the need for a catalyst.[1][2] This method is not only environmentally benign but also cost-effective.[1][4][5]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved reaction kinetics. "Solvent-free" or solid-state reactions for DAMN with aldehydes have been demonstrated to produce monoimines in good to excellent yields.[1]
-
Alternative Energy Sources: Microwave (MW) irradiation and mechanochemistry offer significant advantages over conventional heating.[6][7] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles.[6][7][8]
-
Alternative Solvents: Beyond water, research has explored other eco-friendly solvents for DAMN polymerization, such as protic n-alcohols like n-pentanol and n-hexanol, which have shown to produce nearly quantitative yields under solvothermal conditions.[9][10][11][12]
Q2: I am observing low yields in my DAMN-aldehyde condensation reaction in water. What could be the cause?
A2: Low yields in aqueous DAMN-aldehyde condensations can often be attributed to pH effects, especially when using hydroxybenzaldehydes.[1] The solubility of the aldehyde in water can also be a limiting factor. Consider the following troubleshooting steps:
-
pH Adjustment: Monitor and adjust the pH of the reaction mixture. The basicity of the amino groups in DAMN and the acidity of substituents on the aldehyde can influence the reaction equilibrium.
-
Co-solvent: If aldehyde solubility is an issue, a small amount of a green co-solvent, such as ethanol, may be added. However, aim to keep the water content as high as possible to maintain the green credentials of the synthesis.
-
Temperature Optimization: While many aqueous reactions proceed at room temperature, gentle heating may improve both solubility and reaction rate.
Q3: When performing a solvothermal polymerization of DAMN, what are the key parameters to control for optimal yield?
A3: For solvothermal polymerization (STP) of DAMN, the choice of solvent and the reaction temperature are critical.[9][10] Studies have shown that protic n-alcohols, such as n-pentanol and n-hexanol, at temperatures of 130°C and 150°C respectively, can achieve almost quantitative yields.[9][11][12] Key parameters include:
-
Solvent Choice: Protic solvents with hydroxyl groups appear to be most effective.[9]
-
Temperature: The temperature should be optimized for the specific solvent used, typically just below its boiling point.[9][10]
-
Reaction Time: Monitor the reaction progress to determine the optimal time for maximum conversion.
Q4: Can microwave-assisted synthesis be applied to DAMN polymerization? What are the advantages?
A4: Yes, microwave radiation has been successfully used for the hydrothermal polymerization of DAMN.[6] The primary advantages of this technique include:
-
Reduced Reaction Time: Microwave heating can significantly shorten polymerization times compared to conventional methods.[6][7]
-
Improved Monomer Conversion: Higher conversion rates can often be achieved.[6]
-
Cleaner Reactions: Microwave-assisted synthesis can lead to fewer byproducts.[6]
-
Nanoparticle Synthesis: This method has been used to produce polymeric submicron particles from DAMN for the first time.[6]
Part 2: Troubleshooting Guides
| Symptom | Potential Cause | Troubleshooting Action | Expected Outcome |
| Low yield of desired monoimine | pH Imbalance: Particularly with hydroxy-substituted aldehydes, the pH can shift, affecting the reaction equilibrium.[1] | Monitor the reaction pH and buffer if necessary. A neutral to slightly basic pH is often optimal. | Improved yield and reduced formation of byproducts. |
| Poor Aldehyde Solubility: The aromatic aldehyde may not be sufficiently soluble in water to react efficiently. | Add a minimal amount of a green co-solvent like ethanol. Alternatively, increase the reaction temperature to enhance solubility. | Increased reaction rate and higher conversion to the desired product. | |
| Formation of dark, insoluble byproducts | Oxidation of DAMN: DAMN can be susceptible to oxidation, leading to the formation of diiminosuccinonitrile (DISN) and subsequent polymerization.[9] | Degas the water before use to remove dissolved oxygen. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of colored, insoluble impurities. |
| Hydrolysis of DAMN: Under certain conditions, DAMN can hydrolyze, leading to byproducts like oxalic acid.[9][10] | Control the reaction temperature and time carefully. Prolonged reaction times at elevated temperatures can promote hydrolysis. | Reduced levels of hydrolysis byproducts, leading to a cleaner product. |
| Symptom | Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete reaction | Poor Mixing: In a solid-state reaction, inefficient mixing can lead to localized reactant depletion. | Utilize a ball mill for mechanochemical synthesis to ensure thorough mixing and activation. If heating, ensure uniform heat distribution. | Higher conversion and a more homogeneous product mixture. |
| Sub-optimal Temperature: The reaction may require thermal activation to proceed at a reasonable rate. | Carefully control the reaction temperature. A temperature just below the melting point of the lower-melting reactant can be effective. | Increased reaction rate and improved yield. | |
| Product is difficult to purify | Amorphous Product: The product may not crystallize well from the reaction mixture. | After the reaction, attempt to recrystallize the product from a green solvent. Trituration with a non-solvent can also help to induce crystallization. | Isolation of a purer, crystalline product. |
Part 3: Experimental Protocols and Workflows
-
Reactant Preparation: In a round-bottom flask, dissolve diaminomaleonitrile (1 equivalent) in deionized water.
-
Aldehyde Addition: Add the aromatic aldehyde (1 equivalent) to the DAMN solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the product often precipitates from the aqueous solution. Collect the solid product by filtration.
-
Purification: Wash the product with cold water and dry under vacuum. If necessary, the product can be recrystallized from an appropriate green solvent.
Caption: Troubleshooting workflow for low yield in DAMN polymerization.
Part 4: Comparative Data
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Water | 90 | 24 | ~75 | [9] |
| n-Butanol | 110 | 24 | ~80 | [9] |
| n-Pentanol | 130 | 24 | ~95 | [9][10][11] |
| n-Hexanol | 150 | 24 | ~98 | [9][10][11][12] |
| Acetonitrile | 80 | 168 | ~20 | [9] |
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to days | Minutes | [6][7][8] |
| Energy Efficiency | Lower (heats vessel) | Higher (heats sample directly) | [8] |
| Yields | Often lower | Generally higher | [6][8] |
| Byproducts | More prevalent | Reduced formation | [6] |
| Scalability | Well-established | Can be a limitation | [8] |
References
-
Rivera, A., Ríos-Motta, J., & León, F. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 11(11), 858-866. [Link]
-
Rivera, A., Ríos-Motta, J., & León, F. (2006). Revisiting the reaction between diaminomaleonitrile and aromatic aldehydes: a green chemistry approach. PubMed. [Link]
-
López-Gómez, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]
-
Ruiz-Bermejo, M., et al. (2022). Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. MDPI. [Link]
-
Rivera, A., Ríos-Motta, J., & León, F. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. ResearchGate. [Link]
-
Various Authors. (n.d.). New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. ResearchGate. [Link]
-
López-Gómez, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. [Link]
-
López-Gómez, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PubMed. [Link]
-
López-Gómez, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ResearchGate. [Link]
-
Various Authors. (n.d.). Diaminomaleonitrile as a versatile building block for the synthesis of 4,4′-biimidazolidinylidenes and 4,4′-bithiazolidinylidenes. Semantic Scholar. [Link]
-
Various Authors. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]
- Okada, T., & Asai, N. (1972). U.S. Patent No. 3,701,797. Washington, DC: U.S.
- Inventor, A. (Year). Patent Number.
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S.
-
Rojas, J. J., et al. (2015). Chemoselective reactions of Diaminomaleonitrile (Damn) in water. Longdom Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Pharma Focus Asia. [Link]
-
Nardi, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Wikipedia contributors. (2023, December 27). Diaminomaleonitrile. Wikipedia. [Link]
-
Rojas, J. J., et al. (2015). Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. Longdom Publishing. [Link]
-
Ferris, J. P., & Sanchez, R. A. (n.d.). diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses. [Link]
-
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1043-1055. [Link]
-
Author, A. A., & Author, B. B. (Year). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. [Link]
-
Various Authors. (n.d.). Recent Progress in Turning Waste into Catalysts for Green Syntheses. MDPI. [Link]
-
Kovalčík, J., et al. (2021). CATALYST PROCESSING AND RECYCLING. Acta Tecnologia, 7(3), 99-104. [Link]
-
Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
-
Varma, R. S. (2014). Microwave-assisted chemistry: synthetic applications for rapid assembly of nanomaterials and organics. PubMed. [Link]
-
Author, A. A., & Author, B. B. (Year). Photochemical α-Aminonitrile Synthesis using Zn Phthalocyanines as Near Infrared Photocatalysts. ChemRxiv. [Link]
-
Various Authors. (n.d.). Catalytic Recycling of a Th–H Bond via Single or Double Hydroboration of Inactivated Imines or Nitriles. OUCI. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Diaminomaleonitrile (DAMN) Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diaminomaleonitrile (DAMN) derivatives. As a versatile precursor, DAMN is pivotal in the creation of a multitude of heterocyclic compounds, Schiff bases, and polymers with significant applications in medicinal chemistry and materials science.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during the synthesis of DAMN derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Reaction & Yield Issues
Question 1: My reaction to form a Schiff base from DAMN and an aromatic aldehyde is resulting in a low yield of the desired mono-substituted product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the synthesis of mono-substituted Schiff bases from DAMN are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
DAMN Purity: DAMN is susceptible to degradation, particularly if it's old or has been improperly stored.[5] It is sensitive to light and air.[6][7] Ensure you are using high-purity DAMN. The appearance should be a light yellow to brown powder.[8]
-
Aldehyde Purity: Impurities in the aldehyde can lead to side reactions. It is recommended to use freshly distilled or purified aldehydes.
-
Stoichiometry: While a 1:1 molar ratio of DAMN to aldehyde is theoretically required for mono-substitution, a slight excess of the aldehyde might be necessary to drive the reaction to completion.[9] However, a large excess can promote the formation of undesired byproducts.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While methanol and ethanol are commonly used, for some reactions, particularly with electron-withdrawing groups on the aldehyde, acid catalysis may be required.[10][11] Interestingly, green chemistry approaches using water as a solvent without a catalyst have proven effective and can be highly chemoselective for mono-substitution.[10][11]
-
Temperature and Reaction Time: The reaction rate is temperature-dependent.[] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of polymeric byproducts.
-
Catalyst: For less reactive aldehydes, a catalytic amount of a weak acid, like glacial acetic acid, can facilitate the reaction.[1]
-
-
Work-up and Purification:
-
Product Precipitation: The crude product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation before filtration.
-
Recrystallization: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts.[1]
-
Question 2: I am attempting a bis-substitution reaction on DAMN with an aldehyde, but I am consistently isolating the mono-substituted product or a complex mixture. Why is bis-substitution so challenging?
Answer:
Achieving bis-substitution on DAMN is notoriously difficult due to the electronic properties of the molecule.[13] The primary reasons are:
-
Electronic Deactivation: The two amino groups in DAMN are attached to a double bond that is conjugated with two electron-withdrawing nitrile (-C≡N) groups.[14][15] After the first amino group reacts with an aldehyde to form a mono-imine, the electron-withdrawing effect of the newly formed imine group, in conjunction with the nitrile groups, significantly deactivates the remaining amino group.[16] This makes the lone pair of electrons on the second nitrogen less available for nucleophilic attack on another aldehyde molecule.[10]
-
Steric Hindrance: The formation of the first imine introduces steric bulk around the remaining amino group, which can hinder the approach of a second aldehyde molecule.
Strategies to Promote Bis-substitution:
-
Forced Conditions: Employing more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of a Dean-Stark apparatus to remove water, may favor the formation of the bis-substituted product.[13]
-
Alternative Catalysts: Investigating different catalysts, including Lewis acids, might help to activate the second amino group.
-
Solvent System: The use of high-boiling point solvents like toluene could be beneficial.[13]
It's important to note that even with these strategies, yields of the bis-substituted product may be low, and careful purification will be necessary to isolate the desired compound.
Question 3: My solvothermal polymerization of DAMN is resulting in low yields and the formation of byproducts. How can I optimize this process?
Answer:
Solvothermal polymerization of DAMN can be sensitive to reaction conditions, and byproduct formation is a common issue, especially in aqueous media.[17][18]
-
Solvent Selection:
-
Aqueous vs. Organic Solvents: While water can be used, it can lead to hydrolysis and oxidation of DAMN, reducing the polymer yield.[17][18]
-
Protic n-Alcohols: Protic n-alcohols, such as n-pentanol or n-hexanol, have been shown to give nearly quantitative yields at elevated temperatures (130-150 °C) by minimizing these side reactions.[17][18]
-
-
Temperature Control: The polymerization of DAMN is thermally activated.[17] The optimal temperature will depend on the solvent used. A systematic study of the temperature profile is recommended to find the sweet spot between efficient polymerization and minimal degradation.
-
Atmosphere: While some studies report no significant difference between inert and air atmospheres, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent oxidation.[19]
-
Byproduct Identification: Common byproducts in aqueous systems include those from hydrolysis and oxidation.[17][18] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify these byproducts, providing insights into the side reactions occurring.
Purification & Characterization Challenges
Question 4: I am having difficulty purifying my DAMN derivative. What are some common purification strategies and how do I assess the purity of my final product?
Answer:
Purification of DAMN derivatives often relies on their crystallinity.
-
Recrystallization: This is the most common and effective method for purifying solid DAMN derivatives.[1] The choice of solvent is crucial. Ethanol is frequently used for Schiff base derivatives. A good recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures or be insoluble.
-
Column Chromatography: For less crystalline or more complex mixtures, column chromatography on silica gel can be an effective purification method. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is typically used for elution.
Assessing Purity:
-
Melting Point: A sharp and un-depressed melting point is a good indicator of purity. Compare the observed melting point with literature values if available.
-
Spectroscopic Techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for assessing purity and confirming the structure.[1] The absence of impurity peaks in the NMR spectrum is a strong indication of high purity.
-
FT-IR Spectroscopy: Can confirm the presence of key functional groups (e.g., C≡N, C=N, N-H) and the absence of starting materials.[1]
-
Mass Spectrometry: Confirms the molecular weight of the desired product.[1]
-
-
Elemental Analysis: Provides the elemental composition of the compound, which should match the calculated values for the pure substance.[1]
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions I should take when working with diaminomaleonitrile (DAMN)?
A: DAMN is a toxic compound and must be handled with care.[8] It may be metabolized to cyanide in the body.[20] Always handle DAMN in a well-ventilated fume hood.[6][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][21] Do not eat, drink, or smoke when handling this substance.[8][21] Wash hands thoroughly after handling.[6][21]
-
Storage: Store DAMN in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6][8]
-
Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[21]
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[6] If inhaled, move to fresh air.[6] If ingested, seek immediate medical attention.[6][20] Always have a cyanide antidote kit available when working with cyanide-releasing compounds.[20]
Q2: How can I confirm the formation of the desired DAMN derivative using spectroscopic methods?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[1]
-
FT-IR Spectroscopy: Look for the appearance of a C=N (imine) stretch (typically around 1625 cm⁻¹) for Schiff bases and the disappearance of the aldehyde C=O stretch. The characteristic C≡N (nitrile) stretch (around 2200-2250 cm⁻¹) and N-H (amine) stretches (around 3300-3450 cm⁻¹) of the DAMN core should also be present.[1][22]
-
¹H NMR Spectroscopy: For a mono-substituted Schiff base, you should observe a singlet for the imine proton (Ar-CH=N), typically in the range of 8-9 ppm. The signals for the remaining NH₂ protons will also be present.
-
¹³C NMR Spectroscopy: The formation of an imine bond will result in a new signal for the imine carbon (C=N) in the 150-165 ppm region. The two nitrile carbons will also be visible.
-
Mass Spectrometry: This will provide the molecular weight of the synthesized compound, confirming the addition of the desired substituent to the DAMN core.[1]
Q3: What are some of the key applications of DAMN derivatives in drug development?
A: DAMN is a valuable building block for the synthesis of various heterocyclic compounds with therapeutic potential.[2][23] Its derivatives have been investigated for a range of biological activities. For example, Schiff bases derived from DAMN have been synthesized and evaluated as potential inhibitors of cruzain, an essential enzyme in the parasite that causes Chagas disease.[1][16][22][24] The versatility of DAMN allows for the creation of diverse molecular scaffolds, making it an important synthon in medicinal chemistry for the discovery of new therapeutic agents.[2][3][4]
Data & Protocols
Table 1: Typical Spectroscopic Data for a Mono-substituted DAMN Schiff Base Derivative
| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amine (N-H) | 3450 - 3300 | 5.0 - 7.0 (broad) | - |
| Nitrile (C≡N) | 2250 - 2200 | - | 115 - 120 |
| Imine (C=N) | 1630 - 1620 | 8.0 - 9.0 (singlet) | 150 - 165 |
| Aromatic (Ar-H) | 3100 - 3000 | 6.5 - 8.5 (multiplet) | 120 - 150 |
Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.
Protocol 1: General Procedure for the Synthesis of a Mono-substituted DAMN Schiff Base
-
Dissolve diaminomaleonitrile (1.0 mmol) in a suitable solvent (e.g., 15 mL of ethanol) in a round-bottom flask.[1]
-
Add the substituted aromatic aldehyde (1.0-1.1 mmol) to the solution.
-
If required, add a catalytic amount of glacial acetic acid (1-2 drops).[1]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]
-
Dry the purified product under vacuum and characterize by FT-IR, NMR, and mass spectrometry.
Visualizations
Diagram 1: General Reaction Scheme for Mono-substitution of DAMN
Caption: Synthesis of a mono-substituted Schiff base from DAMN and an aromatic aldehyde.
Diagram 2: Troubleshooting Flowchart for Low Yield in Schiff Base Synthesis
Caption: A decision tree for troubleshooting low yields in DAMN Schiff base synthesis.
References
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Material Safety Data Sheet - Diaminomaleonitrile, 98% - Cole-Parmer. (URL: [Link])
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - NIH. (URL: [Link])
-
Full article: Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. (URL: [Link])
-
Diaminomaleonitrile (1187-42-4) Applications in Pharma, Cosmetics, and Beyond. (URL: [Link])
-
Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships: Future Medicinal Chemistry - Taylor & Francis Online. (URL: [Link])
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers | ACS Omega. (URL: [Link])
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - MDPI. (URL: [Link])
-
Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships - Taylor & Francis Online. (URL: [Link])
-
The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF - ResearchGate. (URL: [Link])
-
Proposed mechanisms for the formation of purines from HCN. (a) Ferris and Orgel - ResearchGate. (URL: [Link])
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Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - ResearchGate. (URL: [Link])
-
Diaminomaleonitrile - Wikipedia. (URL: [Link])
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Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review - ResearchGate. (URL: [Link])
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2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. (URL: [Link])
-
ChemInform Abstract: Recent Developments in the Chemistry of Diaminomaleonitrile | Request PDF - ResearchGate. (URL: [Link])
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Chemo selective reactions of Diaminomaleonitrile (DAMN) in water - Longdom Publishing. (URL: [Link])
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2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed. (URL: [Link])
-
diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive - RSC Publishing. (URL: [Link])
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Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem - NIH. (URL: [Link])
-
Diaminomaleonitrile | C 4 H 4 N 4 | MD Topology | NMR | X-Ray. (URL: [Link])
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Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
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Feedback between Prebiotic Chemistry and Materials Science - YouTube. (URL: [Link])
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Technical Support Center: 2,3-Diamino-2-butenedinitrile (Diaminomaleonitrile)
This guide provides essential handling precautions, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Diamino-2-butenedinitrile (also known as diaminomaleonitrile or DAMN), CAS 1187-42-4. Our goal is to ensure your experiments are both safe and successful by combining technical accuracy with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or diaminomaleonitrile (DAMN), is an organic compound with the formula C₄H₄N₄.[1] It is structurally composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[1][2][3] Historically, it is known as a tetramer of hydrogen cyanide (HCN).[1] It serves as a versatile and important precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant in the pharmaceutical, dye, and pigment industries.[2][3][4] It has also been studied for its potential role in prebiotic chemistry and the origin of life.[1][2]
Q2: What are the primary hazards associated with this compound?
A2: This compound is classified as acutely toxic and must be handled with extreme care. The primary hazards are:
-
Toxic if Swallowed, in Contact with Skin, or if Inhaled. [5][6] Exposure can lead to serious illness or death.[7]
-
Potential for Cyanide Release: It may be metabolized in the body to cyanide, which can impair cellular respiration.[8][9] Always have a cyanide antidote kit available and be trained in its use when working with this and other cyanide-containing compounds.[9]
-
Irritation: It is irritating to the skin, eyes, and respiratory system.[7] Contact can cause redness, itching, and inflammation.[7]
Q3: What are the correct storage conditions for this compound?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Container: Store in a tightly sealed container to prevent exposure to air and moisture.[8][9]
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8][9]
-
Light Sensitivity: The compound is light-sensitive and should be stored in a dark place or in an amber vial to prevent degradation.[7][8][9]
Q4: The material in my bottle has darkened from a light yellow/brown to a much darker brown. What does this mean?
A4: The pure compound is often described as a white to light yellow or brown crystalline powder.[11] Darkening upon standing is a known issue and indicates potential decomposition or polymerization.[12] The compound is sensitive to prolonged exposure to air.[13] While slight color variation might be acceptable for some applications, significant darkening suggests reduced purity. This could introduce impurities into your reaction, leading to lower yields or unexpected side products. For high-purity applications, it is recommended to use material that has not significantly discolored or to purify the compound before use.
Troubleshooting and Experimental Workflow Guide
Problem: I need to weigh and transfer the solid compound. What is the safest way to do this?
Solution: Due to its high toxicity, especially via inhalation of dust, you must minimize exposure.[5][8]
-
Step 1: Engineering Controls: Always handle this solid inside a certified chemical fume hood or a glove box.[7] This is non-negotiable. Ensure ventilation is adequate to keep airborne levels below exposure limits.[7]
-
Step 2: Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[5][8] For handling larger quantities or where dust generation is unavoidable, consider respiratory protection (use a NIOSH-approved respirator).[8]
-
Step 3: Weighing: Use a draft shield on the analytical balance to prevent air currents from dispersing the powder. Handle the container and spatula carefully to avoid generating dust.
-
Step 4: Transfer: If transferring to a reaction flask, do so carefully within the fume hood. Use a powder funnel to minimize the chances of spillage.
-
Step 5: Cleanup: After transfer, decontaminate the spatula and any surfaces. Wipe the area with a damp cloth (e.g., dampened with alcohol) to collect any residual dust without making it airborne.[10] Dispose of contaminated wipes as hazardous waste. Always wash your hands thoroughly after handling.[5]
Problem: An accidental spill of the solid has occurred on the lab bench.
Solution: Immediate and correct response is crucial to prevent exposure.
-
Step 1: Evacuate and Alert: Clear the immediate area of all personnel to prevent further exposure.[5] Alert your colleagues and the lab supervisor.
-
Step 2: Assess and Secure: If the spill is large, increase the isolation distance.[13] Remove all ignition sources from the area.[5]
-
Step 3: PPE: Before cleaning, don the appropriate PPE, including respiratory protection, gloves, goggles, and a lab coat.[5]
-
Step 4: Containment & Cleanup:
-
DO NOT dry sweep the powder, as this will generate hazardous dust.[5]
-
Gently cover the spill with an absorbent material like sand or vermiculite.[5]
-
Alternatively, you can carefully dampen the solid spill material with alcohol (e.g., ethanol or isopropanol) to prevent dust from becoming airborne.[10]
-
Carefully sweep or scoop the dampened material into a designated, labeled container for hazardous waste disposal.[5][10]
-
-
Step 5: Decontamination: Use an absorbent paper dampened with alcohol to wipe up any remaining material.[10] Then, wash the contaminated surface with a strong soap and water solution.[10] All materials used for cleanup (gloves, wipes, etc.) must be sealed in a plastic bag for hazardous waste disposal.[10]
Problem: What are the immediate first aid measures in case of accidental exposure?
Solution: Speed is critical. All personnel using this chemical must be aware of these procedures and the location of safety equipment like emergency showers and eyewash stations.[9]
-
Inhalation: Immediately move the affected person to fresh air.[8][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration using a suitable mechanical device (DO NOT use mouth-to-mouth resuscitation).[8][9] Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[8][9] Do NOT induce vomiting.[9] Seek immediate medical attention.[5]
For all exposure routes, it is critical to call a poison center or physician immediately. [5]
Technical Data Summary
| Property | Value | Source |
| CAS Number | 1187-42-4 | [6][14] |
| Molecular Formula | C₄H₄N₄ | [1][14] |
| Molecular Weight | 108.10 g/mol | [1][6] |
| Appearance | Brown or light yellow to brown crystalline powder | [11][13] |
| Melting Point | 178-179 °C | [1][6] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Slightly soluble in water (5 g/L at 25 °C). Insoluble in benzene, acetone, xylene. | [3][11] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [5] |
Workflow Diagrams
References
-
2,3-Diaminomaleonitrile. (n.d.). Apollo Scientific. Retrieved January 16, 2026, from [Link]
-
Material Safety Data Sheet - Diaminomaleonitrile, 98%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]
-
Diaminomaleonitrile | C4H4N4. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
2,3-Diaminomaleonitrile | 1187-42-4. (n.d.). Apollo Scientific. Retrieved January 16, 2026, from [Link]
-
2,3-diamino-,(Z)-2-Butenedinitrile. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]
-
diaminomaleonitrile (hydrogen cyanide tetramer). (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
- Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile. (1971). Google Patents.
-
Diaminomaleonitrile. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 16, 2026, from [Link]
-
Diaminomaleonitrile. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Safety data sheet. (2021). Faggi Enrico S.P.A. Retrieved January 16, 2026, from [Link]
-
Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
2-Butenedinitrile, 2,3-diamino-, (2Z)-. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]
-
2,3-Diaminobut-2-enedinitrile Drug Information. (n.d.). PharmaCompass.com. Retrieved January 16, 2026, from [Link]
-
(2Z)-2,3-diamino-2-butenedinitrile. (2025). ChemSynthesis. Retrieved January 16, 2026, from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Novel Diaminomaleonitrile-Derived Kinase Inhibitors
Introduction: The Versatility of the Diaminomaleonitrile Scaffold
Diaminomaleonitrile (DAMN), a simple tetramer of hydrogen cyanide, has emerged from its origins as a molecule of prebiotic interest to become a cornerstone in modern synthetic chemistry.[1][2] Its electron-rich structure, featuring vicinal diamine and dinitrile functionalities, makes it an exceptionally versatile building block for a diverse array of heterocyclic compounds.[1][3] This inherent reactivity has positioned the DAMN scaffold as a "privileged" structure in drug discovery—a molecular framework that is capable of binding to multiple biological targets.[4] Recently, significant research has focused on DAMN-derived Schiff bases as potent inhibitors of protein kinases, a class of enzymes crucial in cellular signaling and frequently dysregulated in diseases like cancer.[5][6]
This guide provides an in-depth comparison of a novel class of DAMN-derived Schiff base kinase inhibitors against TAE-226, a known multi-kinase inhibitor. We will explore the synthesis, mechanism of action, and comparative performance, supported by experimental data and detailed protocols to provide researchers with a practical and authoritative overview.
The Novel Contender: DAMN Schiff Base Derivatives
The novel compounds discussed here are Schiff bases synthesized through the condensation of DAMN with various substituted aldehydes.[1] This reaction is typically a straightforward, one-pot synthesis, often refluxed in ethanol with a catalytic amount of acid, leading to high yields of the desired mono-condensed product.[1][5]
The proposed mechanism of action for these compounds as kinase inhibitors involves competitive binding to the ATP pocket of the kinase's catalytic domain.[7] The DAMN core and its associated substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5][8] Molecular docking studies have been instrumental in predicting these binding modes and guiding the rational design of more potent inhibitors.[5][9]
The Established Alternative: TAE-226 (Foretinib)
For comparison, we will use TAE-226, a well-characterized inhibitor that targets multiple tyrosine kinases, including Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration.[10][11] TAE-226 is known to anchor in the hinge region of the kinase domain, effectively blocking its signaling capabilities.[10] Its established profile makes it an excellent benchmark for evaluating the potency and selectivity of new kinase inhibitors.
Head-to-Head Comparison: Performance & Efficacy
The true measure of a novel inhibitor lies in its quantitative performance against an established standard. The following table summarizes the inhibitory activity (IC50) of representative novel DAMN derivatives against various kinases, compared with the benchmark inhibitor TAE-226.
| Compound ID | Target Kinase | IC50 (nM) | Target Cancer Cell Line | IC50 (nM) | Source(s) |
| Novel DAMN Derivative (Analog 13) | Cruzain* | 263 | - | - | [5][9][12] |
| Novel Diaminopyrimidine (A12) | FAK | - | A549 (Lung) | 130 | [10][11] |
| Novel Diaminopyrimidine (A12) | FAK | - | MDA-MB-231 (Breast) | 94 | [10][11] |
| Novel Diaminopyrimidine (B-Series) | FAK | 6 - 32 | - | - | [10] |
| TAE-226 (Benchmark) | FAK | 5.5 | Various | Potent | [10] |
Note: Cruzain is a cysteine protease, not a kinase, but the data for Analog 13 demonstrates the potent inhibitory activity achievable with the DAMN scaffold. The diaminopyrimidine derivatives are structurally related and provide a more direct comparison for anticancer activity targeting kinases like FAK.[5][10]
Visualizing the Science: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the inhibitor's mechanism and the experimental process for its characterization.
Caption: Workflow from synthesis to biological evaluation.
Caption: Competitive inhibition at the kinase ATP-binding site.
Experimental Protocols for Validation
A critical component of drug discovery is the robust and reproducible biological assay.[13] Here, we provide a generalized, foundational protocol for determining the in vitro inhibitory activity of a novel compound against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on assays that quantify kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[14]
Objective: To determine the IC50 value of a novel DAMN derivative against a specific protein kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Novel DAMN derivative (test compound), dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettor
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Perform serial dilutions of the DAMN derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Causality Explanation: A wide concentration range is essential to generate a full dose-response curve, which is necessary for accurate IC50 calculation.
-
-
Reaction Setup (Pre-incubation):
-
In the wells of the microplate, add 5 µL of the diluted test compounds, positive control, or negative control (DMSO only).
-
Add 10 µL of the kinase enzyme solution (diluted in assay buffer) to all wells.
-
Gently mix the plate and incubate for 10-30 minutes at room temperature.
-
Causality Explanation: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.[15]
-
-
Initiation of Kinase Reaction:
-
Prepare a Reaction Mixture containing ATP and the kinase substrate at their optimal concentrations (typically near the Km for each).
-
Add 5 µL of this Reaction Mixture to each well to start the reaction.
-
Mix the plate and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
-
Termination and Signal Generation:
-
Following the kinase reaction, add the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Causality Explanation: Removing unconsumed ATP is crucial because its presence would interfere with the subsequent light-generating reaction, leading to high background signal.[14]
-
-
Luminescence Detection:
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence intensity of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of light generated is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (potent inhibitor) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion and Future Outlook
The diaminomaleonitrile scaffold continues to prove its value as a privileged structure in medicinal chemistry. Novel derivatives, particularly Schiff bases, demonstrate potent biological activity and are synthetically accessible.[5][12] While direct comparisons show that highly optimized compounds like TAE-226 still set a high benchmark for FAK inhibition, the DAMN-derived diaminopyrimidines show promising anticancer activity in the nanomolar range.[10]
The key advantages of the DAMN platform lie in its synthetic tractability and the potential for extensive structure-activity relationship (SAR) studies. By modifying the aldehyde component used in the synthesis, researchers can systematically tune the compound's steric and electronic properties to optimize potency and selectivity for specific kinase targets.[5] Future work will likely focus on expanding the diversity of these derivatives and conducting broader kinase profiling to identify compounds with unique selectivity profiles, potentially leading to therapies with fewer off-target effects.[13]
References
-
de Oliveira, A. S., Mello, L. d., Ogihara, C. A., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry, 13(24), 2167-2183. [Link]
-
Taylor & Francis Online. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry, 13(24). [Link]
-
PubMed. (2021). Diaminomaleonitrile derivatives as new potential antichagasic compounds: a study of structure-activity relationships. Future Medicinal Chemistry, 13(24), 2167-2183. [Link]
-
ResearchGate. (2021). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Request PDF. [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Wikipedia. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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A Senior Application Scientist's Guide to Diaminomaleonitrile (DAMN) Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of key intermediates is paramount. Diaminomaleonitrile (DAMN), a structurally simple yet functionally rich C4H4N4 molecule, stands as a critical precursor for a vast array of heterocyclic compounds, including purines, pyrazines, and imidazoles.[1][2][3] Its pivotal role in the synthesis of pharmaceuticals, agrochemicals, and dyes underscores the importance of selecting an appropriate synthetic route tailored to the specific needs of the laboratory or production facility.[2]
This guide provides an in-depth comparative analysis of the most prevalent methods for synthesizing diaminomaleonitrile. We will delve into the mechanistic intricacies, practical considerations, and performance metrics of each route, offering the field-proven insights necessary to make informed decisions in your synthetic endeavors.
The Significance of Diaminomaleonitrile
Diaminomaleonitrile, the tetramer of hydrogen cyanide (HCN), is a versatile building block in organic synthesis.[1][4] Its two amino and two nitrile groups attached to a central alkene backbone provide a reactive scaffold for the construction of complex molecular architectures.[2] Beyond its utility in industrial chemistry, DAMN has been a subject of interest in prebiotic chemistry, with theories suggesting its potential role in the abiogenesis of nucleobases on early Earth.[4]
Comparative Overview of Synthesis Methods
The choice of a synthetic pathway to DAMN is often a trade-off between efficiency, safety, and scalability. Here, we compare the three most common methods:
| Parameter | Base-Catalyzed HCN Tetramerization | From Aminomalononitrile | From Acetone Cyanohydrin |
| Primary Reactant | Hydrogen Cyanide (HCN) | Aminomalononitrile p-toluenesulfonate | Acetone Cyanohydrin |
| Reported Yield | 25-71% (highly condition-dependent) | 22-26% | 83-88% |
| Purity (Crude) | Variable, often contains polymeric byproducts | Good, precipitates from reaction | Good |
| Scalability | High (industrial standard) | Lab-scale, potential for scale-up | Good, amenable to larger scale |
| Safety Concerns | Extreme toxicity of HCN | Moderate, potential HCN evolution | High, toxic precursor, potential HCN evolution |
| Key Advantages | Low-cost starting material, established industrial process | Avoids direct handling of HCN gas | High yield, avoids direct handling of HCN gas |
| Key Disadvantages | Extreme hazard of HCN, byproduct formation | Lower yield, multi-step precursor synthesis | Use of toxic cyanohydrin, requires careful control |
Method 1: Base-Catalyzed Tetramerization of Hydrogen Cyanide
This is the most direct and historically significant method for the industrial production of DAMN. The reaction involves the base-catalyzed oligomerization of four molecules of hydrogen cyanide.
Reaction Mechanism and Rationale
The reaction is initiated by a cyanide ion, which acts as a nucleophile, attacking the carbon of another HCN molecule. This process continues, building up the carbon chain until the tetrameric diaminomaleonitrile is formed. The choice of a basic catalyst is critical, as it generates the initial cyanide anion (CN-) necessary to start the polymerization cascade. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed to solubilize the reactants and intermediates, facilitating the reaction.[5]
Caption: Base-catalyzed tetramerization of HCN to DAMN.
Performance and Practical Considerations
While utilizing an inexpensive and readily available starting material, this method's primary drawback is the extreme toxicity of hydrogen cyanide.[5] Yields can be variable, ranging from 25% to over 70%, and are highly dependent on the catalyst, solvent, temperature, and reaction time.[5][6] A significant challenge is the formation of black, polymeric byproducts, which can complicate purification.
Experimental Protocol: Base-Catalyzed HCN Tetramerization
Caution: This procedure involves the use of extremely toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Reaction Setup: In a 200 mL pressure-resistant glass vessel, add 100 mL of dimethylformamide (DMF).
-
Addition of Reactants: To the DMF, add 31.6 g of hydrogen cyanide (HCN) and 5.0 g of sodium cyanide (NaCN).
-
Reaction: Seal the vessel and heat to 70°C for 4 hours.
-
Workup: After the reaction, cool the vessel and carefully vent any residual pressure. The crude product, often a black mixture, is then subjected to purification.
-
Purification: The crude product can be purified by recrystallization from water or isopropanol.[5]
Method 2: Synthesis from Aminomalononitrile
For laboratory-scale synthesis where the direct handling of HCN is undesirable, the use of aminomalononitrile p-toluenesulfonate offers a safer alternative.[7] This method involves the cyanation of aminomalononitrile.
Reaction Mechanism and Rationale
In this procedure, the aminomalononitrile salt is treated with an excess of sodium cyanide in an aqueous medium. The cyanide ion acts as a nucleophile, attacking the aminomalononitrile to form diaminomaleonitrile, which precipitates from the reaction mixture. The use of the p-toluenesulfonate salt of aminomalononitrile provides a stable, crystalline starting material that is easier to handle than the free base.
Caption: Synthesis of DAMN from aminomalononitrile.
Performance and Practical Considerations
This method provides a convenient and safer laboratory preparation of DAMN, with reported yields in the range of 22-26%.[7] The product precipitates from the reaction mixture, simplifying the initial isolation. However, the multi-step synthesis of the aminomalononitrile precursor adds to the overall complexity and may impact the overall yield and cost-effectiveness for larger-scale production.
Experimental Protocol: Synthesis from Aminomalononitrile p-toluenesulfonate
Caution: This procedure can evolve hydrogen cyanide and must be performed in a well-ventilated fume hood.
-
Preparation: In a flask cooled to 0°C, prepare a stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water.
-
Reaction: Add a solution of 10.0 g of sodium cyanide in 30 mL of ice water to the suspension.
-
Isolation: One minute after the addition of sodium cyanide, collect the precipitated product by filtration and wash with 20 mL of ice water.
-
Purification: Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon, stir, and filter the hot solution rapidly through Celite. The product crystallizes upon cooling.
-
Final Product: Collect the white needles by filtration and wash with 10 mL of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%).[7]
Method 3: Synthesis from Acetone Cyanohydrin
This method provides a high-yield synthesis of DAMN while also avoiding the direct handling of HCN gas. Acetone cyanohydrin serves as an in-situ source of cyanide.
Reaction Mechanism and Rationale
Acetone cyanohydrin, in the presence of a base, can exist in equilibrium with acetone and hydrogen cyanide.[8] In this one-pot reaction, four molecules of acetone cyanohydrin react in the presence of a catalyst, such as sodium cyanide or triethylamine, to form one molecule of diaminomaleonitrile and four molecules of acetone. The reaction is driven forward by the formation of the stable DAMN product. The use of a catalyst is crucial to facilitate the release of cyanide from the cyanohydrin and initiate the tetramerization process.
Caption: Synthesis of DAMN from acetone cyanohydrin.
Performance and Practical Considerations
This method offers significantly higher yields, with reports of 83-88%.[9] It is a more scalable and potentially more cost-effective alternative to the aminomalononitrile route for larger quantities. However, acetone cyanohydrin is itself a toxic compound that can readily release HCN, so appropriate safety precautions are still necessary.[10][11]
Experimental Protocol: Synthesis from Acetone Cyanohydrin
Caution: Acetone cyanohydrin is toxic and can release hydrogen cyanide. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In an autoclave, add 10 g of sodium cyanide to 130 mL of acetone cyanohydrin.
-
Addition of Co-catalyst: Add 6.54 g of methanethiol to the mixture.
-
Reaction: Stir the solution at 60°C for 2 hours. The solution will turn orange.
-
Workup: Neutralize the excess acetone cyanohydrin by adding a soda solution.
-
Isolation: Filter the solution and evaporate the solvent to yield an orange-yellow solid. The reported yield is approximately 88%.[9]
Purification and Characterization
Regardless of the synthetic method, the crude diaminomaleonitrile often requires purification. Recrystallization is a common method, with solvents such as water, isopropanol, or isobutyl alcohol being effective.[5][7] For industrial-scale purification, extraction methods have also been developed.[12]
The identity and purity of the synthesized DAMN can be confirmed by standard analytical techniques:
-
Melting Point: 178–179 °C[2]
-
¹H NMR (DMSO-d6): A broad singlet corresponding to the amine protons.
-
IR (KBr): Characteristic peaks for N-H stretching (amines) and C≡N stretching (nitriles).
Conclusion and Recommendations
The choice of the optimal synthesis method for diaminomaleonitrile is a critical decision that depends on the scale of the synthesis, available safety infrastructure, and economic considerations.
-
For large-scale industrial production , the base-catalyzed tetramerization of hydrogen cyanide remains the most economically viable route, despite the significant safety challenges associated with handling HCN.
-
For safer, laboratory-scale synthesis , the synthesis from aminomalononitrile p-toluenesulfonate is a reliable and well-documented procedure, providing a good balance of safety and accessibility.
-
For a high-yield, scalable alternative that avoids direct HCN handling , the synthesis from acetone cyanohydrin presents a compelling option, offering excellent yields and a more straightforward procedure than the aminomalononitrile route.
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Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. [Link]
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The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (2022). ACS Omega. [Link]
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The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate. [Link]
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Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (2022). National Institutes of Health. [Link]
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A Comparative Guide to Kinetic Analysis of Diaminomaleonitrile (DAMN) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a cornerstone molecule in both prebiotic chemistry and modern organic synthesis.[1][2] Its unique structure, featuring two amino and two nitrile groups on a central alkene, makes it a highly versatile precursor for a vast array of heterocyclic compounds, including purines, pyrimidines, and imidazoles.[2][3][4] The study of its reaction kinetics is crucial for understanding mechanistic pathways, optimizing synthetic yields for pharmaceutical and agrochemical intermediates, and exploring its role in the origins of life.[1][4]
This guide provides a comparative analysis of the primary analytical techniques used to monitor the kinetics of DAMN reactions. We will delve into the principles, experimental protocols, and data analysis for UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights to help you select the optimal method for your research objectives.
The Challenge of Monitoring DAMN Reactions
The reactivity of DAMN presents unique challenges and opportunities for kinetic analysis. Its multiple functional groups can lead to complex reaction networks, including cyclizations, polymerizations, and reactions with electrophiles like aldehydes.[3][5][6] Furthermore, DAMN and its derivatives are often chromophoric, and reaction conditions can influence the formation of multiple products or intermediates.[5] Selecting the right analytical tool is therefore paramount to generating reliable and insightful kinetic data. A study on the solvothermal polymerization of DAMN, for instance, successfully employed a combination of UV-Vis, HPLC, and gravimetry to monitor monomer consumption and polymer formation.[5][7]
UV-Visible Spectroscopy: The High-Throughput Screening Tool
Principle of Operation
UV-Visible spectroscopy is a powerful technique for monitoring reactions that involve a change in the electronic structure of the molecules.[8] It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[8] Since DAMN and many of its heterocyclic products possess conjugated systems, they often exhibit strong UV-Vis absorbance, allowing for real-time tracking of their concentration changes.[8][9]
Experimental Protocol: Pseudo-First-Order Kinetics of DAMN with an Aldehyde
-
Wavelength Scan: Obtain the UV-Vis absorption spectrum of the starting material (DAMN) and the expected final product (e.g., the monoimine Schiff base) to identify the wavelength of maximum absorbance (λ_max) where the product absorbs strongly and the reactant's absorbance is minimal.[9]
-
Reagent Preparation: Prepare a stock solution of DAMN in a suitable solvent (e.g., methanol). Prepare a series of aldehyde solutions at concentrations at least 10-fold greater than the DAMN concentration to ensure pseudo-first-order conditions.
-
Kinetic Run:
-
Place a cuvette with the DAMN solution in a temperature-controlled spectrophotometer.
-
Inject the excess aldehyde solution into the cuvette, start the timer and data acquisition simultaneously.
-
Record the absorbance at the predetermined λ_max at regular time intervals until the reaction reaches completion (i.e., the absorbance becomes stable).[9]
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Assuming the reaction A -> B, the concentration of B at any time t is proportional to (A_t - A_0), and at infinity is proportional to (A_∞ - A_0).
-
Plot ln(A_∞ - A_t) versus time. The slope of this line will be -k', where k' is the pseudo-first-order rate constant.[10]
-
Repeat the experiment with different excess concentrations of the aldehyde to determine the true rate constant and the order of the reaction with respect to the aldehyde.[11]
-
Data Presentation
| Parameter | UV-Vis Spectroscopy |
| Principle | Measures change in absorbance of chromophores |
| Data Output | Absorbance vs. Time |
| Pros | - Cost-effective and widely available- Simple setup- Enables continuous, real-time monitoring- High throughput for screening conditions |
| Cons | - Provides no structural information- Prone to interference from spectral overlap of reactants, intermediates, and products- Requires a chromophoric change during the reaction |
Experimental Workflow for UV-Vis Kinetic Analysis
Caption: Workflow for a typical time-course NMR spectroscopy experiment.
High-Performance Liquid Chromatography (HPLC): Precision for Complex Mixtures
Principle of Operation
HPLC is a powerful separation technique that is ideal for monitoring reactions in complex mixtures where spectroscopic methods might fail due to signal overlap. [12]For kinetic analysis, the reaction mixture is sampled at various time points, the reaction is quenched, and the sample is injected into the HPLC. The components are separated on a column and detected (commonly by a UV-Vis detector), generating a chromatogram where the area under each peak is proportional to the concentration of that component. [13] Experimental Protocol: Analyzing DAMN Polymerization
-
Method Development: Develop an HPLC method that can effectively separate the DAMN monomer from oligomers and the final polymer product. This involves selecting the appropriate column, mobile phase, and detector wavelength.
-
Reaction Setup: Set up the polymerization reaction in a thermostated vessel.
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (t=0, 5, 10, 30 mins, etc.), withdraw a small, precise aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a cold solvent or a solution containing a reaction inhibitor. This step is critical to stop the reaction and ensure the measured concentrations reflect the specific time point.
-
-
HPLC Analysis:
-
Inject each quenched sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak area for the DAMN monomer (and any other species of interest) in each chromatogram.
-
Create a calibration curve by injecting known concentrations of DAMN to correlate peak area with concentration. [14] * Plot the calculated concentration of DAMN versus time and use the appropriate integrated rate law to determine the kinetic parameters. [12] Data Presentation
-
| Parameter | HPLC |
| Principle | Physical separation of components followed by detection |
| Data Output | Concentration vs. Time for separated species |
| Pros | - Excellent for complex mixtures with multiple products or side-reactions<[12]br>- High sensitivity and selectivity- Can be coupled with Mass Spectrometry (HPLC-MS) for definitive identification |
| Cons | - Not a real-time, continuous method- Requires reaction quenching, which can introduce errors- Method development can be time-consuming |
Experimental Workflow for HPLC Kinetic Analysis
Caption: Workflow for a typical HPLC-based kinetics experiment.
Comparative Analysis & Method Selection
Choosing the right technique requires balancing the need for information with practical constraints like sample complexity, reaction speed, and available equipment.
Master Comparison Table
| Feature | UV-Vis Spectroscopy | NMR Spectroscopy | HPLC |
| Information Richness | Low (Concentration only) | High (Structure & Concentration) | Medium (Concentration & Retention Time) |
| Real-Time Monitoring | Yes (Continuous) | Possible, often discrete | No (Requires quenching) |
| Sensitivity | Moderate to High | Low | High to Very High |
| Selectivity | Low (Prone to overlap) | High (Structurally specific) | Very High (Physical separation) |
| Sample Complexity | Best for simple, clean reactions | Good for moderately complex mixtures | Excellent for very complex mixtures |
| Throughput | High | Low to Medium | Low |
| Cost (Instrument) | Low | High | Medium to High |
| Expertise Required | Low | High | Medium |
Expert Insights & Decision Logic
Your choice of method should be guided by the specific questions you are asking about the DAMN reaction.
-
For initial screening and determining pseudo-first-order rate constants in a simple system (e.g., DAMN + one reactant -> one major product): UV-Vis spectroscopy is the most efficient choice due to its speed and simplicity. [8]* When you need to unambiguously identify intermediates, quantify multiple products simultaneously, or elucidate a complex reaction mechanism: NMR spectroscopy is indispensable. [15]Its ability to provide a complete structural snapshot of the reaction mixture over time is unmatched.
-
If you are analyzing a complex reaction mixture where products and reactants have similar spectral properties or when analyzing low-concentration species: HPLC is the superior method. [12]Its separatory power ensures that you are quantifying the correct analyte without interference. [16] Decision-Making Workflow
Caption: Decision tree for selecting a kinetic analysis method.
References
- Gierczyk, B. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
- Jerschow, A., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
- PharmTech. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Martin-Gomis, L., et al. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega.
- Martin-Gomis, L., et al. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. NIH.
- Herrerías, C. I., et al. (n.d.). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC - NIH.
- LibreTexts. (2022). NMR Spectroscopy. Chemistry LibreTexts.
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- Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd.
- May, S. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry - ACS Publications.
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- Ovchinnikov, V. V., et al. (2013). Synthesis and kinetics of the cyclization of 3-(dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles. Chemistry of Heterocyclic Compounds.
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- BenchChem. (2025). A Comparative Guide to the Reactivity of Aminomalononitrile and Other HCN Oligomers.
- Ben's Chem Videos. (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4. YouTube.
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A Comparative Crystallographic Guide to 2,3-Diamino-2-butenedinitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry and materials science, 2,3-diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (DAMN), stands out as a versatile and foundational building block.[1][2][3] Its unique molecular architecture, featuring a central carbon-carbon double bond flanked by two amino and two nitrile groups, provides a rich platform for the synthesis of a diverse array of heterocyclic compounds and functional materials.[1][4] This guide provides an in-depth comparative analysis of the X-ray crystallography of DAMN and its derivatives, with a particular focus on Schiff base derivatives. We will explore the subtle yet significant structural modifications that arise from derivatization and how these changes, in turn, influence the material's properties and potential applications. This analysis is grounded in experimental data and aims to provide researchers with the insights necessary to rationally design and synthesize novel DAMN-based compounds with tailored functionalities.
The Power of X-ray Crystallography: From Molecular Structure to Material Properties
X-ray crystallography is an indispensable analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate crucial structural information, including bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. This atomic-level understanding is paramount for establishing robust structure-property relationships, a cornerstone of modern drug discovery and materials science.[6]
The journey from a powdered solid to a refined crystal structure is a multi-step process that demands precision and expertise. The diagram below outlines the typical workflow for the X-ray crystallographic analysis of a small organic molecule like a DAMN derivative.
Caption: A typical workflow for the X-ray crystallographic analysis of a small organic molecule.
A Comparative Look at the Crystal Structures: DAMN vs. Its Schiff Base Derivatives
The true power of X-ray crystallography in the context of DAMN and its derivatives lies in the ability to perform comparative analyses. By examining the crystal structures of the parent DAMN molecule and its various derivatives, we can gain a deep understanding of how chemical modifications impact the supramolecular assembly and, consequently, the material's properties.
The Parent Molecule: this compound (DAMN)
A foundational study by Penfold and Lipscomb provided the definitive crystal structure of DAMN, confirming its diaminomaleonitrile configuration.[7] The key crystallographic parameters are summarized in the table below. The crystal structure is characterized by a network of hydrogen bonds, where each amino group acts as a donor to two nitrile groups and as an acceptor to another amino group.[7]
Schiff Base Derivatives: Modifying the Core Structure
The formation of Schiff bases by reacting the amino groups of DAMN with aldehydes introduces significant structural and electronic perturbations. This derivatization is a common strategy to tune the optical and electronic properties of DAMN-based materials.[8][9][10]
The introduction of aromatic rings, as in the case of Schiff bases derived from substituted benzaldehydes, can lead to the formation of π-π stacking interactions, which play a crucial role in the crystal packing and can influence the material's electronic properties.[8] The nature and position of substituents on the aromatic ring can further modulate these interactions.[11][12]
Below is a comparative table of the crystallographic data for DAMN and a representative Schiff base derivative.
| Parameter | This compound (DAMN)[7] | N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine)[8] | 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile[13] |
| Formula | C₄H₄N₄ | C₂₄H₁₈N₂ | C₁₇H₁₇N₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 6.44 | 8.7095 | 9.4347 |
| b (Å) | 18.24 | 13.3084 | 15.6392 |
| c (Å) | 5.22 | 8.1167 | 11.0939 |
| β (°) ** | 122.0 | 108.652 | 100.215 |
| Volume (ų) ** | 518.5 | 891.39 | 1611.0 |
| Z | 4 | 2 | 4 |
Note: This table presents a selection of crystallographic data for comparative purposes. For complete crystallographic information, please refer to the cited literature.
The data clearly illustrates that even though the crystal system and space group may remain the same, the unit cell dimensions and volume change significantly upon derivatization, reflecting the altered molecular size, shape, and intermolecular interactions.
Experimental Protocol: Synthesis and Crystallization of a Representative Schiff Base Derivative
To provide a practical context, we outline a detailed, self-validating protocol for the synthesis and crystallization of a Schiff base derivative of DAMN, specifically (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine), suitable for single-crystal X-ray diffraction analysis. The causality behind each experimental choice is explained to ensure reproducibility and a deeper understanding of the process.
Part 1: Synthesis
Objective: To synthesize the Schiff base by condensation of 1,5-diaminonaphthalene and benzaldehyde.
Materials:
-
1,5-Diaminonaphthalene (9.79 mmol)
-
Benzaldehyde (19.6 mmol)
-
Diethyl ether (30 mL)
-
Acetone (for washing)
Procedure:
-
Dissolution: Dissolve 1,5-diaminonaphthalene (9.79 mmol) and benzaldehyde (19.6 mmol) in 30 mL of diethyl ether in a round-bottom flask. The choice of diethyl ether as a solvent is due to its ability to dissolve the reactants while allowing the product to precipitate upon formation, thus driving the reaction to completion.
-
Reaction: Stir the mixture continuously at room temperature for six days. The extended reaction time at room temperature is a gentle method to ensure complete condensation and minimize the formation of byproducts that can occur at elevated temperatures.
-
Isolation: A pale yellow precipitate will form. Isolate the precipitate by vacuum filtration.
-
Washing: Wash the precipitate several times with acetone to remove any unreacted starting materials and soluble impurities. Acetone is chosen for its ability to dissolve the starting materials more readily than the product.
-
Drying: Air-dry the purified product. The final product is (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine).
Part 2: Single Crystal Growth
Objective: To grow single crystals of the synthesized Schiff base suitable for X-ray diffraction.
Method: Slow evaporation. This is a common and effective method for growing high-quality single crystals of organic compounds.
Procedure:
-
Saturated Solution: Prepare a saturated solution of the purified Schiff base in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical and often requires screening of several options to find one that provides good solubility at a slightly elevated temperature and allows for slow, controlled crystallization upon cooling or evaporation.
-
Slow Evaporation: Place the solution in a loosely covered vial or beaker in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration of the solute, leading to the formation of well-ordered crystals.
-
Crystal Harvesting: Carefully harvest the resulting single crystals.
Structure-Property Relationships: The Impact of Molecular Architecture
The detailed structural information obtained from X-ray crystallography is instrumental in understanding and predicting the properties of DAMN and its derivatives.
Hydrogen Bonding and Crystal Packing
In the parent DAMN molecule, the extensive network of N-H···N hydrogen bonds dictates the crystal packing.[7] Upon formation of Schiff bases, the number of hydrogen bond donors is reduced, and other intermolecular forces, such as π-π stacking and van der Waals interactions, become more influential in determining the crystal structure. The nature of the substituents introduced via the aldehyde can be strategically chosen to control these interactions and, consequently, the solid-state properties. For example, introducing electron-donating or withdrawing groups can alter the electronic properties and influence the packing motif.[10][11]
The diagram below illustrates the key intermolecular interactions that can be present in the crystal structures of DAMN and its derivatives.
Caption: Key intermolecular interactions influencing the properties of DAMN and its derivatives.
Fluorescence and Non-linear Optical Properties
Many DAMN-derived Schiff bases exhibit interesting photophysical properties, including fluorescence.[8] The extent of π-conjugation, the presence of donor-acceptor moieties, and the molecular conformation in the solid state, all of which are elucidated by X-ray crystallography, are key factors that govern their emission characteristics. For instance, the planarity of the molecule and the degree of intermolecular π-π overlap can significantly affect the fluorescence quantum yield and emission wavelength.
Conclusion and Future Directions
This guide has provided a comparative crystallographic overview of this compound and its Schiff base derivatives. The experimental data and protocols presented herein underscore the importance of X-ray crystallography in understanding the intricate relationship between molecular structure and material properties. The ability to precisely control the solid-state architecture of these compounds through synthetic modifications opens up exciting avenues for the rational design of novel materials for applications in organic electronics, sensing, and pharmaceuticals. Future research in this area will likely focus on the synthesis of more complex derivatives with tailored functionalities and the use of advanced crystallographic techniques to study their dynamic behavior and response to external stimuli.
References
-
Penfold, B. R., & Lipscomb, W. N. (1961). The molecular and crystal structure of hydrogen cyanide tetramer (diaminomaleonitrile). Acta Crystallographica, 14(6), 589-596. [Link]
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PubChem. (n.d.). Diaminomaleonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. (2000). Dyes and Pigments, 45(3), 229-238. [Link]
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de Oliveira, M. F., de Mello, T. R., Ogihara, C. A., et al. (2021). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry, 13(24), 2145-2162. [Link]
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Structures of diaminomaleonitrile (1) and diaminofumaronitrile (2). (2024). ResearchGate. [Link]
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Wikipedia contributors. (2023, December 12). Diaminomaleonitrile. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
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Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 1536–1545. [Link]
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Yang, J., Li, H., Liu, Y., & Wang, Y. (2016). Asymmetric Schiff Bases Derived from Diaminomaleonitrile and Their Metal Complexes. Journal of Molecular Structure, 1106, 242-258. [Link]
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Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. (2020). CrystEngComm, 22(3), 445-455. [Link]
-
PharmaCompass. (n.d.). 2,3-Diaminobut-2-enedinitrile. Retrieved from [Link]
-
Thompson, H. W., & Skerrett, N. P. (1996). Coordination Compounds of Schiff-Base Ligands Derived from Diaminomaleonitrile (DMN): Mononuclear, Dinuclear, and Macrocyclic Derivatives. Inorganic Chemistry, 35(18), 5283–5292. [Link]
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Singh, R. K., & Singh, N. (2019). diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive. RSC Advances, 9(55), 32098-32113. [Link]
-
ChemBK. (n.d.). 2,3-diamino-,(Z)-2-Butenedinitrile. Retrieved from [Link]
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a) Crystal structure of the tetragonal phase of HCN (space group I4mm),... (n.d.). ResearchGate. [Link]
-
Rose, J. P., & Wang, B. C. (2001). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 8(12), 1465–1474. [Link]
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Lian, Z. Y., & Wu, W. N. (2023). Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, C17H17N5. Zeitschrift für Kristallographie-New Crystal Structures, 238(2), 333-335. [Link]
-
Wikipedia contributors. (2024, January 12). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. (2020). ResearchGate. [Link]
-
Maciej-Hübner, Z., et al. (2022). Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. Molecules, 27(12), 3844. [Link]
-
PubChem. (n.d.). 2,3-Diaminoterephthalonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chromatographic Analysis of Diaminomaleonitrile (DAMN) Reaction Mixtures
In the synthesis of novel therapeutics and complex organic molecules, the precise analysis of reaction mixtures is not merely a quality control step; it is a critical component of process optimization, yield determination, and impurity profiling. Diaminomaleonitrile (DAMN), a versatile C4H4N4 synthon, serves as a crucial building block for a wide array of heterocyclic compounds, including purines and pyrazines.[1] Its origins as a tetramer of hydrogen cyanide also make it a molecule of significant interest in prebiotic chemistry.[2] Given its reactivity and the potential for side reactions, a robust analytical strategy is paramount for any researcher working with DAMN.
This guide provides an in-depth comparison of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the analysis of DAMN reaction mixtures. We will move beyond procedural lists to explore the underlying principles, helping you select and implement the most effective method for your specific analytical goals.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification and Purity Assessment
For accurate quantification of DAMN and the resolution of non-volatile impurities, HPLC is the undisputed method of choice. Its high resolving power and sensitivity make it ideal for the analysis of polar, non-volatile compounds like DAMN.
Causality of Method Selection: Why Reverse-Phase HPLC?
DAMN is a polar molecule. In reverse-phase (RP) chromatography, we utilize a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. The principle is straightforward: polar analytes, like DAMN, have a weak affinity for the non-polar column and will elute relatively quickly, while non-polar impurities will be retained longer. This allows for an effective separation based on polarity. An acidic modifier (e.g., phosphoric or formic acid) is often added to the mobile phase to protonate silanol groups on the stationary phase, which prevents peak tailing and ensures sharp, symmetrical peaks for basic compounds like DAMN.
Validated Experimental Protocol: Isocratic RP-HPLC with UV Detection
This protocol is adapted from established methods for the quantification of DAMN in solvothermal polymerization reactions.[3][4]
Objective: To quantify the concentration of DAMN in a reaction mixture and separate it from key isomers and byproducts.
Instrumentation & Reagents:
-
HPLC system with a quaternary pump and a photodiode array (PDA) or UV detector.
-
C18 Reverse-Phase Column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm).
-
Acetonitrile (MeCN), HPLC Grade.
-
Deionized Water, HPLC Grade.
-
Formic Acid or Phosphoric Acid.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 20:80 (v/v) Acetonitrile:Water. For mass spectrometry (MS) compatibility, acidify with 0.1% formic acid. Otherwise, 0.1% phosphoric acid can be used for improved peak shape.[5]
-
Sample Preparation: Dilute an aliquot of the reaction mixture 1:1 with acetonitrile. For example, mix 500 µL of the raw reaction solution with 500 µL of MeCN.
-
Centrifugation: Centrifuge the diluted sample to precipitate any polymers or insoluble matter. This is a critical step to protect the HPLC column from clogging.
-
Injection: Inject 3-5 µL of the supernatant onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 296 nm, the maximum absorption wavelength for DAMN.[3]
-
Run Time: 11-15 minutes.
-
-
Quantification: Generate a calibration curve using standards of known DAMN concentration (e.g., 1-100 ppm) to quantify the amount of unreacted DAMN in the samples.
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis of DAMN by RP-HPLC.
Performance and Critical Limitations
This HPLC method provides excellent linearity and reproducibility for DAMN quantification. However, it is crucial to understand its limitations for a trustworthy analysis:
-
Co-elution: The trans-isomer of DAMN, diaminofumaronitrile (DAFN), has been shown to have the exact same retention time and UV absorbance as DAMN under these conditions.[3][4] Therefore, this method quantifies DAMN + DAFN. If DAFN is a potential byproduct (e.g., in photochemical reactions), this method alone cannot distinguish between them.
-
Poor Detection of Oxidation Products: Diiminosuccinonitrile (DISN), a potential oxidation product of DAMN, exhibits very low absorbance at 296 nm and is not reliably detected or quantified by this method.[3][4]
Gas Chromatography (GC): A Complementary Tool for Volatile Byproducts
GC separates compounds based on their volatility and interaction with the column's stationary phase. Due to its high boiling point and polarity, DAMN itself is not suitable for direct GC analysis without derivatization, as it would likely decompose in the heated injection port.
The True Role of GC: Impurity Identification by GC-MS
The strength of GC in this context lies in its coupling with Mass Spectrometry (GC-MS) to identify volatile byproducts of DAMN hydrolysis or oxidation.[3][4] This is not a method for analyzing DAMN, but for characterizing the full reaction profile.
General Protocol: GC-MS for Volatile Impurity Analysis
Objective: To identify volatile side products in a DAMN reaction mixture.
Methodology:
-
Sample Preparation: The sample may be analyzed directly via headspace injection if the byproducts are highly volatile. Alternatively, a liquid-liquid extraction of the reaction mixture with a non-polar solvent (e.g., dichloromethane) can be performed to isolate less polar, volatile components.
-
Injection: Inject 1 µL of the extract or headspace sample into the GC-MS.
-
Chromatographic Conditions:
-
Column: A standard, non-polar column such as an HP-5MS is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used, starting at a low temperature (e.g., 40 °C) and ramping up to a high temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.
-
-
Detection: The mass spectrometer is operated in full-scan mode to acquire mass spectra for all eluting peaks.
-
Identification: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the unknown compounds.
GC-MS Workflow Diagram
Caption: Workflow for volatile byproduct identification using GC-MS.
Thin-Layer Chromatography (TLC): Rapid, At-the-Bench Reaction Monitoring
TLC is an invaluable tool for the rapid, qualitative assessment of a reaction's progress. It is fast, inexpensive, and allows for the simultaneous analysis of multiple samples, making it perfect for determining the point of reaction completion.[6][7]
Causality of Method Selection: Why Silica Gel TLC?
Silica gel is a highly polar stationary phase. Using a mobile phase of intermediate polarity (e.g., a mixture of ethyl acetate and hexanes), we can achieve a good separation. Non-polar compounds will travel up the plate quickly with the solvent front (high Rf value), while highly polar compounds will interact strongly with the silica and move very little (low Rf value). DAMN, being polar, will have a relatively low to moderate Rf value, allowing for clear visualization of its consumption as the reaction proceeds.
Experimental Protocol: Qualitative TLC
Objective: To quickly determine the presence or absence of starting material (DAMN) in a reaction mixture.
Materials:
-
Silica Gel TLC plates (with fluorescent indicator F254).
-
TLC developing chamber.
-
Mobile Phase: e.g., 70:30 Ethyl Acetate:Hexanes (this must be optimized).
-
Visualization tools: UV lamp (254 nm), staining jar.
-
Ninhydrin stain (for amine visualization).
Methodology:
-
Spotting: Using a capillary tube, spot a small amount of the starting material (standard), a co-spot (standard + reaction mixture), and the reaction mixture onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm). The conjugated system in DAMN should appear as a dark spot.
-
Staining: Dip the plate in a ninhydrin solution and gently heat with a heat gun. Primary amines, like those in DAMN, will appear as pink or purple spots.[8]
-
TLC Workflow Diagram
Caption: Standard workflow for qualitative reaction monitoring via TLC.
Comparative Summary and Decision Guide
The optimal chromatographic technique is entirely dependent on the analytical question at hand. The table below summarizes the key attributes of each method for the analysis of DAMN reaction mixtures.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Thin-Layer Chromatography (TLC) |
| Primary Purpose | Quantitative analysis of DAMN; purity assessment | Qualitative identification of volatile byproducts | Qualitative reaction monitoring |
| Target Analytes | DAMN, non-volatile impurities, isomers (with limitations) | Volatile hydrolysis & oxidation products | DAMN and other UV-active/stainable compounds |
| Data Quality | High precision, accuracy, and resolution | Confirmatory identification via mass spectra | Low resolution, qualitative (Rf values) |
| Throughput | Sequential (~15 min/sample) | Sequential (~30-60 min/sample) | High (multiple samples run in parallel) |
| Cost | High (instrumentation & solvents) | High (instrumentation) | Very Low (plates & solvents) |
| Key Limitation | Co-elution of DAMN and DAFN | Not suitable for direct DAMN analysis | Not quantitative, lower separation efficiency |
Decision-Making Flowchart
To assist in your selection, this flowchart guides you to the appropriate technique based on your research objective.
Sources
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- 2. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 3. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Reactivity of Diaminomaleonitrile (DAMN) and Diaminofumaronitrile (DAFN)
Introduction: The Tale of Two Isomers
In the landscape of organic synthesis, diaminomaleonitrile (DAMN) and diaminofumaronitrile (DAFN) represent a fascinating case study in stereochemical influence on chemical reactivity. Both are isomers with the chemical formula C₄H₄N₄, comprising two amino and two nitrile groups attached to a central carbon-carbon double bond.[1][2] DAMN, the cis isomer ((2Z)-2,3-Diaminobut-2-enedinitrile), and DAFN, the trans isomer ((2E)-2,3-Diaminobut-2-enedinitrile), despite their identical composition, exhibit markedly different chemical behaviors.[2]
DAMN is a well-established, versatile, and inexpensive building block, often produced from the oligomerization of hydrogen cyanide (HCN), making it a significant molecule in prebiotic chemistry theories regarding the origin of nucleobases.[3][4][5] It serves as a crucial synthon for a vast array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines.[6][7][8] DAFN is most notably encountered as the product of the photoisomerization of DAMN.[9][10] This guide provides a detailed, objective comparison of their reactivity, grounded in experimental evidence, to assist researchers in selecting the appropriate isomer and predicting its behavior in complex synthetic pathways.
Part 1: Structural and Electronic Divergence
The fundamental difference between DAMN and DAFN lies in the spatial arrangement of their functional groups around the C=C double bond. This stereoisomerism is the primary determinant of their distinct physical and chemical properties.
Caption: Molecular structures of DAMN (cis) and DAFN (trans) isomers.
In DAMN, the two amino groups and two nitrile groups are on the same side of the double bond. This cis configuration forces the amino groups into close proximity, creating a pre-organized structure ideal for reactions requiring the participation of both groups. This arrangement allows for potential intramolecular hydrogen bonding and creates a more polar molecule compared to its trans counterpart.
Conversely, in DAFN, the amino groups are on opposite sides of the double bond. This trans configuration results in a more symmetric, less polar molecule where the functional groups are sterically isolated from one another. This separation fundamentally alters its reactivity, particularly in reactions that rely on the cooperative effect of adjacent functional groups.
Comparative Physicochemical Properties
The structural differences are reflected in their physical properties, which are crucial for handling and reaction setup.
| Property | Diaminomaleonitrile (DAMN) | Diaminofumaronitrile (DAFN) | Rationale for Difference |
| Systematic Name | (2Z)-2,3-Diaminobut-2-enedinitrile | (2E)-2,3-Diaminobut-2-enedinitrile | IUPAC nomenclature for cis/trans isomers. |
| CAS Number | 1187-42-4[10] | 2702-86-5 | Unique identifiers for distinct compounds. |
| Molecular Weight | 108.10 g/mol [11] | 108.10 g/mol | Isomers have identical molecular formulas. |
| Appearance | Brown or yellow crystalline powder[1][11] | Data not readily available, expected to be a solid. | Physical form. |
| Melting Point | 178–179 °C[3][12] | Data not readily available. | Crystal packing differs due to molecular symmetry. |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in water; insoluble in benzene, acetone.[12][13] | Data not readily available, likely less soluble in polar solvents than DAMN due to lower polarity. | The cis configuration in DAMN leads to a net dipole moment, enhancing solubility in polar solvents. |
| Stability | Sensitive to prolonged air exposure[11]; aqueous solutions are unstable.[14] | Generally more stable due to reduced intramolecular strain. | Proximity of reactive groups in DAMN can lead to degradation pathways. |
Part 2: A Head-to-Head Reactivity Comparison
The divergent stereochemistry of DAMN and DAFN is the cornerstone of their differing reactivity profiles.
Cyclization Reactions: The Cis Advantage
The most significant difference in reactivity is observed in cyclization reactions. The proximate amino groups of DAMN make it an exceptional precursor for forming five- and six-membered heterocyclic rings.
Causality: For cyclization with a 1,2-dielectrophile (e.g., glyoxal, α-diketones), both of DAMN's nucleophilic amino groups can readily attack the electrophilic centers, leading to an efficient ring-closing condensation. DAFN, with its distant trans amino groups, cannot undergo this intramolecular cyclization and would likely lead to oligomeric or polymeric products under similar conditions.
A classic example is the reaction with glyoxal, which was historically used to confirm the cis structure of DAMN through the formation of 2,3-diaminopyrazine.[3]
Caption: Comparative reaction of DAMN and DAFN with glyoxal.
Schiff Base Formation: A Tale of Deactivation
DAMN readily reacts with aromatic aldehydes to form mono-Schiff bases (monoimines).[15][16] Interestingly, the formation of the di-Schiff base is highly disfavored.
Causality: Experimental evidence shows that the formation of the first imine bond deactivates the second amino group.[15][17] The lone pair on the remaining amino group conjugates with the newly formed π-system, delocalizing the electron density and reducing its nucleophilicity.[17] While DAFN can also form a mono-Schiff base, the electronic deactivation effect would be similar, preventing disubstitution. The primary difference would lie in the reaction kinetics and the stereochemistry of the resulting product.
Photoisomerization: A Reversible Transformation
A key reaction that directly links the two isomers is the photoisomerization of DAMN to DAFN.
Causality: Upon irradiation with UV light (typically around 295-335 nm), the π-bond of the C=C double bond in DAMN can be excited, allowing for rotation around the central C-C single bond in the excited state.[10][14] Relaxation back to the ground state can then lead to the formation of the thermodynamically more stable trans isomer, DAFN. This process is crucial in prebiotic chemistry models, as it provides a pathway to purine precursors from HCN tetramers.[10][18]
Caption: Photoisomerization pathway from DAMN to DAFN.
Polymerization: Building Macromolecules
DAMN is known to undergo self-polymerization under solvothermal conditions to produce C=N based polymers.[9][19] The reaction is sensitive to solvent and temperature, with protic solvents like n-alcohols showing high efficiency.[9]
Causality: The polymerization likely proceeds through intermolecular reactions involving both the amino and nitrile groups. While DAFN can also polymerize, the resulting polymer microstructure would be fundamentally different due to the trans orientation of the monomer units. This would affect the polymer's conjugation, chain packing, and ultimately, its material properties (e.g., conductivity, thermal stability). The cis nature of DAMN may favor the formation of more ladder-like or conjugated cyclic structures within the polymer backbone.
Part 3: Experimental Protocols and Workflows
To provide a practical context for the discussed reactivity, this section details methodologies for key transformations.
Protocol 1: Synthesis of 2,3-Diaminopyrazine (Illustrating Cyclization)
This protocol demonstrates the high propensity of DAMN for cyclization, a reaction not feasible for DAFN.
Objective: To synthesize 2,3-diaminopyrazine via the condensation of diaminomaleonitrile with aqueous glyoxal.
Materials:
-
Diaminomaleonitrile (DAMN) (1.08 g, 10 mmol)
-
40% Aqueous Glyoxal solution (1.45 g, 10 mmol)
-
Ethanol
-
Deionized Water
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.08 g of DAMN in 30 mL of ethanol with gentle warming and stirring.
-
Reagent Addition: To the resulting solution, add 1.45 g of 40% aqueous glyoxal solution dropwise over 5 minutes. An immediate color change and precipitation may be observed.
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 80-85 °C) for 2 hours with continuous stirring.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Drying: Dry the product under vacuum to yield 2,3-diaminopyrazine as a crystalline solid.
-
Characterization: Confirm the product identity using ¹H NMR, ¹³C NMR, and melting point analysis.
Expected Outcome: DAMN will yield the cyclized product, 2,3-diaminopyrazine. If the same reaction is attempted with DAFN, no cyclized product will form; instead, an intractable polymeric solid is the likely outcome.
Protocol 2: Monitoring Photoisomerization of DAMN to DAFN via HPLC
This workflow outlines a kinetic experiment to compare the photochemical behavior of the isomers.
Objective: To monitor the conversion of DAMN to DAFN under UV irradiation using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for monitoring DAMN photoisomerization.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for both DAMN and DAFN in HPLC-grade acetonitrile to establish retention times and calibration curves.
-
Reaction Setup: Prepare a dilute solution of DAMN (e.g., 0.1 mg/mL) in acetonitrile in a quartz reaction vessel.
-
Time Zero Sample: Before irradiation, withdraw an initial aliquot (t=0) and inject it into the HPLC to get the starting concentration.
-
Irradiation: Place the vessel in a photoreactor equipped with a lamp emitting around 300 nm.
-
Kinetic Monitoring: Start the irradiation and withdraw samples at predetermined time intervals (e.g., every 15 minutes for 2 hours).
-
HPLC Analysis: Analyze each sample immediately by HPLC. A C18 column is typically suitable. Monitor the elution profile using a UV detector, as both compounds absorb in the UV region.[9]
-
Data Analysis: Integrate the peak areas for DAMN and DAFN in each chromatogram. Using the calibration curves, calculate the concentration of each isomer at each time point and plot the data to determine the reaction kinetics.
Expected Outcome: The chromatograms will show a decrease in the DAMN peak and a corresponding increase in the DAFN peak over time, demonstrating the conversion.[9] This experiment provides quantitative data on the rate of this important transformation.
Conclusion
While diaminomaleonitrile and diaminofumaronitrile share the same molecular formula, they are not interchangeable in chemical synthesis. The cis geometry of DAMN makes it a highly valuable and reactive precursor for a wide range of heterocyclic compounds through efficient cyclization pathways. Its trans counterpart, DAFN, is sterically hindered from undergoing such reactions and exhibits a distinct reactivity profile, often leading to linear or polymeric materials where DAMN would form rings. The facile photoisomerization of DAMN to DAFN is a key transformation that connects their chemistry and holds significance in prebiotic models. For researchers in drug development and materials science, a thorough understanding of this stereochemical dichotomy is essential for predictable and efficient molecular design.
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Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. [4][6]
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Hortelano, V., Ruiz-Bermejo, M., de la Fuente, J. L., & García-Armada, M. P. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [19]
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de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 11(11), 858-868. [15]
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The Crossroads of Creation: Validating Diaminomaleonitrile as a Cornerstone of Prebiotic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the grand narrative of life's origins, the spontaneous emergence of complex biomolecules from a primordial chemical soup remains a central, captivating chapter. Identifying the key molecular actors in this prebiotic drama is paramount to understanding our own existence and guiding the search for life beyond Earth. Among the cast of potential precursors, diaminomaleonitrile (DAMN), a simple tetramer of hydrogen cyanide (HCN), has emerged as a molecule of profound significance.[1][2] This guide offers an in-depth validation of DAMN's role as a key prebiotic molecule, objectively comparing its performance with other proposed alternatives and providing the supporting experimental data and protocols necessary for rigorous scientific inquiry.
Diaminomaleonitrile: A Nexus of Prebiotic Synthesis
Diaminomaleonitrile (C₄H₄N₄) is an organic compound that can be formed by the oligomerization of hydrogen cyanide, a molecule believed to have been abundant on the early Earth.[1][3] Its strategic molecular structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, positions it as a versatile precursor for a remarkable array of essential biomolecules.[4]
Since the 1960s, DAMN has been a focal point of prebiotic chemistry research, primarily due to its demonstrated ability to serve as a starting point for the synthesis of nucleobases, the informational building blocks of RNA and DNA.[1][3] Furthermore, experimental evidence suggests that the acidic hydrolysis of DAMN can lead to the formation of simple amino acids, the fundamental components of proteins.[1][3] The ubiquity of its precursor, HCN, in interstellar space and comets further bolsters the hypothesis that DAMN could have been a significant component of the prebiotic inventory on early Earth.[1][3]
Comparative Analysis: DAMN vs. Alternative Prebiotic Molecules
While DAMN presents a compelling case, it is not the sole contender for the title of a key prebiotic molecule. Other simple organic compounds have been proposed and investigated for their potential to give rise to the building blocks of life. A critical evaluation of these alternatives is essential for a comprehensive understanding of the plausible pathways of chemical evolution.
| Prebiotic Molecule | Formation Plausibility | Versatility in Synthesis | Experimental Yields of Biomolecules | Key Advantages | Key Disadvantages |
| Diaminomaleonitrile (DAMN) | High (from HCN oligomerization)[1] | High (purines, pyrimidines, amino acids)[1][3] | Moderate to High (pathway dependent)[2] | Direct precursor to imidazole derivatives, central to purine synthesis.[5] | Photochemical activation often required for key transformations.[6][7] |
| Aminomalononitrile (AMN) | High (HCN trimer)[2][8] | High (purines, pyrimidines, amino acids)[5][9] | Comparable to DAMN[2] | A common intermediate in HCN and formamide prebiotic chemistry.[5][9] | Can undergo self-oligomerization, potentially reducing yields of desired products.[5] |
| Formamide (CH₃NO) | High (from HCN hydrolysis)[10] | High (all four ribonucleotides, amino acids)[11] | Variable, often requires specific mineral catalysts.[11] | Can produce a wide range of biomolecules in a "one-pot" synthesis.[11] | Requires concentration and specific environmental conditions (e.g., heating).[11] |
| Hydrogen Cyanide (HCN) | High (abundant in early Earth models)[12][13] | Very High (precursor to DAMN, AMN, and other key molecules)[14] | Foundational, but direct synthesis of complex biomolecules is multi-step.[15] | The ultimate C1 feedstock for many proposed prebiotic pathways.[14] | Highly toxic to modern aerobic life; its reactivity can lead to a complex and potentially intractable mixture of products.[8][13] |
| Cyanoacetylene (HC₃N) | Moderate (formed in atmospheric models)[15] | Primarily pyrimidine synthesis[15] | Good for cytosine and uracil synthesis.[15] | A key precursor specifically for pyrimidine nucleobases.[15] | Less versatile than HCN-derived precursors.[15] |
Experimental Validation: Protocols and Methodologies
The theoretical plausibility of DAMN as a prebiotic precursor is substantiated by a body of experimental work. The following protocols provide a framework for the synthesis and validation of key prebiotic transformations involving DAMN.
Protocol 1: Synthesis of Diaminomaleonitrile (DAMN) from Hydrogen Cyanide
This protocol is based on the base-catalyzed oligomerization of hydrogen cyanide.
Materials:
-
Hydrogen cyanide (HCN) or a stable cyanide salt (e.g., KCN)
-
Basic catalyst (e.g., ammonia, triethylamine)
-
Aprotic polar solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide - DMSO)[16]
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the cyanide source in the aprotic polar solvent within the reaction vessel.
-
Catalyst Addition: Slowly add the basic catalyst to the solution while stirring. The reaction is often exothermic, so careful temperature control is necessary.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 25°C and 150°C.[16] The optimal temperature and reaction time will depend on the specific catalyst and solvent used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC or GC-MS to track the consumption of HCN and the formation of DAMN.
-
Isolation and Purification: Once the reaction is complete, DAMN can be isolated by precipitation or crystallization. Recrystallization from a suitable solvent (e.g., water, ethanol) can be used for purification.[17]
Causality of Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF and DMSO are used because they can dissolve the cyanide salts and stabilize the charged intermediates in the polymerization reaction without participating in proton transfer, which could lead to side reactions.[16]
-
Basic Catalyst: The base deprotonates HCN to form the cyanide anion (CN⁻), which is the nucleophile that initiates the polymerization cascade.
Protocol 2: Photochemical Conversion of DAMN to 4-Aminoimidazole-5-carbonitrile (AICN)
AICN is a crucial intermediate in the prebiotic synthesis of purines.[3]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Aqueous solution or a suitable polar solvent
-
UV light source (e.g., mercury lamp, with wavelengths around 295-335 nm)[17]
-
Quartz reaction vessel (transparent to UV light)
-
Analytical instruments (HPLC, UV-Vis spectrophotometer)
Procedure:
-
Solution Preparation: Dissolve DAMN in the chosen solvent in the quartz reaction vessel.
-
Irradiation: Irradiate the solution with the UV light source. The duration of irradiation will depend on the intensity of the light source and the concentration of DAMN.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using HPLC and UV-Vis spectrophotometry to monitor the formation of AICN and the disappearance of DAMN.
-
Isomerization: The initial photochemical step is often the isomerization of DAMN (cis-isomer) to diaminofumaronitrile (DAFN) (trans-isomer), which then undergoes further reactions to form AICN.[6][7]
Causality of Experimental Choices:
-
UV Light: Specific wavelengths of UV light provide the necessary energy to excite the electrons in the DAMN molecule, leading to bond rotation and isomerization, which is a key step in the pathway to AICN.[6][7]
-
Quartz Vessel: Quartz is used because it is transparent to the UV wavelengths required for the reaction, unlike standard borosilicate glass which absorbs UV radiation.
Visualizing the Pathways: From DAMN to the Building Blocks of Life
The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the prebiotic synthesis of purines and the proposed pathway for amino acid formation from diaminomaleonitrile.
Caption: Proposed pathway for amino acid synthesis from DAMN.
Conclusion: A Robust Foundation for Prebiotic Chemistry
The experimental evidence and comparative analysis presented in this guide strongly support the validation of diaminomaleonitrile as a key prebiotic molecule. Its plausible formation from the abundant precursor hydrogen cyanide and its demonstrated versatility in yielding both nucleobases and amino acids place it at a critical crossroads in the origins of life. While alternative molecules and pathways undoubtedly played a role in the complex tapestry of prebiotic chemistry, the robustness of the DAMN-centric pathway provides a solid foundation for further research.
For researchers, scientists, and drug development professionals, a deep understanding of these fundamental prebiotic processes is not merely an academic exercise. It informs our search for extraterrestrial life, provides insights into the fundamental chemical logic of biology, and can even inspire novel approaches to the synthesis of complex organic molecules in the laboratory. The continued investigation of diaminomaleonitrile and its chemical progeny promises to further illuminate the dawn of life on Earth and beyond.
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-
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-
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A Senior Application Scientist's Guide to Purity Analysis of 2,3-Diamino-2-butenedinitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2,3-Diamino-2-butenedinitrile (DAMN), also known as diaminomaleonitrile, ensuring the purity of this critical building block is paramount. As a tetramer of hydrogen cyanide, DAMN is a versatile precursor for a wide array of heterocyclic compounds, including purines, pyrazines, and imidazoles.[1][2] The presence of impurities can significantly impact the yield, safety, and efficacy of downstream products, making robust analytical characterization a non-negotiable aspect of its use.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind methodological choices, offers detailed experimental protocols, and presents a comparative analysis to empower you to select the most fitting approach for your research and quality control needs.
The Analytical Imperative: Understanding Potential Impurities
The efficacy of any purity assessment method is contingent on its ability to separate the analyte of interest from potential impurities. In the context of this compound, these can arise from several sources:
-
Isomers and Oxidation Products: The synthetic process and subsequent handling can lead to the formation of the trans isomer, 2,3-diaminofumaronitrile (DAFN), and the oxidation product, diiminosuccinonitrile (DISN).[3] Method selectivity is crucial to resolve these closely related structures.
-
Hydrolysis and Degradation Products: Particularly in aqueous or protic solutions, DAMN can undergo hydrolysis, yielding byproducts such as oxalic acid, glycine, urea, and formamide.[3][4]
-
Residual Starting Materials and Reagents: Depending on the synthetic route, unreacted precursors like aminomalononitrile or residual cyanides could be present.[5][6]
An ideal analytical method must, therefore, be selective enough to distinguish DAMN from these potential contaminants, sensitive enough to detect them at trace levels, and robust enough to provide reproducible results.
Comparative Analysis of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and widely applicable technique for the routine purity assessment of this compound. However, a comprehensive characterization often involves the synergistic use of spectroscopic and other chromatographic methods.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity determination and impurity profiling. | High resolution, sensitivity, and reproducibility. Established methods are available. | Requires a chromophore for UV detection. Co-elution of impurities is possible. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Impurity identification and confirmation. High-sensitivity quantification. | Provides molecular weight information, aiding in the identification of unknown impurities. Exceptional sensitivity (ppb levels).[7][8] | Higher instrumentation cost and complexity. Matrix effects can cause ion suppression. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and identification of major impurities. | Provides detailed structural information. Can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. |
| GC-MS | Separation of volatile compounds in the gas phase. | Analysis of volatile impurities or derivatized DAMN. | Excellent separation efficiency for volatile compounds. Provides structural information through mass fragmentation patterns. | DAMN is not sufficiently volatile for direct analysis. Requires derivatization, adding complexity. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Functional group identification and rapid identity confirmation. | Fast, non-destructive, and provides a unique molecular fingerprint. | Not suitable for quantification of minor components. Limited use for purity assessment of complex mixtures. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the cornerstone of DAMN purity analysis due to its ability to resolve polar, non-volatile compounds. The following protocol is based on established methods and provides a robust starting point for routine analysis.[3][8]
Caption: Workflow for HPLC purity analysis of this compound.
-
Objective: To quantify the purity of this compound and separate it from potential impurities like its trans-isomer (DAFN) and oxidation product (DISN).
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
UV-Vis or Photodiode Array (PDA) detector.
-
C16 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reference standard of this compound (purity >98%).
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range (e.g., 50 µg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the area percent of the main peak in the sample chromatogram. For more accurate quantification, create a calibration curve from the standard injections and calculate the concentration of the sample. Purity is expressed as the percentage of the main component relative to all detected components.
-
-
Trustworthiness through System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. This ensures the system is performing adequately for precise and accurate measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of this compound and for identifying and quantifying significant impurities without the need for specific impurity reference standards (a technique known as quantitative NMR or qNMR).
-
¹H NMR: Due to the molecule's symmetry, a single peak would be expected for the protons of the two amino groups. The chemical shift of this peak would be influenced by the solvent and concentration. Impurities would present additional, distinct signals.
-
¹³C NMR: The spectrum is expected to show two distinct signals: one for the two equivalent nitrile carbons and another for the two equivalent sp² carbons of the double bond.[10] The chemical shifts provide direct evidence of the carbon skeleton.[11] For instance, the nitrile carbons would typically appear in the 115-125 ppm range, while the alkene carbons would be further downfield.
While specific, experimentally derived spectra for DAMN are not widely published in standard databases, the principles of NMR allow for a clear theoretical interpretation that is invaluable for structural verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its high melting point (178-179 °C) and low volatility.[12] Thermal decomposition in the hot injector port is a significant risk. Therefore, GC-MS is best suited for:
-
Analysis of Volatile Impurities: Assessing the presence of low-boiling-point contaminants from the synthesis.
-
Analysis after Derivatization: Converting the polar amino groups into less polar, more volatile derivatives (e.g., through silylation). This adds a step to the sample preparation but allows for the high separation efficiency of capillary GC.
Caption: Conceptual workflow for GC-MS analysis of DAMN following derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method for confirming the identity of this compound by identifying its key functional groups. The IR spectrum provides a unique "fingerprint" of the molecule.
-
Expected Characteristic Absorptions:
-
N-H stretching: Two or more bands in the region of 3200-3500 cm⁻¹ corresponding to the primary amino groups.
-
C≡N stretching: A sharp, strong absorption around 2200 cm⁻¹.
-
C=C stretching: An absorption in the 1600-1680 cm⁻¹ region.
-
N-H bending: A band around 1590-1650 cm⁻¹.
-
An experimental IR spectrum of DAMN isolated in an argon matrix confirms these features, providing a valuable reference for identity confirmation.[13][14]
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive and reliable determination of purity for this compound, a multi-faceted analytical strategy is recommended.
-
For routine quality control and quantification, a validated HPLC-UV method is the technique of choice, offering an excellent balance of performance, reliability, and accessibility.
-
For structural confirmation and impurity identification, LC-MS provides invaluable molecular weight information, while NMR offers definitive structural elucidation.
-
For rapid identity verification, FTIR is an efficient and effective tool.
-
GC-MS should be reserved for specialized applications, such as the analysis of volatile impurities or when derivatization is a viable option.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers and developers can ensure the quality and integrity of this compound, thereby safeguarding the success of their synthetic endeavors and the quality of their final products.
References
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SIELC Technologies. (n.d.). Separation of Diaminomaleonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Whiteford, J. K., & Anderson, M. A. (2009). Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. Analytical Letters, 42(16), 2567-2577. [Link]
-
Reva, I., et al. (2022). Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. Photochem, 2(2), 314-332. [Link]
-
Whiteford, J. K., & Anderson, M. A. (2009). Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. Taylor & Francis Online. Retrieved from [Link]
-
Reva, I., et al. (2022). Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. MDPI. Retrieved from [Link]
-
López-García, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]
-
ChemBK. (n.d.). 2,3-diamino-,(Z)-2-Butenedinitrile. Retrieved from [Link]
-
López-García, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. Retrieved from [Link]
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LookChem. (n.d.). Cas 1187-42-4, 2,3-Diaminomaleonitrile. Retrieved from [Link]
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ACS Publications. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. Retrieved from [Link]
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Whiteford, J. K., & Anderson, M. A. (2009). Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). Butanedinitrile, 2,3-diamino-2,3-dimethyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Butanedinitrile, 2,3-diamino-2,3-dimethyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Kaur, H., & Singh, O. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Diamino-2-butenedinitrile
For laboratory professionals engaged in advanced research and drug development, the synthesis of novel compounds is a routine activity. However, the lifecycle of a chemical does not end upon its use in a reaction. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedure-driven protocol for the proper disposal of 2,3-Diamino-2-butenedinitrile (also known as diaminomaleonitrile), a versatile but hazardous chemical intermediate.
The core toxicity of this compound stems from its potential to be metabolized in the body to cyanide, which inhibits cytochrome oxidase and impairs cellular respiration.[1][2] This intrinsic hazard necessitates a meticulous approach to its handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, a thorough understanding of its hazards is essential. This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[3] Furthermore, contact with acids can liberate highly toxic gas.[4]
Essential PPE includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][6] A lab coat is mandatory, with additional protective garments as dictated by the scale of handling.
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[2][4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[4]
Waste Collection and Segregation Protocol
Proper segregation is the first step in a compliant waste disposal stream. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container: Use a clearly labeled, sealable container designated for solid hazardous waste. The container must be compatible with the chemical and show no signs of degradation.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound" or "Diaminomaleonitrile." Include the approximate quantity and the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, store it away from incompatible materials, especially strong acids, strong bases, and strong oxidizing agents.[1][4] The causal factor here is the potential for violent reactions or the release of toxic gases.
-
Storage Conditions: Keep the waste container tightly closed in a cool, dry, and well-ventilated area, protected from light.[1][2]
Spill Management and Decontamination
Accidental spills are a primary source of unplanned chemical waste and exposure. A clear, actionable spill response protocol is a non-negotiable component of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain the Spill: For solid spills, the primary goal is to prevent the material from becoming airborne.
-
Collect the Waste: Carefully sweep or vacuum the material and place it into your labeled hazardous waste container.[1][2] Avoid any actions that create dust.
-
Decontaminate the Area:
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste. Place them in a sealed bag and then into the designated solid waste container.
The Core Disposal Protocol: Professional Waste Management
The only acceptable method for the final disposal of this compound is through a licensed and approved waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Procedural Steps:
-
Engage a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) department will have an established relationship with a professional waste disposal company. Contact them to schedule a pickup.
-
Provide Documentation: The waste disposal service will require a manifest and often a copy of the Safety Data Sheet (SDS) for the chemical. This ensures they have all the necessary information for safe handling, transport, and final disposal.
-
Ensure Proper Transport Classification: For shipping, this compound is classified as a toxic solid.[1] The proper shipping name is TOXIC SOLIDS, ORGANIC, N.O.S. (Diaminomaleonitrile).[1] This will be handled by the professional service but is crucial for your documentation.
-
Final Disposal Method: The ultimate disposal will likely be high-temperature incineration in a permitted hazardous waste facility. This method is effective at destroying the organic structure of the molecule and mitigating its toxicity.
Prohibited Disposal Methods
To ensure safety and compliance, it is critical to understand what actions are strictly forbidden.
-
DO NOT Pour Down the Drain: The compound's solubility and toxicity pose a significant risk to aquatic life and wastewater treatment systems.[4]
-
DO NOT Dispose of in Regular Trash: This action risks exposure to custodial staff and can lead to environmental contamination through landfill leachate.
-
DO NOT Attempt to Neutralize without EHS Approval: While the compound is incompatible with strong acids and bases, attempting to neutralize it without a validated and approved protocol can generate toxic fumes or cause an uncontrolled reaction.[1]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 1187-42-4 | [8] |
| Molecular Formula | C₄H₄N₄ | [1] |
| UN Number | UN2811 | [4] |
| DOT Hazard Class | 6.1 (Toxic) | [4] |
| Packing Group | III | [4] |
| Melting Point | 178 - 179 °C | [1][6] |
| Water Solubility | 5 g/L (at 25 °C) | [1][9] |
| Permissible Exposure Limits | Not established | [4] |
Disposal and Spill Response Workflow
The following diagram outlines the decision-making process for handling this compound waste and spills in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - Diaminomaleonitrile, 98%. (n.d.). Cole-Parmer.
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- SAFETY DATA SHEET - Diaminomaleonitrile. (2025-04-30). Sigma-Aldrich.
- Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport. (n.d.). Chemical Book.
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- Diaminomaleonitrile 1187-42-4 wiki. (n.d.). Guidechem.
- SAFETY DATA SHEET. (2025-08-27). Sigma-Aldrich.
- 2-Butenedinitrile, 2,3-diamino-, (2Z)- - Substance Details. (n.d.). SRS - EPA.
- 2,3-Diaminomaleonitrile. (n.d.). Apollo Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile. (2025-07-05). ChemicalBook.
- 2,3-Diaminobut-2-enedinitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Cas 1187-42-4,2,3-Diaminomaleonitrile. (n.d.). LookChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
